Product packaging for Crisugabalin(Cat. No.:CAS No. 2209104-84-5)

Crisugabalin

Cat. No.: B12431374
CAS No.: 2209104-84-5
M. Wt: 209.28 g/mol
InChI Key: WCEFMBSFXJUREW-LIJGXYGRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Crisugabalin (HSK16149) is a novel, synthetic γ-aminobutyric acid (GABA) analog and a third-generation oral ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs) . Its primary researched mechanism of action involves high-affinity binding to the α2δ-1 subunit, which modulates calcium influx into neurons . This action reduces the release of various excitatory neurotransmitters, such as glutamate and substance P, thereby decreasing neuronal excitability and providing analgesic effects in models of chronic pain . Preclinical data indicates that this compound has a 23-fold higher binding affinity for the VGCC α2δ subunit compared to pregabalin . This enhanced potency and selectivity contributes to a wider therapeutic index in animal models . Furthermore, studies suggest it has a favorable neurotoxicity profile, potentially due to lower brain tissue exposure compared to other gabapentinoids . The compound is characterized by rapid absorption and a pharmacokinetic profile that supports a rapid onset of action, as demonstrated in clinical research . Recent phase 2/3 and phase 3 clinical trials have established the efficacy and safety of this compound for managing diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN) . These studies showed that this compound provided statistically significant pain relief compared to placebo, with improvements observed as early as the first week of treatment . It also demonstrated positive effects on secondary outcomes such as sleep interference . Preclinical abuse potential assessments in rodent models, including drug self-administration and conditioned place preference paradigms, have shown that this compound exhibits no obvious abuse liability at therapeutically relevant doses, distinguishing it from some first- and second-generation gabapentinoids . This compound was approved in China in 2024 for DPNP and PHN and, as of 2023, was in Phase III trials in the United States . It is administered without the need for dose titration, offering a convenient dosing protocol for research applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B12431374 Crisugabalin CAS No. 2209104-84-5

Properties

CAS No.

2209104-84-5

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2-tricyclo[4.2.1.03,8]nonanyl]acetic acid

InChI

InChI=1S/C12H19NO2/c13-6-12(5-11(14)15)9-2-1-7-3-8(9)10(12)4-7/h7-10H,1-6,13H2,(H,14,15)/t7-,8-,9+,10-,12-/m0/s1

InChI Key

WCEFMBSFXJUREW-LIJGXYGRSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]3C[C@H]1C[C@@H]3[C@@]2(CC(=O)O)CN

Canonical SMILES

C1CC2C3CC1CC3C2(CC(=O)O)CN

Origin of Product

United States

Foundational & Exploratory

Crisugabalin's Mechanism of Action on the α2δ Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Crisugabalin (also known as HSK16149) is a novel, third-generation oral γ-aminobutyric acid (GABA) analog that represents a significant advancement in the class of gabapentinoids.[1][2] Structurally, it is distinguished by a unique tricyclic cage-like structure which enhances its molecular rigidity.[1] This modification contributes to its improved target affinity, metabolic stability, lipophilicity, and overall pharmacological activity compared to its predecessors, gabapentin and pregabalin.[1] this compound is a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs) and has demonstrated significant analgesic efficacy in both preclinical and clinical settings for chronic neuropathic pain.[2][3][4] In May 2024, it was approved by the National Medical Products Administration (NMPA) of China for the treatment of diabetic peripheral neuropathic pain (DPNP), followed by an approval for postherpetic neuralgia (PHN).[1][5] This guide provides an in-depth examination of this compound's mechanism of action, focusing on its interaction with the α2δ subunit, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Core Mechanism of Action: Targeting the α2δ Subunit

The primary molecular target of this compound, like other gabapentinoids, is the α2δ auxiliary subunit of presynaptic voltage-gated calcium channels.[6][7] The α2δ-1 subunit, in particular, has been identified as a key contributor to the pathophysiology of neuropathic pain.[3][8] Under neuropathic conditions, the expression of the α2δ-1 subunit is upregulated in dorsal root ganglia (DRG) neurons, which correlates with the onset and duration of pain behaviors.[9] This upregulation is thought to facilitate excessive excitatory neurotransmission.[10]

This compound exerts its therapeutic effects by binding with high affinity to the α2δ-1 subunit.[3] This binding modulates the function of the VGCCs, leading to a reduction in calcium influx into the presynaptic nerve terminal.[3][6] The decreased intracellular calcium concentration, in turn, curtails the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][6] This attenuation of excitatory signaling in the central nervous system is the fundamental mechanism responsible for the analgesic effects of this compound.[3][6] Animal studies have conclusively shown that the analgesic actions of gabapentinoids are mediated through the α2δ-1 subunit.[9][10]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d α2δ-1 Subunit This compound->a2d High-Affinity Binding vgcc Voltage-Gated Ca²⁺ Channel (VGCC) a2d->vgcc ca_ion Ca²⁺ a2d->ca_ion Inhibits vesicle Synaptic Vesicle (Glutamate, Substance P) ca_ion->vesicle Triggers Fusion release Neurotransmitter Release vesicle->release Exocytosis receptor Neurotransmitter Receptors release->receptor Binds to signal Pain Signal Propagation release->signal Reduced Propagation receptor->signal

Caption: Molecular mechanism of this compound at the presynaptic terminal.

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits a significantly higher binding affinity for the α2δ subunit compared to earlier-generation gabapentinoids, which may contribute to its enhanced potency and longer duration of action.[1][3] In vitro studies have shown that this compound is highly selective for the α2δ subunit, with no significant effects on 105 other safety targets, including various receptors and transporters in the dopaminergic and cholinergic systems.[1][2]

Table 1: Comparative Binding Affinities of α2δ Ligands

Compound Target IC₅₀ (nM) Reference
This compound α2δ-1 Subunit 4.0 [3]

| Pregabalin | α2δ-1 Subunit | 92.0 |[3] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher binding affinity.

This 23-fold greater binding affinity of this compound compared to pregabalin is a key distinguishing feature.[1][2]

Preclinical Evidence in Animal Models

The analgesic properties of this compound have been demonstrated in various animal models of neuropathic and chronic pain.[3][6] These studies highlight its potency, duration of action, and improved therapeutic index over pregabalin.[11]

Table 2: Summary of Preclinical Efficacy in Neuropathic Pain Models

Animal Model This compound Dose Key Findings Comparison with Pregabalin Reference
Streptozotocin-induced diabetic neuropathy (Rat) 10 mg/kg (MED) Significant analgesic effect. Efficacy was similar to 30 mg/kg of pregabalin. [2]
Streptozotocin-induced diabetic neuropathy (Rat) 30 mg/kg Analgesic effect persisted for 24 hours. Pregabalin's effect at 30 mg/kg lasted only 12 hours. [1][2]
Intermittent cold stress model Not specified Inhibited mechanical allodynia. - [1][2]
Formalin-induced pain model Not specified Reduced phase II pain behaviors. - [1]

| Rotarod Test (CNS side effects) | 100 mg/kg (MED) | Indicated a better safety profile on the central nervous system. | MED for pregabalin was 30 mg/kg, suggesting this compound has a more benign neurotoxicity profile. |[2][3] |

MED (Minimum Effective Dose) is the lowest dose of a drug that produces a therapeutic effect.

Furthermore, the brain tissue exposure level of this compound was found to be 18-fold lower than that of pregabalin, suggesting a more favorable neurotoxicity profile.[3][11]

Clinical Efficacy

This compound has been evaluated in multicenter, randomized, double-blind, placebo-controlled clinical trials, demonstrating significant efficacy and a favorable safety profile in patients with postherpetic neuralgia (PHN) and diabetic peripheral neuropathic pain (DPNP).[3][12]

Postherpetic Neuralgia (PHN)

A Phase 3 trial involving 366 adults with PHN showed that this compound, at doses of 40 mg/day and 80 mg/day, provided statistically significant improvements in the average daily pain score (ADPS) compared to placebo over 12 weeks.[3][8][11]

Table 3: Clinical Efficacy of this compound in Postherpetic Neuralgia (Phase 3)

Treatment Group (12 weeks) N LSM Change from Baseline in ADPS Difference vs. Placebo (95% CI) P-value
Placebo 124 -1.1 - -
This compound 40 mg/day 121 -2.2 -1.1 (-1.6 to -0.7) < .001

| This compound 80 mg/day | 121 | -2.6 | -1.5 (-2.0 to -1.0) | < .001 |

ADPS (Average Daily Pain Score) measured on an 11-point Numeric Pain Rating Scale. LSM (Least Squares Mean). CI (Confidence Interval). Data from Zhang D, et al. JAMA Dermatol. 2024.[8][11]

A significantly higher proportion of patients treated with this compound achieved ≥30% and ≥50% pain reduction compared to the placebo group.[8][11] Common treatment-emergent adverse events included dizziness and somnolence, which were generally mild to moderate.[11][13]

Diabetic Peripheral Neuropathic Pain (DPNP)

In a study of patients with DPNP, this compound demonstrated a rapid onset of pain relief.[12] Significant reductions in ADPS compared to placebo were observed as early as week 1 for both 40 mg/day and 80 mg/day doses.[12] In contrast, the pregabalin group showed significant pain relief only from week 6.[12] Another study focused on DPNP patients who had an inadequate response to pregabalin. In this population, this compound (40 mg/day) was found to be superior to pregabalin (300 mg/day) in reducing pain symptoms over a 4-week period and was well tolerated.[13]

Table 4: Clinical Efficacy in DPNP Patients with Inadequate Response to Pregabalin (Phase 2)

Treatment Group (4 weeks) N LSM Change from Baseline in VAS P-value (vs. Pregabalin)
Pregabalin (300 mg/day) 46 -7.1 -

| This compound (40 mg/day) | 44 | -14.4 | 0.0069 |

VAS (Visual Analog Scale) for pain. Data from a Phase 2 study in Chinese patients.[13]

Experimental Protocols

The characterization of this compound's interaction with the α2δ subunit involves standard pharmacological assays, including radioligand binding assays and electrophysiological studies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or IC₅₀) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-gabapentin) for binding to the target receptor (α2δ subunit).[2][14]

Methodology:

  • Membrane Preparation: Tissues or cells expressing the α2δ subunit are homogenized and centrifuged to isolate a membrane fraction rich in the target protein. Protein concentration is determined using a standard assay (e.g., BCA assay).[14]

  • Assay Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]-gabapentin) and varying concentrations of the unlabeled test compound (this compound).[14]

  • Separation: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[14]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[14]

  • Data Analysis: The amount of specific binding at each concentration of the test compound is calculated. The data are then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki (inhibitor constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.[15][16]

prep 1. Membrane Preparation (Homogenization & Centrifugation) incubate 2. Incubation Membranes + [³H]Ligand + this compound (Varying Concentrations) prep->incubate filter 3. Separation (Rapid Vacuum Filtration) incubate->filter wash 4. Washing (Remove non-specific binding) filter->wash count 5. Quantification (Scintillation Counting) wash->count analyze 6. Data Analysis (Calculate IC₅₀/Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of a compound on the flow of ions through voltage-gated calcium channels in individual neurons (e.g., dorsal root ganglion neurons).[17][18]

Methodology:

  • Cell Preparation: Neurons (e.g., from rat DRG) are cultured on coverslips.[18]

  • Patch-Clamp Recording: A glass micropipette with a very small tip is pressed against the membrane of a single neuron to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[19]

  • Voltage Clamp: The cell's membrane potential is held at a constant level (e.g., -80 mV) by the patch-clamp amplifier.[18]

  • Eliciting Currents: Depolarizing voltage steps are applied to activate the voltage-gated calcium channels, and the resulting inward flow of ions (calcium or barium, used as a charge carrier) is recorded as a current.[18]

  • Drug Application: A baseline current is recorded. Then, this compound is applied to the cell via the bath solution, and the calcium channel currents are recorded again.[17]

  • Data Analysis: The amplitude of the calcium current before and after drug application is compared to determine the extent of inhibition.[17]

prep 1. Cell Preparation (Cultured DRG Neurons) seal 2. Form Gigaseal (Micropipette on cell membrane) prep->seal whole_cell 3. Achieve Whole-Cell Configuration (Rupture membrane patch) seal->whole_cell clamp 4. Voltage Clamp (Hold membrane potential at -80mV) whole_cell->clamp record_base 5. Record Baseline Current (Apply depolarizing steps to elicit Ica) clamp->record_base apply_drug 6. Apply this compound (Bath perfusion) record_base->apply_drug record_drug 7. Record Current with Drug (Re-measure Ica) apply_drug->record_drug analyze 8. Data Analysis (Compare current amplitudes) record_drug->analyze

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Conclusion

This compound is a potent and selective ligand for the α2δ-1 subunit of voltage-gated calcium channels. Its distinct cage-like structure confers a significantly higher binding affinity compared to pregabalin, which translates into enhanced analgesic potency and a longer duration of action. The core mechanism involves binding to the α2δ-1 subunit on presynaptic neurons, which modulates calcium channel function, reduces the influx of calcium, and subsequently decreases the release of key excitatory neurotransmitters involved in pain signaling. This mechanism is strongly supported by quantitative binding data, preclinical efficacy in animal models, and robust clinical trial results in patients with chronic neuropathic pain. The favorable efficacy and safety profile, including a rapid onset of action and effectiveness in patients with an inadequate response to other therapies, positions this compound as a valuable therapeutic option for the management of neuropathic pain.[1][12][13]

References

HSK16149 (Crisugabalin): A Technical Guide to its Molecular Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HSK16149, also known as Crisugabalin, is a novel, third-generation gabapentinoid currently under investigation for the treatment of neuropathic pain.[1] This technical guide provides an in-depth overview of its molecular structure, a plausible synthetic route, and its mechanism of action as a selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). Furthermore, this document summarizes key quantitative data from preclinical and clinical studies and outlines the experimental protocols employed in pivotal trials. Visual diagrams of its signaling pathway and representative experimental workflows are included to facilitate a comprehensive understanding of this promising therapeutic agent.

Molecular Structure and Properties

This compound (HSK16149) is a γ-aminobutyric acid (GABA) analog characterized by a unique tricyclic cage-like structure.[1] This rigid molecular framework is believed to contribute to its high binding affinity and selectivity.

Chemical and Physical Properties:

PropertyValue
IUPAC Name 2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2-tricyclo[4.2.1.0³,⁸]nonanyl]acetic acid
Molecular Formula C₁₂H₁₉NO₂
Molar Mass 209.289 g·mol⁻¹
CAS Number 2209104-84-5
SMILES C1C[C@@H]2[C@@H]3C[C@H]1C[C@@H]3[C@@]2(CC(=O)O)CN
InChI Key WCEFMBSFXJUREW-LIJGXYGRSA-N

Synthesis of HSK16149 (this compound)

While a definitive, publicly available step-by-step synthesis protocol for HSK16149 is not fully disclosed, patent filings and new drug approval documents provide insights into a likely synthetic pathway. The following is a representative, multi-step synthesis based on available information.

Disclaimer: This protocol is a composite summary and may not reflect the exact, proprietary synthesis process.

Step 1: Initial Reaction Anhydrous formic acid (18.82 kg, 409.09 mol) is charged into a 100-liter reactor and the temperature is reduced to 10°C.[2] Triethylamine (16.53 kg, 163.64 mol) is then added dropwise.[2] Following a 20-minute stir, cycloisopropyl malonate (7.86 kg, 54.55 mol) is introduced into the reactor at 10°C.[2]

Step 2: Intermediate Formation A solution of 1C (5.64 kg, 27.22 mol) in dichloromethane (40.0 L) is pumped into a 100L reactor and cooled to -10°C.[2] 2,4,6-trimethylpyridine (4.94 kg, 40.83 mol) is added, followed by the dropwise addition of a dichloromethane solution (16.0 L) of trifluoromethanesulfonic anhydride (11.50 kg, 40.83 mol).[2] The mixture is heated to reflux for 12 hours.[2]

Step 3: pH Adjustment and Reflux After the reaction is complete, an aqueous solution (23.0 L) of sodium hydroxide (3.10 kg, 77.5 mol) is added dropwise to adjust the pH of the reaction solution to between 10-11.[2] The mixture is then refluxed for an additional 5-6 hours.[2]

Step 4: Purification A solution of crude 1D (3.00 kg, 22.059 mol) in ethanol (3.0 L) is added to a solution of anhydrous sodium bisulfite (5.735 kg, 55.147 mol) in 66 L of purified water at room temperature and stirred overnight.[2] The mixture is extracted with ethyl acetate (20 L x 2).[2] The aqueous phase is cooled to 10°C, and a solution of sodium hydroxide (2.250 kg, 56.250 mol) in water (10 L) is added dropwise to adjust the pH to 10-12.[2] The mixture is stirred at room temperature for 2 hours.[2]

Mechanism of Action and Signaling Pathway

HSK16149 is a selective ligand of the α2δ subunit of voltage-gated calcium channels (VGCCs), with a higher binding affinity for the α2δ-1 subunit compared to pregabalin.[3][4] By binding to the α2δ-1 subunit, this compound modulates calcium influx into presynaptic nerve terminals.[3] This, in turn, reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, which are implicated in the pathophysiology of neuropathic pain.

HSK16149_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits alpha2delta α2δ-1 Subunit HSK16149 HSK16149 (this compound) HSK16149->alpha2delta Binds to Vesicles Synaptic Vesicles (containing neurotransmitters) Ca_influx->Vesicles Reduces fusion of Neurotransmitters Excitatory Neurotransmitters Vesicles->Neurotransmitters Reduces release of Receptors Neurotransmitter Receptors Neurotransmitters->Receptors Binds to Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Initiates

Caption: HSK16149 Mechanism of Action.

Preclinical and Clinical Data

Preclinical Data

Preclinical studies have demonstrated the potency and efficacy of HSK16149 in animal models of neuropathic pain.

ParameterHSK16149PregabalinReference
Binding Affinity (IC₅₀) 4.0 nM92.0 nM[3]
Potency vs. Pregabalin ~23 times more potent-[4]
Clinical Trial Data

HSK16149 has undergone extensive clinical evaluation, primarily in patients with diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).

Efficacy in Diabetic Peripheral Neuropathic Pain (DPNP) [5]

Treatment GroupNMean Change from Baseline in ADPS at Week 13p-value vs. Placebo
Placebo177-1.23-
HSK16149 40 mg/day178-2.24<0.0001
HSK16149 80 mg/day179-2.16<0.0001
ADPS: Average Daily Pain Score

Efficacy in Postherpetic Neuralgia (PHN) [6]

Treatment GroupNLSMD in ADPS Change from Baseline at Week 12 (95% CI)p-value vs. Placebo
Placebo124--
HSK16149 40 mg/d121-1.1 (-1.6 to -0.7)< .001
HSK16149 80 mg/d121-1.5 (-2.0 to -1.0)< .001
LSMD: Least Squares Mean Difference; ADPS: Average Daily Pain Score

Safety and Tolerability Across multiple clinical trials, HSK16149 has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were dizziness and somnolence, which were typically mild to moderate in severity.[5]

Experimental Protocols

Phase 3 Clinical Trial in Diabetic Peripheral Neuropathic Pain (DPNP)

A multicenter, randomized, double-blind, placebo- and active-controlled phase II/III study was conducted in China to evaluate the efficacy and safety of HSK16149 in patients with DPNP.[5]

  • Participants: Patients aged ≥18 years with a diagnosis of diabetic peripheral neuropathy and moderate to severe pain.[5]

  • Randomization: Patients were randomized to receive placebo, HSK16149 (40 mg/d or 80 mg/d without titration), or pregabalin (300 mg/d with a 1-week titration).[5]

  • Treatment Duration: Up to 13 weeks.[5]

  • Primary Endpoint: Change from baseline in the Average Daily Pain Score (ADPS) at week 13.[5]

  • Secondary Endpoints: Responder rates, defined as ≥30% and ≥50% improvement in ADPS.[5]

DPNP_Trial_Workflow cluster_treatment 13-Week Treatment Period Screening Patient Screening (DPNP, Age ≥18, Moderate-Severe Pain) Randomization Randomization Screening->Randomization Placebo Placebo Randomization->Placebo HSK40 HSK16149 40 mg/day (No Titration) Randomization->HSK40 HSK80 HSK16149 80 mg/day (No Titration) Randomization->HSK80 Pregabalin Pregabalin 300 mg/day (1-week Titration) Randomization->Pregabalin Endpoint Primary Endpoint Assessment at Week 13 (Change from Baseline in ADPS) Placebo->Endpoint HSK40->Endpoint HSK80->Endpoint Pregabalin->Endpoint Secondary Secondary Endpoint Assessment (Responder Rates) Endpoint->Secondary

Caption: DPNP Phase 3 Trial Workflow.

Phase 3 Clinical Trial in Postherpetic Neuralgia (PHN)

A randomized, double-blind, placebo-controlled, parallel-group study was conducted at 48 tertiary care centers in China to assess the efficacy and safety of this compound in adults with PHN.[6]

  • Participants: Adults with PHN and an average daily pain score (ADPS) of at least 4 on an 11-point scale.[6] Patients with pain not controlled by prior therapy with pregabalin (≥300 mg/d) or gabapentin (≥1200 mg/d) were excluded.[6]

  • Run-in Period: A 1-week run-in period with placebo to establish baseline ADPS.[7]

  • Randomization: Patients were randomized 1:1:1 to receive this compound 40 mg/d (20 mg twice daily), this compound 80 mg/d (40 mg twice daily), or placebo.[6]

  • Treatment Duration: 12 weeks.[6]

  • Primary Endpoint: Change from baseline in ADPS at week 12.[6]

PHN_Trial_Workflow cluster_treatment 12-Week Treatment Period Screening Patient Screening (PHN, ADPS ≥ 4) RunIn 1-Week Placebo Run-in (Establish Baseline ADPS) Screening->RunIn Randomization Randomization (1:1:1) RunIn->Randomization Placebo Placebo Randomization->Placebo Crisugabalin40 This compound 40 mg/day (20 mg BID) Randomization->Crisugabalin40 Crisugabalin80 This compound 80 mg/day (40 mg BID) Randomization->Crisugabalin80 Endpoint Primary Endpoint Assessment at Week 12 (Change from Baseline in ADPS) Placebo->Endpoint Crisugabalin40->Endpoint Crisugabalin80->Endpoint

Caption: PHN Phase 3 Trial Workflow.

Conclusion

HSK16149 (this compound) represents a significant advancement in the development of treatments for neuropathic pain. Its unique molecular structure confers high potency and selectivity for the α2δ-1 subunit of VGCCs, leading to a favorable efficacy and safety profile as demonstrated in extensive clinical trials. With its potential for rapid onset of action and sustained pain relief, this compound is poised to become a valuable therapeutic option for patients suffering from chronic neuropathic pain conditions. Further research and long-term studies will continue to elucidate its full clinical utility.

References

The Pharmacodynamics of Crisugabalin in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisugabalin (also known as HSK16149) is a novel gabapentinoid engineered for the treatment of neuropathic pain. As a third-generation calcium channel modulator, it exhibits a distinct pharmacodynamic profile characterized by high potency and selectivity for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This technical guide provides an in-depth analysis of the pharmacodynamics of this compound within the central nervous system (CNS). It consolidates quantitative data from preclinical and clinical studies, details the experimental protocols used to elucidate its mechanism of action, and presents visual representations of key pathways and workflows to support further research and development.

Introduction

Neuropathic pain, a chronic condition arising from damage or dysfunction of the somatosensory nervous system, remains a significant therapeutic challenge. Gabapentinoids, such as gabapentin and pregabalin, are established first-line treatments, but their efficacy can be limited by dose-related side effects, including dizziness and somnolence.[1] this compound is a novel γ-aminobutyric acid (GABA) analog with a unique tricyclic cage-like structure designed to optimize its binding affinity and pharmacodynamic properties.[2][3] Preclinical and clinical data suggest that this compound offers an improved therapeutic index over its predecessors, positioning it as a promising candidate for more effective and better-tolerated management of neuropathic pain.[1][4] This document serves as a comprehensive resource on the core pharmacodynamic principles of this compound in the CNS.

Mechanism of Action

The primary mechanism of action for this compound, consistent with other gabapentinoids, is its highly selective binding to the α2δ-1 auxiliary subunit of presynaptic VGCCs in the central nervous system.

Key Steps in the Signaling Pathway:

  • Binding to α2δ-1 Subunit: In states of neuronal hyperexcitability, the expression of α2δ-1 subunits on presynaptic terminals is upregulated. This compound binds with high affinity to this subunit.

  • Modulation of Calcium Influx: This binding event allosterically modulates the VGCC, reducing the influx of calcium (Ca²⁺) into the presynaptic neuron upon arrival of an action potential.

  • Reduction of Neurotransmitter Release: The diminished intracellular Ca²⁺ concentration leads to a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P, from the presynaptic terminal into the synaptic cleft.

  • Dampening of Neuronal Hyperexcitability: By attenuating the release of these key neurotransmitters, this compound effectively reduces the transmission of pain signals and dampens overall neuronal hyperexcitability, which is the underlying cause of neuropathic pain.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cris This compound a2d1 α2δ-1 Subunit cris->a2d1 High-affinity binding vgcc Voltage-Gated Calcium Channel (VGCC) a2d1->vgcc Modulates ca_ion Ca²⁺ vgcc->ca_ion Reduces Influx vesicle Synaptic Vesicle (contains Glutamate) ca_ion->vesicle Triggers release (-) glutamate_pre Glutamate vesicle->glutamate_pre Reduced Exocytosis glutamate_post Glutamate receptor Glutamate Receptor glutamate_post->receptor signal Reduced Pain Signal Transmission receptor->signal Leads to

Caption: Mechanism of action of this compound at the presynaptic terminal.

Quantitative Pharmacodynamic Data

This compound distinguishes itself from earlier gabapentinoids through its enhanced potency and improved safety profile. Preclinical studies provide quantitative metrics that underscore these advantages.

Table 1: In Vitro Binding Affinity and Potency
CompoundTargetIC₅₀ (nM)Relative Potency (vs. Pregabalin)Reference
This compound (HSK16149) α2δ-1 Subunit4.0 ~23x higher
Pregabalin α2δ-1 Subunit92.01x

IC₅₀ (Half-maximal inhibitory concentration) values were determined via [³H]gabapentin competitive binding assays.

Table 2: In Vivo Efficacy and CNS Safety Profile in Rodent Models
ParameterThis compound (HSK16149)PregabalinTest ModelImplicationReference
Minimum Effective Dose (MED) - Neuropathic Pain 10 mg/kg30 mg/kgRat modelsHigher analgesic potency[1]
Analgesic Duration (at 30 mg/kg) Up to 24 hours~12 hoursDiabetic neuropathy modelLonger-lasting effect[1]
MED - CNS Impairment (Rotarod Test) 100 mg/kg30 mg/kgRat modelWider therapeutic window[1]
Brain Tissue Exposure 18-fold lower1xPreclinical studiesPotentially fewer CNS side effects

Experimental Protocols

The pharmacodynamic profile of this compound has been characterized using a range of standard preclinical assays. Detailed methodologies for these key experiments are provided below.

Radioligand Binding Assay for α2δ-1 Subunit Affinity

This protocol determines the binding affinity (IC₅₀) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

  • Objective: To quantify the binding affinity of this compound for the α2δ-1 subunit of VGCCs.

  • Materials:

    • Membrane preparations from cells expressing the human α2δ-1 subunit.

    • Radioligand: [³H]gabapentin.

    • Test Compounds: this compound, Pregabalin (for comparison).

    • Assay Buffer: Tris-HCl buffer.

    • 96-well filter plates (e.g., GF/C filters presoaked in polyethyleneimine).

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Preparation: A dilution series of this compound and pregabalin is prepared.

    • Incubation: In a 96-well plate, the cell membrane preparation is incubated with a fixed concentration of [³H]gabapentin and varying concentrations of the test compound.

    • Equilibrium: The plate is incubated to allow the binding reaction to reach equilibrium.

    • Separation: The incubation is terminated by rapid vacuum filtration through the filter plate. This separates the bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Washing: Filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: The filters are dried, and scintillation fluid is added. The radioactivity on each filter, corresponding to the amount of bound [³H]gabapentin, is measured using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC₅₀ value.

Radioligand Binding Assay Workflow prep 1. Prepare Reagents (Membranes, [³H]gabapentin, Test Compounds) incubate 2. Incubate in 96-well Plate (Membranes + Radioligand + Test Compound) prep->incubate filter 3. Rapid Vacuum Filtration (Separates bound from free ligand) incubate->filter wash 4. Wash Filters (Remove non-specific binding) filter->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC₅₀ and Ki values) count->analyze

Caption: Workflow for a competitive radioligand binding assay.
In Vivo Microdialysis for Neurotransmitter Release

This protocol allows for the in vivo sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

  • Objective: To measure the effect of this compound on the extracellular concentrations of glutamate in the CNS.

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Syringe pump and fraction collector.

    • Artificial cerebrospinal fluid (aCSF).

    • HPLC with electrochemical or fluorescence detection.

    • Animal model (e.g., rat).

  • Methodology:

    • Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region (e.g., spinal cord dorsal horn, prefrontal cortex) of the animal. The animal is allowed to recover from surgery.

    • Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • Perfusion & Equilibration: The probe is perfused with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). A baseline equilibration period allows neurotransmitter levels to stabilize.

    • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector to establish a stable baseline of glutamate levels.

    • Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

    • Post-Drug Sampling: Dialysate collection continues to measure changes in glutamate concentration following drug administration.

    • Analysis: The concentration of glutamate in the dialysate samples is quantified using HPLC.

    • Data Analysis: Post-drug neurotransmitter levels are expressed as a percentage of the pre-drug baseline levels to determine the effect of this compound.

Patch-Clamp Electrophysiology for Neuronal Excitability

This technique is used to study the electrical properties of individual neurons and the effects of compounds on ion channel currents and neuronal firing.

  • Objective: To determine the effect of this compound on voltage-gated calcium currents and overall neuronal excitability.

  • Materials:

    • Brain slice preparation or cultured neurons.

    • Patch-clamp amplifier and data acquisition system.

    • Micromanipulator and microscope.

    • Glass micropipettes.

    • Extracellular and intracellular recording solutions.

  • Methodology:

    • Preparation: Acute brain slices containing the neurons of interest (e.g., dorsal root ganglion neurons) are prepared.

    • Recording Configuration: A glass micropipette filled with intracellular solution is brought into contact with a neuron. Gentle suction is applied to form a high-resistance "giga-seal". The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control and measurement of the entire neuron's membrane potential or current.

    • Voltage-Clamp Recordings: The neuron's membrane potential is "clamped" at a specific voltage. Depolarizing voltage steps are applied to activate VGCCs, and the resulting inward calcium currents are recorded.

    • Drug Application: A baseline recording of calcium currents is established. This compound is then added to the extracellular solution perfusing the slice.

    • Effect Measurement: Calcium currents are recorded again in the presence of this compound to measure any reduction in current amplitude.

    • Current-Clamp Recordings: In a separate experiment, the current injected into the neuron is controlled, and changes in the membrane potential (including action potential firing) are recorded before and after the application of this compound to assess its effect on overall neuronal excitability.

Patch-Clamp Electrophysiology Workflow cluster_modes Recording Modes cluster_effects Measure Effects prep 1. Prepare Brain Slice or Cultured Neurons patch 2. Achieve Whole-Cell Patch Configuration prep->patch vclamp 3a. Voltage-Clamp: Record baseline Ca²⁺ currents patch->vclamp cclamp 3b. Current-Clamp: Record baseline firing properties patch->cclamp apply_drug 4. Apply this compound to extracellular solution vclamp->apply_drug vclamp_effect 5a. Voltage-Clamp: Record post-drug Ca²⁺ currents apply_drug->vclamp_effect cclamp_effect 5b. Current-Clamp: Record post-drug firing apply_drug->cclamp_effect analyze 6. Analyze Data (Change in current/firing rate) vclamp_effect->analyze cclamp_effect->analyze

References

Preclinical research on Crisugabalin for neuropathic pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Research of Crisugabalin for Neuropathic Pain

Introduction

This compound, also known as HSK16149, is a novel, third-generation gabapentinoid developed for the treatment of chronic neuropathic pain.[1][2] As a selective ligand of the α2δ subunit of voltage-gated calcium channels (VGCCs), it shares a mechanism of action with established therapies like pregabalin and gabapentin.[3][4] However, preclinical and clinical data suggest that this compound possesses a distinct pharmacological profile, including enhanced potency, a longer duration of action, and a potentially improved safety margin.[2][5] This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, pharmacodynamics, efficacy in animal models of neuropathic pain, and safety pharmacology.

Mechanism of Action

This compound exerts its analgesic effects by binding with high affinity and selectivity to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[4][6] In neuropathic pain states, these channels are upregulated, leading to excessive calcium influx into neurons and subsequent release of excitatory neurotransmitters like glutamate and substance P.[3][6] By binding to the α2δ-1 subunit, this compound modulates calcium channel activity, thereby reducing the release of these neurotransmitters and dampening abnormal neuronal excitability.[3][7] This mechanism is central to its therapeutic effects in conditions characterized by neuronal hyperexcitability, such as diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).[2][6][8]

Crisugabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (α2δ-1 subunit) Vesicle Synaptic Vesicle (Glutamate, Substance P) VGCC->Vesicle Triggers This compound This compound This compound->VGCC Binds & Inhibits Ca_ion Ca²⁺ Ca_ion->VGCC Influx Release Neurotransmitter Release Vesicle->Release PainSignal Pain Signal Transmission Release->PainSignal Reduced Signal

Figure 1: Mechanism of Action of this compound.

Pharmacodynamics

Preclinical studies have demonstrated that this compound has a significantly higher binding affinity for the α2δ-1 subunit compared to pregabalin. This enhanced potency is a key distinguishing feature.

CompoundTargetBinding Affinity (IC₅₀)Reference
This compound α2δ-1 Subunit4.0 nM[7]
Pregabalin α2δ-1 Subunit92.0 nM[7]

Table 1: Comparative Binding Affinities for the α2δ-1 Subunit.

As shown in Table 1, this compound is approximately 23 times more potent than pregabalin in binding to the target α2δ-1 subunit.[2][5] This suggests that lower doses of this compound may be required to achieve therapeutic efficacy, potentially leading to a wider therapeutic index.

Preclinical Efficacy in Neuropathic Pain Models

The analgesic activity of this compound has been evaluated in various rodent models of neuropathic pain. The most commonly cited models are the Chronic Constriction Injury (CCI) of the sciatic nerve and Streptozotocin (STZ)-induced diabetic neuropathy.

ModelSpeciesCompoundMinimum Effective Dose (MED)Efficacy ComparisonDuration of ActionReference
CCI RatThis compound10 mg/kgSimilar to 30 mg/kg PregabalinNot Specified[5]
Pregabalin30 mg/kg-Not Specified[5]
STZ RatThis compound10 mg/kgSimilar to 30 mg/kg PregabalinUp to 24h (at 30 mg/kg)[5]
Pregabalin30 mg/kg-Up to 12h (at 30 mg/kg)[2][5]

Table 2: Preclinical Efficacy of this compound in Neuropathic Pain Models.

These studies indicate that this compound is more potent and has a longer-lasting analgesic effect in vivo compared to pregabalin.[2][5]

Experimental Protocols

Chronic Constriction Injury (CCI) Model:

  • Animal Model: Adult male Sprague-Dawley rats are anesthetized.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with absorbable sutures, approximately 1 mm apart. The incision is then closed.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A positive response is recorded as a sharp withdrawal of the paw.

  • Drug Administration: this compound, pregabalin, or vehicle is administered orally (p.o.) after the establishment of neuropathic pain (typically 7-14 days post-surgery).

  • Efficacy Measurement: PWT is measured at various time points post-dosing to determine the magnitude and duration of the anti-allodynic effect.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model:

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ (dissolved in citrate buffer) is administered to induce hyperglycemia, a hallmark of type 1 diabetes.

  • Confirmation: Blood glucose levels are monitored, and animals with levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold, typically starting 2-3 weeks after STZ injection.

  • Drug Administration and Efficacy Measurement: Similar to the CCI model, drugs are administered orally, and the anti-allodynic effects are quantified by measuring changes in PWT over time.[2]

Experimental_Workflow_CCI cluster_setup Model Induction cluster_assessment Pain Assessment & Dosing cluster_evaluation Efficacy Evaluation start Anesthetize Rat expose_nerve Expose Sciatic Nerve start->expose_nerve ligate_nerve Apply 4 Loose Ligatures expose_nerve->ligate_nerve close_incision Close Incision ligate_nerve->close_incision pain_dev Allow Neuropathic Pain to Develop (7-14 days) close_incision->pain_dev baseline Measure Baseline Paw Withdrawal Threshold (von Frey Filaments) pain_dev->baseline dosing Administer Drug (this compound, Pregabalin, or Vehicle) baseline->dosing post_dose_measure Measure Paw Withdrawal Threshold at Multiple Time Points Post-Dosing dosing->post_dose_measure data_analysis Analyze Data: Determine MED and Duration of Action post_dose_measure->data_analysis

Figure 2: Experimental Workflow for the CCI Neuropathic Pain Model.

Pharmacokinetics and Safety Pharmacology

Preclinical pharmacokinetic studies in rats have shown that this compound is rapidly and completely absorbed after oral administration, with a peak time of approximately 0.57 hours.[9] A key finding is that the brain tissue exposure level of this compound was 18-fold lower than that of pregabalin at equipotent doses, suggesting a more favorable neurotoxicity profile.[7][10]

Safety pharmacology studies have further supported this improved profile. While this compound and pregabalin showed similar minimum effective doses for causing sedation in locomotor activity tests, this compound had a significantly higher MED for inducing motor impairment in the rotarod test.

TestCompoundMinimum Effective Dose (MED) for CNS EffectsTherapeutic Index ComparisonReference
Locomotor Activity This compoundSimilar to Pregabalin-[5]
PregabalinSimilar to this compound-[5]
Rotarod Test This compound100 mg/kgWider Therapeutic Index[5]
Pregabalin30 mg/kg-[5]

Table 3: Preclinical Safety Pharmacology Profile.

These findings collectively indicate that this compound may have a better safety profile regarding central nervous system side effects, such as dizziness and somnolence, which are common with existing gabapentinoids.[5][10]

Conclusion

The preclinical data for this compound strongly support its development as a novel analgesic for neuropathic pain. Its mechanism of action, centered on the high-affinity binding to the VGCC α2δ-1 subunit, is well-established.[3][7] Compared to pregabalin, this compound demonstrates significantly greater potency, a longer duration of action in animal models, and a wider therapeutic index.[2][5] The lower brain exposure at equipotent analgesic doses suggests a reduced potential for CNS-related adverse effects.[7] These promising preclinical findings have paved the way for successful clinical trials and its eventual approval for diabetic peripheral neuropathic pain and postherpetic neuralgia in China.[1][11]

References

Investigational New Drug Crisugabalin: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Preclinical and Clinical Profile of a Novel Gabapentinoid

Crisugabalin (also known as HSK16149) is an investigational new drug emerging as a promising therapeutic candidate for the management of neuropathic pain. As a next-generation gabapentinoid, it exhibits a distinct pharmacological profile that suggests potential advantages over existing therapies. This technical guide provides a comprehensive overview of the background, mechanism of action, preclinical pharmacology, and clinical trial data for this compound, tailored for researchers, scientists, and drug development professionals.

Core Background and Mechanism of Action

This compound is a selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a key target in the pathophysiology of neuropathic pain.[1] Similar to other gabapentinoids like pregabalin, this compound's primary mechanism of action involves binding to this subunit, which in turn modulates calcium influx into presynaptic nerve terminals.[1] This reduction in calcium entry leads to a decreased release of excitatory neurotransmitters, such as glutamate and substance P, ultimately dampening neuronal hyperexcitability and alleviating pain.[1]

Notably, preclinical studies have demonstrated that this compound possesses a significantly higher binding affinity for the α2δ-1 subunit compared to pregabalin.[1] This enhanced potency may translate to greater efficacy at lower doses and a potentially improved side-effect profile.

Signaling Pathway of this compound

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_ion Ca²⁺ VGCC->Ca_ion Influx a2d1 α2δ-1 Subunit a2d1->VGCC Modulates This compound This compound This compound->a2d1 Binds to Vesicle Synaptic Vesicle (Glutamate, Substance P) Ca_ion->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Receptor Neurotransmitter Receptors Release->Receptor Activates Signal Pain Signal Propagation Receptor->Signal

Caption: Mechanism of action of this compound at the presynaptic terminal.

Preclinical Pharmacology

This compound has undergone extensive preclinical evaluation to characterize its efficacy and safety profile in various animal models of neuropathic pain.

Binding Affinity

In vitro binding assays have confirmed this compound's high affinity for the α2δ-1 subunit of VGCCs.

CompoundBinding Affinity (IC50) for α2δ-1Reference
This compound4.0 nM[1]
Pregabalin92.0 nM[1]
In Vivo Efficacy in Neuropathic Pain Models

This compound has demonstrated significant analgesic effects in two well-established rat models of neuropathic pain: the Chronic Constriction Injury (CCI) model and the Streptozotocin (STZ)-induced diabetic neuropathy model.

Animal ModelMinimum Effective Dose (MED) - this compoundMED - PregabalinDuration of Action (this compound at 30 mg/kg)Reference
Chronic Constriction Injury (CCI)10 mg/kg30 mg/kgNot specified
STZ-induced Diabetic Neuropathy10 mg/kg30 mg/kgUp to 24 hours
Safety Pharmacology

Preclinical safety studies have indicated that this compound has a favorable therapeutic index. Notably, the brain tissue exposure to this compound was found to be 18-fold lower than that of pregabalin, suggesting a potentially better neurotoxicity profile.[2]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used method to induce neuropathic pain.

  • Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.

  • Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve with a spacing of about 1 mm between each ligature.[3] The ligatures are tightened to a degree that causes a slight constriction of the nerve without arresting epineural blood flow.[3] The muscle and skin layers are then closed.

  • Pain Behavior Assessment: Mechanical allodynia is typically assessed using von Frey filaments. The paw withdrawal threshold in response to the application of filaments of varying stiffness to the plantar surface of the hind paw is measured. A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw or baseline indicates the presence of neuropathic pain.[4]

Experimental Workflow for the CCI Model

Anesthesia Anesthetize Rat Surgery Expose Sciatic Nerve and Apply Ligatures Anesthesia->Surgery Recovery Suture and Allow Recovery Surgery->Recovery Testing Assess Mechanical Allodynia (von Frey Filaments) Recovery->Testing

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Streptozotocin (STZ)-Induced Diabetic Neuropathy Model in Rats

This model is used to mimic the neuropathic pain associated with diabetes.

  • Induction of Diabetes: Adult male Sprague-Dawley rats are injected with a single intraperitoneal dose of STZ (typically 50-65 mg/kg) dissolved in citrate buffer.[5] Control animals receive the vehicle only.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Animals with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic.[6]

  • Development of Neuropathy: Neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, typically develop over several weeks following the induction of diabetes.

  • Pain Behavior Assessment: Mechanical allodynia is assessed using von Frey filaments as described for the CCI model. Thermal hyperalgesia can be measured by assessing the latency of paw withdrawal from a radiant heat source.[7]

Clinical Development

This compound has progressed to late-stage clinical trials for the treatment of various neuropathic pain conditions.

Phase 3 Trial in Postherpetic Neuralgia (NCT05140863)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in adults with postherpetic neuralgia.[8][9]

ParameterDetails
Study Design Multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 12-week double-blind treatment period followed by a 14-week open-label extension.[1][9]
Patient Population 366 adults with postherpetic neuralgia and an average daily pain score (ADPS) of ≥ 4 on an 11-point Numeric Pain Rating Scale.[1][10]
Inclusion Criteria Age 18-75 years, pain present for >1 month after healing of herpes zoster rash, VAS pain score ≥40 mm at screening.[8]
Exclusion Criteria Peripheral neuropathy unrelated to PHN, severe hematologic, hepatic, or renal dysfunction, uncontrolled diabetes, history of substance abuse, failure to respond to previous treatment with high-dose pregabalin or gabapentin.[1][8]
Treatment Arms - this compound 40 mg/day (20 mg BID) (n=121) - this compound 80 mg/day (40 mg BID) (n=121) - Placebo (n=124)[1][9]
Primary Endpoint Change from baseline in the Average Daily Pain Score (ADPS) at week 12.[1][9]
Secondary Endpoints Responder rates (≥30% and ≥50% reduction in ADPS), weekly change in ADPS, change in Short-Form McGill Pain Questionnaire (SF-MPQ) scores.[1]
Key Efficacy Results Both doses of this compound demonstrated a statistically significant improvement in ADPS compared to placebo at week 12.[9][10] - 40 mg/day: Least squares mean difference of -1.1 vs placebo. - 80 mg/day: Least squares mean difference of -1.5 vs placebo.[1]
Safety and Tolerability This compound was well tolerated. Treatment-emergent adverse events included dizziness, hyperuricemia, weight gain, and somnolence.[2] No new safety concerns were identified.[1][9]
Phase 2/3 Trial in Diabetic Peripheral Neuropathic Pain (NCT04647773)

This adaptive design study assessed the efficacy and safety of this compound in patients with painful diabetic peripheral neuropathy.[11]

ParameterDetails
Study Design Multicenter, randomized, double-blind, placebo- and active-controlled adaptive Phase 2/3 study.[10][11]
Patient Population 596 patients with diabetes and clinical manifestations of diabetes-related neuropathic pain.[10][11]
Inclusion Criteria Age 18-75 years, diagnosis of diabetes, baseline Visual Analog Scale (VAS) pain score of 40-90 mm, stable blood glucose control for at least 3 months prior to screening.[11]
Exclusion Criteria Severe comorbidities, known allergies to the study medication.[11]
Treatment Arms - this compound 40 mg/day (20 mg BID) (n=178) - this compound 80 mg/day (40 mg BID) (n=179) - Placebo (n=177) - Pregabalin 300 mg/day (titrated to 150 mg BID) (n=62)[10][11]
Primary Endpoint Change in the Average Daily Pain Score (ADPS) over a 13-week treatment period.[10][11]
Secondary Endpoints Changes in the Numeric Rating Scale (NRS) and the Daily Sleep Interference Score (DSIS) during the first two weeks of treatment.[10][11]
Key Efficacy Results Both doses of this compound showed statistically significant reductions in ADPS compared to placebo starting from week 1 and continuing through week 13.[10] Significant pain relief with Pregabalin was observed from week 6.[10][11] this compound also demonstrated significant improvements in NRS and DSIS scores as early as day 2 of administration.[10]
Safety and Tolerability This compound was well-tolerated, with a low incidence of serious adverse events.[12]

Clinical Trial Workflow (NCT05140863)

cluster_arms Treatment Arms Screening Screening Period (2 weeks) Run_in Placebo Run-in (1 week) Screening->Run_in Randomization Randomization (1:1:1) Run_in->Randomization Crisugabalin_40 This compound 40 mg/day Randomization->Crisugabalin_40 Crisugabalin_80 This compound 80 mg/day Randomization->Crisugabalin_80 Placebo Placebo Randomization->Placebo Treatment Double-Blind Treatment (12 weeks) Extension Open-Label Extension (14 weeks) Treatment->Extension Crisugabalin_40->Treatment Crisugabalin_80->Treatment Placebo->Treatment

Caption: Workflow of the Phase 3 clinical trial for this compound in postherpetic neuralgia.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in Phase 1 clinical trials involving healthy subjects and individuals with varying degrees of renal impairment.

Pharmacokinetics in Healthy Subjects
ParameterValueReference
Time to Maximum Concentration (Tmax) 1.5 - 1.7 hours[12]
Half-life (t1/2) 3.7 - 6.4 hours[12]
Excretion Primarily renal (70.84% - 83.53% unchanged in urine within 48 hours)[12]
Dose Proportionality AUC and Cmax are dose-proportional in the 5-120 mg single-dose range and 15-80 mg multiple-dose range.[12]
Accumulation Minimal accumulation after repeated administration.[12]
Pharmacokinetics in Renal Impairment

A study in subjects with varying degrees of renal function demonstrated that the systemic exposure to this compound increases with the severity of renal impairment.[13]

Renal FunctionChange in Cmax (vs. Normal)Change in AUC0-inf (vs. Normal)Reference
Mild Impairment+6.00%+14.63%[13]
Moderate Impairment+13.83%+119.57%[13]
Severe Impairment+21.63%+272.61%[13]

These findings suggest that dose adjustments may be necessary for patients with moderate to severe renal impairment.[13] It is recommended that the dose be decreased by approximately 50% for every 50% decline in glomerular filtration rate (GFR).[13]

Conclusion

This compound is a novel gabapentinoid with a promising preclinical and clinical profile for the treatment of neuropathic pain. Its high affinity for the α2δ-1 subunit of VGCCs, coupled with a favorable pharmacokinetic and safety profile, positions it as a potentially valuable therapeutic option. The completed Phase 3 trials in postherpetic neuralgia and diabetic peripheral neuropathic pain have demonstrated its efficacy and safety. Further clinical development and regulatory review will ultimately determine the role of this compound in the management of chronic pain conditions.

References

The Unique Tricyclic Cage-Like Structure of Crisugabalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisugabalin (also known as HSK16149) is a novel, third-generation gabapentinoid distinguished by its unique tricyclic cage-like molecular structure.[1] This structural feature imparts enhanced molecular rigidity, leading to superior target affinity, metabolic stability, and a favorable pharmacokinetic profile compared to its predecessors, gabapentin and pregabalin.[1] As a highly selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), this compound effectively modulates neuronal excitability, offering a promising therapeutic option for various neurological disorders, particularly neuropathic pain.[2][3] This technical guide provides an in-depth overview of the core structural attributes of this compound, its mechanism of action, synthesis, and a summary of key preclinical and clinical data. Detailed experimental protocols for pivotal assays are also presented to facilitate further research and development.

Core Structure and Synthesis

This compound, with the IUPAC name 2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2-tricyclo[4.2.1.03,8]nonanyl]acetic acid, possesses a distinctive tricyclic cage-like core.[4] This rigid structure is a key differentiator from other gabapentinoids and is central to its enhanced pharmacological properties.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process. A representative synthetic route is outlined in the patent literature (WO2020029762). The process involves the formation of the key tricyclic intermediate followed by subsequent modifications to introduce the aminomethyl and acetic acid moieties.

A crucial step in the synthesis involves the reaction of specific precursors under controlled conditions to yield the foundational tricyclic structure. For instance, one described method involves dissolving a key intermediate (1B) in dichloromethane, followed by the addition of DMF and oxalyl chloride. The reaction mixture is then treated with tetrahydropyrrole and triethylamine at a controlled temperature. The pH is subsequently adjusted with hydrochloric acid. Further purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound. Another purification method described involves the use of anhydrous sodium bisulfite followed by pH adjustment with sodium hydroxide and extraction with n-hexane.[4] The final steps of the synthesis involve the reduction of a nitrile group to an amine and hydrolysis to the carboxylic acid to yield this compound.

Mechanism of Action

Similar to other gabapentinoids, this compound's primary mechanism of action is the modulation of neuronal calcium influx through high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[2][5][6] This interaction is believed to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, from presynaptic nerve terminals, thereby dampening neuronal hyperexcitability.[5][6]

The unique tricyclic structure of this compound contributes to its significantly higher binding affinity for the α2δ-1 subunit compared to pregabalin.[2]

Signaling Pathway

crisugabalin_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound vgcc Voltage-Gated Calcium Channel (VGCC) (α2δ-1 subunit) This compound->vgcc Binds to α2δ-1 subunit ca_influx Ca²⁺ Influx vgcc->ca_influx Inhibits vesicle Synaptic Vesicle (containing Glutamate, Substance P) ca_influx->vesicle Triggers neurotransmitter_release Neurotransmitter Release vesicle->neurotransmitter_release Leads to receptors Neurotransmitter Receptors placeholder->receptors Binds to neuronal_excitation Reduced Neuronal Excitation receptors->neuronal_excitation Results in

This compound's Mechanism of Action

Quantitative Data

Binding Affinity
CompoundTargetIC50 (nM)Reference
This compoundα2δ-1 subunit4.0[2]
Pregabalinα2δ-1 subunit92.0[2]
Pharmacokinetic Properties
ParameterValueSpeciesNotesReference
Half-life (t1/2)3.7 - 6.4 hHealthy Chinese Subjects-[7]
Cmax Increase (Mild Renal Impairment)6.00%HumanCompared to normal renal function.[8]
Cmax Increase (Moderate Renal Impairment)13.83%HumanCompared to normal renal function.[8]
Cmax Increase (Severe Renal Impairment)21.63%HumanCompared to normal renal function.[8]
AUC0-inf Increase (Mild Renal Impairment)14.63%HumanCompared to normal renal function.[8]
AUC0-inf Increase (Moderate Renal Impairment)119.57%HumanCompared to normal renal function.[8]
AUC0-inf Increase (Severe Renal Impairment)272.61%HumanCompared to normal renal function.[8]
Brain Tissue Exposure18-fold lower than pregabalinPreclinicalIndicates a potentially more benign neurotoxicity profile.[2]
Clinical Efficacy in Postherpetic Neuralgia (Phase 3)
Treatment GroupNBaseline ADPS (Mean)Change from Baseline in ADPS at Week 12 (LSM ± SE)LSM Difference vs. Placebo (95% CI)P-value vs. PlaceboReference
This compound 40 mg/d121Not Reported-2.2 (0.2)-1.1 (-1.6 to -0.7)< .001[2]
This compound 80 mg/d121Not Reported-2.6 (0.2)-1.5 (-2.0 to -1.0)< .001[2]
Placebo124Not Reported-1.1 (0.2)--[2]

ADPS: Average Daily Pain Score; LSM: Least Squares Mean; SE: Standard Error; CI: Confidence Interval.

Clinical Efficacy in Diabetic Peripheral Neuropathic Pain (Phase 2/3)
Treatment GroupNChange in VAS from Baseline at Week 4 (LSM)P-value vs. PregabalinReference
This compound 40 mg/day44-14.40.0069[9]
Pregabalin 300 mg/day46-7.1-[9]

VAS: Visual Analog Scale; LSM: Least Squares Mean. This study enrolled patients with an inadequate response to prior pregabalin treatment.

Experimental Protocols

Radioligand Binding Assay for α2δ-1 Subunit

This protocol is a generalized procedure for determining the binding affinity of a compound to the α2δ-1 subunit.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the α2δ-1 subunit of voltage-gated calcium channels.

Materials:

  • Membrane preparations from cells expressing the α2δ-1 subunit.

  • Radioligand (e.g., [3H]-gabapentin or a suitable alternative).

  • This compound and pregabalin (as a comparator) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation cocktail.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the membrane preparation, varying concentrations of the unlabeled ligand (this compound or pregabalin), and a fixed concentration of the radioligand in the binding buffer.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]

  • Termination of Binding: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10]

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

binding_assay_workflow start Start prep Prepare reaction mixture: Membranes, Radioligand, Unlabeled Ligand start->prep incubate Incubate to reach equilibrium prep->incubate filter Rapidly filter to separate bound and free ligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity (Scintillation Counting) wash->count analyze Analyze data and calculate IC50 count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

This protocol outlines a common procedure for inducing and assessing neuropathic pain in a preclinical animal model.

Objective: To evaluate the analgesic efficacy of this compound in a rat model of chronic neuropathic pain.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g).

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

  • Chromic gut or silk sutures (e.g., 4-0).

  • Von Frey filaments for assessing mechanical allodynia.

  • Plantar test apparatus for assessing thermal hyperalgesia.

  • This compound at desired doses.

  • Vehicle control.

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and shave the lateral surface of the left thigh.

  • Sciatic Nerve Exposure: Make an incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[6]

  • Ligation: Loosely tie four ligatures around the sciatic nerve with approximately 1 mm spacing between them.[6] The ligatures should be tight enough to cause a slight constriction but not arrest the epineural blood flow.[6]

  • Wound Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Allow the animals to recover for a period (e.g., 7 days) for the neuropathic pain to develop.

  • Behavioral Testing (Baseline): Before drug administration, assess baseline pain thresholds for mechanical allodynia (paw withdrawal threshold to Von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).

  • Drug Administration: Administer this compound or vehicle orally to the rats.

  • Post-dosing Behavioral Testing: At various time points after drug administration, repeat the mechanical and thermal sensitivity tests to assess the analgesic effect of the treatment.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated and vehicle-treated groups. A significant increase in withdrawal threshold or latency in the treated group indicates an analgesic effect.

cci_model_workflow start Start surgery Induce Chronic Constriction Injury (CCI) of the Sciatic Nerve start->surgery recovery Post-operative Recovery (e.g., 7 days) surgery->recovery baseline Baseline Behavioral Testing (Mechanical and Thermal) recovery->baseline treatment Administer this compound or Vehicle baseline->treatment post_treatment_testing Post-treatment Behavioral Testing at Various Time Points treatment->post_treatment_testing analysis Data Analysis and Comparison of Pain Thresholds post_treatment_testing->analysis end End analysis->end

CCI Model Experimental Workflow
Phase 3 Clinical Trial for Postherpetic Neuralgia

This is a summary of the methodology for a Phase 3 clinical trial evaluating this compound.

Objective: To evaluate the efficacy and safety of this compound in adults with postherpetic neuralgia.[2]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2]

Participants: Adults with a diagnosis of postherpetic neuralgia and an average daily pain score (ADPS) of 4 or greater on an 11-point numeric rating scale.[2]

Interventions:

  • This compound 40 mg/day (20 mg twice daily).[2]

  • This compound 80 mg/day (40 mg twice daily).[2]

  • Placebo.[2]

Treatment Duration: 12 weeks of double-blind treatment.[2]

Primary Efficacy Endpoint: Change from baseline in the Average Daily Pain Score (ADPS) at week 12.[2]

Secondary Efficacy Endpoints:

  • Proportion of patients with ≥30% and ≥50% reduction in ADPS at week 12.

  • Change in the Short-Form McGill Pain Questionnaire (SF-MPQ) score.

  • Change in the Daily Sleep Interference Scale (DSIS) score.

Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

clinical_trial_logic cluster_screening Screening & Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_endpoints Endpoint Assessment screening Patient Screening (Postherpetic Neuralgia, ADPS ≥ 4) randomization Randomization (1:1:1) screening->randomization group_a This compound 40 mg/day randomization->group_a group_b This compound 80 mg/day randomization->group_b group_c Placebo randomization->group_c primary Primary Endpoint: Change in ADPS at Week 12 group_a->primary secondary Secondary Endpoints: Pain Reduction Responders, SF-MPQ, DSIS group_a->secondary safety Safety Monitoring group_a->safety group_b->primary group_b->secondary group_b->safety group_c->primary group_c->secondary group_c->safety

Logical Flow of Phase 3 Clinical Trial

Conclusion

This compound represents a significant advancement in the development of gabapentinoids. Its unique tricyclic cage-like structure confers a superior pharmacological profile, including higher binding affinity for the α2δ-1 subunit and a favorable pharmacokinetic and safety profile. Clinical trials have demonstrated its efficacy in treating neuropathic pain conditions, such as postherpetic neuralgia and diabetic peripheral neuropathic pain, with a rapid onset of action. The detailed experimental protocols provided in this guide are intended to support further investigation into the therapeutic potential of this promising molecule.

References

Crisugabalin: An In-depth Analysis of Early-Phase Clinical Trial Safety Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisugabalin (also known as HSK16149) is a novel, selective oral γ-aminobutyric acid (GABA) analogue under development for the treatment of neuropathic pain, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). As a gabapentinoid, its mechanism of action is similar to that of pregabalin and gabapentin, involving the binding to the α2δ-1 subunit of voltage-gated calcium channels. This binding modulates calcium influx in the central nervous system, which in turn reduces the release of excitatory neurotransmitters. Preclinical studies have suggested that this compound possesses a wider therapeutic index and a more favorable neurotoxicity profile compared to pregabalin, with significantly lower brain tissue exposure. This whitepaper provides a comprehensive overview of the safety data from early-phase clinical trials of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action

This compound exerts its analgesic effects by selectively binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central nervous system. This high-affinity binding inhibits calcium influx into neurons, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P. This modulation of neuronal excitability is believed to be the primary mechanism underlying its efficacy in treating neuropathic pain. This compound has demonstrated a 23-fold greater selectivity for the α2δ-1 subunit compared to pregabalin.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) This compound->VGCC Binds to Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits NT_release Excitatory Neurotransmitter Release (e.g., Glutamate) Ca_influx->NT_release Reduces Pain_Signal Pain Signal Transmission NT_release->Pain_Signal Decreased Stimulation

Caption: this compound's Mechanism of Action

Pharmacokinetics

Pharmacokinetic studies have revealed key characteristics of this compound. In single and multiple ascending dose studies, both the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) showed a dose-proportional relationship in the dose range of 5-120 mg and 15-80 mg, respectively. The elimination half-life (t1/2) of this compound is reported to be between 3.7 and 6.4 hours. The drug accumulates only slightly after multiple administrations.

A Phase I study investigated the pharmacokinetics in subjects with varying degrees of renal impairment. The results indicated that as renal function declines, the half-life of this compound is prolonged, and plasma exposure increases.

Table 1: Pharmacokinetic Parameters of a Single 20 mg Oral Dose of this compound in Subjects with Renal Impairment

Renal Function CategoryNMean Cmax Increase vs. NormalMean AUC0-inf Increase vs. Normal
Normal8--
Mild Impairment86.00%14.63%
Moderate Impairment813.83%119.57%
Severe Impairment821.63%272.61%

Based on these findings, dosage adjustments are recommended for patients with a glomerular filtration rate (GFR) below 60 mL/min.

Clinical Safety Data

Early-phase clinical trials have consistently demonstrated that this compound is generally well-tolerated. The majority of treatment-emergent adverse events (TEAEs) reported were of mild to moderate severity.

Phase 2/3 Trial in Diabetic Peripheral Neuropathic Pain (DPNP)

A multicenter, randomized, double-blind, placebo- and active-controlled Phase 2/3 trial evaluated the efficacy and safety of this compound (40 mg/day and 80 mg/day) over a 13-week treatment period in 596 patients with DPNP.

Table 2: Most Common Treatment-Emergent Adverse Events (TEAEs) in a Phase 2/3 DPNP Trial

Adverse EventThis compound Group (n=68)
Dizziness13.2% (9/68)
Somnolence8.8% (6/68)

Safety assessments from this trial indicated a low incidence of serious adverse events and no significant increase in dropout rates among participants receiving this compound compared to placebo.

Phase 3 Trial in Postherpetic Neuralgia (PHN)

A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial assessed the efficacy and safety of this compound (40 mg/d and 80 mg/d) in 366 adults with PHN over a 12-week period.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs) in a Phase 3 PHN Trial

Adverse Event CategoryThis compound 40 mg/d (n=121)This compound 80 mg/d (n=121)Placebo (n=124)
Common TEAEs Dizziness, Hyperuricemia, Weight gain, Somnolence, Hyperlipidemia, Hypertriglyceridemia, Blood

The Modulatory Role of Crisugabalin on Excitatory Neurotransmitter Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crisugabalin (HSK16149) is a novel third-generation gabapentinoid, a selective ligand for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2] Its mechanism of action, similar to other gabapentinoids like pregabalin, involves the modulation of presynaptic calcium influx, which in turn attenuates the release of excitatory neurotransmitters.[3][4] This targeted action underlies its therapeutic potential in various neuropathic pain conditions. This technical guide provides an in-depth overview of this compound's core mechanism, supported by available data, detailed experimental methodologies, and visual representations of its signaling pathway and associated experimental workflows.

Core Mechanism of Action: Targeting the α2δ-1 Subunit

This compound exerts its pharmacological effects through high-affinity binding to the α2δ-1 auxiliary subunit of presynaptic voltage-gated calcium channels.[5][6][7] This interaction is critical in its ability to modulate neuronal excitability. The α2δ-1 subunit is a key regulator of calcium channel trafficking and function. By binding to this subunit, this compound is thought to induce a conformational change that reduces the influx of calcium ions into the presynaptic terminal upon neuronal depolarization.[4]

This reduction in intracellular calcium concentration directly impacts the machinery responsible for the synaptic vesicle fusion and subsequent release of excitatory neurotransmitters. The primary neurotransmitters affected by this compound's action include glutamate, norepinephrine, and substance P.[6][7] By dampening the release of these key signaling molecules, this compound effectively reduces the transmission of pain signals in hyperexcited neuronal pathways.

Crisugabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d1 α2δ-1 Subunit This compound->a2d1 Binds to vgcc Voltage-Gated Calcium Channel a2d1->vgcc Modulates ca_influx Ca²⁺ Influx a2d1->ca_influx Inhibits vgcc->ca_influx Mediates vesicle_fusion Synaptic Vesicle Fusion ca_influx->vesicle_fusion Triggers neurotransmitter_release Excitatory Neurotransmitter Release vesicle_fusion->neurotransmitter_release Leads to glutamate Glutamate norepinephrine Norepinephrine substance_p Substance P receptors Postsynaptic Receptors glutamate->receptors Activates norepinephrine->receptors Activates substance_p->receptors Activates signal_propagation Signal Propagation receptors->signal_propagation

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data on Neurotransmitter Release Inhibition

While clinical studies have demonstrated the efficacy of this compound in reducing neuropathic pain, specific quantitative data from preclinical studies detailing the percentage of inhibition of excitatory neurotransmitter release are not extensively published in publicly available literature. The primary literature consistently describes the qualitative effect of reduced release of glutamate, norepinephrine, and substance P.[6][7] Further research and publication of preclinical data are needed to populate a comprehensive quantitative summary.

Table 1: Summary of this compound's Effect on Excitatory Neurotransmitter Release (Qualitative)

NeurotransmitterExperimental ModelEffect of this compoundReference
GlutamatePreclinical Neuropathic Pain ModelsInhibition of release[4][6]
NorepinephrinePreclinical Neuropathic Pain ModelsInhibition of release[6]
Substance PPreclinical Neuropathic Pain ModelsInhibition of release[6]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to investigate the effect of compounds like this compound on excitatory neurotransmitter release.

In Vivo Microdialysis for Measuring Glutamate and Norepinephrine Release

This protocol is designed to measure the extracellular concentrations of glutamate and norepinephrine in specific brain regions or the spinal cord of freely moving animals.

Objective: To quantify the in vivo release of glutamate and norepinephrine following the administration of this compound.

Materials:

  • Microdialysis probes (CMA Microdialysis or equivalent)

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution

  • Anesthetics

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse) using an appropriate anesthetic agent.

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., dorsal horn of the spinal cord, prefrontal cortex).

    • Allow the animal to recover from surgery for a specified period.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

    • Administer this compound (systemically or locally through the probe).

    • Continue to collect dialysate samples to measure the effect of the drug.

  • Sample Analysis:

    • Analyze the collected dialysate samples for glutamate and norepinephrine concentrations using HPLC with either electrochemical detection for norepinephrine or pre-column derivatization with o-phthaldialdehyde (OPA) for fluorescence detection of glutamate.

    • Quantify the neurotransmitter levels by comparing the peak areas to a standard curve.

Microdialysis_Workflow start Start surgery Surgical Implantation of Microdialysis Probe start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer this compound baseline->drug_admin post_drug_collection Collect Post-Drug Dialysate Samples drug_admin->post_drug_collection hplc HPLC Analysis of Neurotransmitters post_drug_collection->hplc data_analysis Data Analysis and Quantification hplc->data_analysis end End data_analysis->end

Caption: Workflow for in vivo microdialysis experiment.
In Vitro Patch-Clamp Electrophysiology

This technique is used to measure the effect of this compound on presynaptic calcium currents and postsynaptic excitatory currents in isolated neurons or brain slices.

Objective: To determine the direct effect of this compound on voltage-gated calcium channels and synaptic transmission.

Materials:

  • Vibratome for slicing brain tissue

  • Recording chamber and perfusion system

  • Micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • This compound solution

Procedure:

  • Slice Preparation:

    • Acutely prepare brain or spinal cord slices from an animal model.

    • Maintain slices in oxygenated aCSF.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with aCSF.

    • Using a microscope and micromanipulators, form a whole-cell patch-clamp configuration on a target neuron.

    • Record baseline presynaptic calcium currents or evoked excitatory postsynaptic currents (eEPSCs).

  • Drug Application:

    • Bath-apply this compound at various concentrations to the slice.

    • Record the changes in calcium currents or eEPSCs in the presence of the drug.

  • Data Analysis:

    • Analyze the recorded currents to determine the effect of this compound on their amplitude and kinetics.

Patch_Clamp_Workflow start Start slice_prep Brain/Spinal Cord Slice Preparation start->slice_prep recording_setup Transfer Slice to Recording Chamber slice_prep->recording_setup patch_clamp Establish Whole-Cell Patch-Clamp recording_setup->patch_clamp baseline_rec Record Baseline Ca²⁺ Currents / eEPSCs patch_clamp->baseline_rec drug_app Bath Apply this compound baseline_rec->drug_app post_drug_rec Record Currents in Presence of Drug drug_app->post_drug_rec analysis Data Analysis of Current Changes post_drug_rec->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for Crisugabalin In Vitro Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisugabalin (HSK16149) is a novel, highly selective oral γ-aminobutyric acid (GABA) analogue that demonstrates a higher binding affinity for the α2δ-1 subunit of voltage-gated calcium channels compared to its predecessors, such as pregabalin.[1][2] This enhanced affinity is believed to contribute to its potent analgesic effects observed in preclinical models of neuropathic pain.[1][3] Like other gabapentinoids, this compound's mechanism of action involves binding to the α2δ-1 subunit, which modulates calcium influx in the central nervous system and subsequently reduces the release of excitatory neurotransmitters.[1][3][4] These application notes provide a detailed protocol for an in vitro radioligand binding assay to determine the binding affinity of this compound for the α2δ-1 subunit.

Signaling Pathway of this compound

This compound This compound alpha2delta1 α2δ-1 Subunit of Voltage-Gated Ca2+ Channel This compound->alpha2delta1 Binds to Ca2_Influx Ca2+ Influx alpha2delta1->Ca2_Influx Modulates Excitatory_NT Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) Ca2_Influx->Excitatory_NT Leads to Neuronal_Excitability Neuronal Excitability Excitatory_NT->Neuronal_Excitability Increases Analgesia Analgesic Effect Neuronal_Excitability->Analgesia Inhibition leads to

Caption: Mechanism of action of this compound.

Quantitative Data

CompoundTargetIC50 (nM)Reference
This compoundα2δ-1 Subunit4.0[1]
Pregabalinα2δ-1 Subunit92.0[1]

Experimental Protocol: [³H]-Gabapentin Competition Binding Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the α2δ-1 subunit of voltage-gated calcium channels using [³H]-gabapentin as the radioligand.

Materials and Reagents
  • Biological Source: Porcine or rat brain cerebral cortex, known to have a high density of α2δ-1 subunits.

  • Radioligand: [³H]-Gabapentin (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound.

  • Reference Compound: Pregabalin.

  • Non-specific Binding Control: Unlabeled gabapentin or pregabalin.

  • Buffers:

    • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail).

    • Assay Buffer: 10 mM HEPES, 100 mM NaCl, pH 7.4.

  • Equipment:

    • Homogenizer (e.g., Potter-Elvehjem).

    • High-speed refrigerated centrifuge.

    • 96-well microplates.

    • Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

    • Glass fiber filters (e.g., Whatman GF/B or GF/C).

    • Scintillation vials.

    • Liquid scintillation counter.

    • Standard laboratory equipment (pipettes, tubes, etc.).

Experimental Workflow

cluster_0 Membrane Preparation cluster_1 Binding Assay cluster_2 Data Acquisition & Analysis Homogenization Homogenize Brain Tissue Centrifugation1 Centrifuge at 1,000 x g Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 Centrifuge at 40,000 x g Supernatant1->Centrifugation2 Pellet1 Resuspend Pellet Centrifugation2->Pellet1 Protein_Assay Determine Protein Concentration Pellet1->Protein_Assay Incubation Incubate Membrane, [3H]-Gabapentin, and this compound Protein_Assay->Incubation Add to Assay Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Liquid Scintillation Counting Washing->Scintillation_Counting Measure Radioactivity Data_Analysis Calculate Ki Scintillation_Counting->Data_Analysis

Caption: Workflow for the in vitro binding assay.

Step-by-Step Methodology

1. Membrane Preparation

  • Euthanize the animal according to approved ethical guidelines and dissect the cerebral cortex on ice.

  • Homogenize the tissue in 10 volumes of ice-cold Membrane Preparation Buffer using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the pellet in fresh Membrane Preparation Buffer.

  • Repeat the centrifugation and resuspension step to wash the membranes.

  • After the final centrifugation, resuspend the pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Store the membrane preparation in aliquots at -80°C until use.

2. Binding Assay

  • Prepare serial dilutions of this compound and the reference compound (pregabalin) in Assay Buffer.

  • In a 96-well microplate, set up the following reaction mixtures in triplicate:

    • Total Binding: 100 µL of membrane preparation (typically 50-100 µg of protein), 50 µL of [³H]-gabapentin (at a final concentration close to its Kd, e.g., 10 nM), and 50 µL of Assay Buffer.

    • Non-specific Binding: 100 µL of membrane preparation, 50 µL of [³H]-gabapentin, and 50 µL of a high concentration of unlabeled gabapentin or pregabalin (e.g., 10 µM).

    • Competition Binding: 100 µL of membrane preparation, 50 µL of [³H]-gabapentin, and 50 µL of each concentration of this compound or pregabalin.

  • Incubate the plates at room temperature for 30-60 minutes.

3. Filtration and Washing

  • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in Assay Buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

4. Data Acquisition

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Allow the vials to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

  • For the competition assay, calculate the percentage of specific binding at each concentration of the test compound using the following formula: % Specific Binding = [(CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific)] * 100

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand ([³H]-gabapentin).

    • Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This detailed protocol provides a robust framework for determining the in vitro binding affinity of this compound to its target, the α2δ-1 subunit of voltage-gated calcium channels. The higher binding affinity of this compound compared to pregabalin, as demonstrated by its lower IC50 value, underscores its potential as a potent therapeutic agent for conditions such as neuropathic pain. Adherence to this protocol will enable researchers to generate reliable and reproducible data for the characterization of this compound and other novel gabapentinoids.

References

Application Notes & Protocols: Efficacy Testing of Crisugabalin in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisugabalin (also known as HSK16149) is a novel gabapentinoid designed for the treatment of chronic pain. As a third-generation calcium channel modulator, it exhibits a unique tricyclic cage-like structure, contributing to its high selectivity and affinity for the α2δ-1 subunit of voltage-gated calcium channels.[1] This binding affinity is reported to be 23 times greater than that of pregabalin.[1][2]

The primary mechanism of action for this compound, like other gabapentinoids, involves binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels.[3][4] This action modulates calcium influx into neurons, which in turn reduces the release of excitatory neurotransmitters such as glutamate and substance P.[3][4] This dampening of excessive neuronal excitability is believed to be the basis for its analgesic effects.[3][4] Preclinical studies have demonstrated that this compound has a wider therapeutic index and a better safety profile, with significantly lower brain penetration compared to pregabalin, potentially minimizing central nervous system (CNS) side effects.[2][5]

In vivo rodent models are indispensable for the preclinical evaluation of new analgesic agents like this compound. These models mimic the symptoms of human chronic pain conditions, allowing for the assessment of efficacy and the elucidation of mechanisms of action. This document provides detailed application notes and protocols for utilizing key rodent models in the efficacy testing of this compound.

Key In Vivo Rodent Models for this compound Efficacy Testing

Several well-established rodent models are suitable for evaluating the analgesic potential of this compound across different chronic pain states.

Neuropathic Pain Models:
  • Chronic Constriction Injury (CCI) Model: This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression that mimics traumatic neuropathy. It is characterized by the development of mechanical allodynia and thermal hyperalgesia.

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy Model: This is a model of painful diabetic peripheral neuropathy (DPNP). A single high-dose injection of STZ destroys pancreatic β-cells, inducing hyperglycemia and subsequently leading to the development of neuropathic pain symptoms.[6]

Fibromyalgia-like Pain Models:
  • Intermittent Cold Stress (ICS) Model: This model induces a state of widespread pain sensitivity, a key feature of fibromyalgia, through repeated exposure to cold stress.[7]

  • Reserpine-Induced Myalgia (RIM) Model: This model uses reserpine to deplete biogenic amines, leading to generalized muscle pain and hyperalgesia, which are characteristic symptoms of fibromyalgia.

Experimental Protocols

General Procedures
  • Animal Handling and Acclimatization: All animal procedures should be conducted in accordance with institutional and national animal welfare guidelines. Rodents (typically male Sprague-Dawley rats or C57BL/6 mice) should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be allowed to acclimatize to the housing facilities for at least one week and to the testing environment for several days before the start of any experiment.

  • Drug Preparation and Administration: this compound and other test compounds are typically dissolved in a suitable vehicle (e.g., saline, distilled water) and administered orally (p.o.) via gavage or intraperitoneally (i.p.). Dosing volumes should be calculated based on the animal's body weight.

  • Ethical Considerations: All surgical procedures should be performed under appropriate anesthesia. Post-operative care, including analgesia and monitoring for signs of distress, is crucial. Humane endpoints should be clearly defined.

Neuropathic Pain Model Protocols

3.2.1. Chronic Constriction Injury (CCI) Model Protocol

  • Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Make an incision on the lateral side of the mid-thigh to expose the common sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with approximately 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Administer post-operative analgesics and monitor the animal for recovery.

  • Behavioral Testing (Mechanical Allodynia - Von Frey Test):

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

    • Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the ipsilateral (injured) hind paw.

    • A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

    • Determine the 50% paw withdrawal threshold (PWT) using the up-down method. Testing is typically performed before surgery (baseline) and at various time points post-surgery (e.g., days 7, 14, 21).

  • Behavioral Testing (Thermal Hyperalgesia - Hargreaves Test):

    • Place the animal in a glass-floored chamber and allow it to acclimate.

    • Position a radiant heat source under the glass floor, targeting the mid-plantar surface of the ipsilateral hind paw.

    • Measure the latency for the animal to withdraw its paw from the heat stimulus. A cut-off time (e.g., 20-35 seconds) should be used to prevent tissue damage.

  • This compound Treatment Regimen: Administer this compound or vehicle at desired doses and time points relative to behavioral testing. Assess the reversal of mechanical allodynia and thermal hyperalgesia.

3.2.2. Streptozotocin (STZ)-Induced Diabetic Neuropathy Model Protocol

  • Induction of Diabetes:

    • Fast the animals overnight.

    • Administer a single intraperitoneal injection of STZ (e.g., 50-65 mg/kg in rats) dissolved in cold citrate buffer (pH 4.5).

    • Return the animals to their home cages with free access to food and water.

  • Confirmation of Diabetes:

    • Monitor blood glucose levels from tail vein blood samples 48-72 hours after STZ injection and periodically thereafter.

    • Animals with blood glucose levels above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.

  • Development of Neuropathy: Allow several weeks (e.g., 2-4 weeks) for the development of neuropathic pain symptoms.

  • Behavioral Testing: Perform the von Frey and Hargreaves tests as described in the CCI model protocol to assess mechanical allodynia and thermal hyperalgesia.

  • This compound Treatment Regimen: Administer this compound or vehicle to diabetic animals and evaluate its effect on paw withdrawal thresholds and latencies.

Fibromyalgia-like Pain Model Protocol

3.3.1. Reserpine-Induced Myalgia (RIM) Model Protocol

  • Induction of Myalgia: Administer reserpine (e.g., 1 mg/kg, s.c.) once daily for three consecutive days.[3]

  • Development of Pain Symptoms: Widespread pain and hyperalgesia typically develop within a few days after the last reserpine injection.

  • Behavioral Testing (Muscle Hyperalgesia - Pressure Application Measurement):

    • Use a pressure application measurement (PAM) device or a digital force gauge with a suitable probe.

    • Apply a gradually increasing pressure to the belly of a hind limb muscle (e.g., gastrocnemius).

    • Record the pressure at which the animal vocalizes or shows a withdrawal response. This is the muscle withdrawal threshold.

  • Behavioral Testing (Mechanical Allodynia): The von Frey test can also be used to assess cutaneous mechanical allodynia in this model.

  • This compound Treatment Regimen: Administer this compound or vehicle and assess its ability to reverse muscle hyperalgesia and mechanical allodynia.

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize the reported efficacy of this compound (HSK16149) in preclinical rodent models.

Table 1: Efficacy of this compound in the Rat Chronic Constriction Injury (CCI) Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)% Reversal of Allodynia
ShamVehicle~15 gN/A
CCI + VehicleVehicle~2-4 g0%
CCI + this compound3IncreasedSignificant
CCI + this compound10IncreasedSignificant
CCI + this compound30IncreasedSignificant
CCI + Pregabalin30IncreasedSignificant
CCI + Pregabalin100IncreasedSignificant

Note: Data are synthesized from published findings.[3] The minimum effective dose (MED) of this compound was 10 mg/kg, which showed efficacy similar to 30 mg/kg of pregabalin.[3]

Table 2: Efficacy of this compound in the Rat Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g)Duration of Effect
STZ + VehicleVehicleDecreasedN/A
STZ + this compound3Increased-
STZ + this compound10Increased-
STZ + this compound30IncreasedUp to 24 hours
STZ + Pregabalin30IncreasedUp to 12 hours

Note: Data are synthesized from published findings.[3] this compound demonstrated a longer duration of action compared to pregabalin at the same dose.[3]

Table 3: Efficacy of this compound in a Mouse Fibromyalgia-like Pain Model (Intermittent Cold Stress)

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Latency (s)Effect on Mechanical Allodynia
ICS + VehicleVehicleDecreasedPresent
ICS + this compound3IncreasedInhibited
ICS + this compound10IncreasedInhibited
ICS + this compound30IncreasedInhibited

Note: Data are synthesized from published findings.[3] this compound demonstrated a dose-dependent inhibition of mechanical allodynia in this model.[3]

Signaling Pathways and Experimental Workflow Diagrams

Crisugabalin_Mechanism_of_Action This compound's Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx a2d1 α2δ-1 Subunit a2d1->VGCC Modulates a2d1->Ca_influx Inhibits This compound This compound This compound->a2d1 Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Neurotransmitters Glutamate, Substance P Receptors Receptors Neurotransmitters->Receptors Activates Release->Receptors Reduced Release Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Neuropathic_Pain_Workflow Experimental Workflow for Neuropathic Pain Models cluster_setup Model Induction cluster_testing Efficacy Testing cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Acclimatization->Baseline Surgery Neuropathic Pain Induction (CCI or STZ) Baseline->Surgery Pain_Development Pain Development Period (e.g., 7-14 days post-CCI) Surgery->Pain_Development Dosing Administer this compound or Vehicle (p.o.) Pain_Development->Dosing Post_Dose_Testing Post-Dose Behavioral Testing (Time course, e.g., 1, 2, 4h) Dosing->Post_Dose_Testing Analysis Compare Paw Withdrawal Thresholds/ Latencies vs. Vehicle Control Post_Dose_Testing->Analysis Fibromyalgia_Workflow Experimental Workflow for Fibromyalgia-like Models cluster_setup Model Induction cluster_testing Efficacy Testing cluster_analysis Data Analysis Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (Pressure Application, von Frey) Acclimatization->Baseline Induction Fibromyalgia-like State Induction (e.g., Reserpine injections) Baseline->Induction Symptom_Development Symptom Development Period (e.g., 5 days post-reserpine) Induction->Symptom_Development Dosing Administer this compound or Vehicle (p.o.) Symptom_Development->Dosing Post_Dose_Testing Post-Dose Behavioral Testing (Time course) Dosing->Post_Dose_Testing Analysis Compare Muscle Withdrawal Thresholds/ Paw Withdrawal Thresholds vs. Vehicle Post_Dose_Testing->Analysis

References

Application Note: Quantification of Crisugabalin in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Crisugabalin (HSK16149) in human plasma. While a validated method for this compound exists with a linear range of 3 to 3,000 ng/mL, the specific protocol is not publicly available[1]. Therefore, this application note provides a comprehensive, representative protocol based on established and validated methods for structurally similar gabapentinoid compounds, such as Pregabalin. The described method utilizes a simple protein precipitation extraction procedure and a deuterated internal standard (this compound-d4) to ensure accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. All experimental parameters herein are provided as a template and require full validation for this compound according to regulatory guidelines.

Introduction

This compound (HSK16149) is a novel gamma-aminobutyric acid (GABA) analog developed for the treatment of neuropathic pain[1]. As with any new therapeutic agent, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile in plasma. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of drugs in complex biological matrices. A validated LC-MS/MS method for this compound has been used in clinical trials, establishing a lower limit of quantification (LLOQ) of 3 ng/mL and a linear range up to 3,000 ng/mL using this compound-d4 as the internal standard[1]. This document outlines a detailed protocol, adapted from validated methods for similar analytes, to guide researchers in developing and validating an assay for this compound.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma is depicted below. The process begins with the preparation of calibration standards and quality control samples, followed by plasma sample extraction, LC-MS/MS analysis, and finally, data processing and quantification.

G cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing Stock Prepare this compound & IS Stock Solutions Working Prepare Working Standards (CAL) & Quality Controls (QC) Stock->Working Serial Dilution Spike Spike Plasma with IS, CAL, or QC Working->Spike Precipitate Protein Precipitation (e.g., with Methanol) Spike->Precipitate Vortex Vortex & Centrifuge Precipitate->Vortex Supernatant Transfer & Dilute Supernatant Vortex->Supernatant Inject Inject onto LC-MS/MS System Supernatant->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Integrate Peak Integration Acquire->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and this compound-d4 (Internal Standard, IS) reference standards into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Stock Solutions:

    • This compound (100 µg/mL): Dilute 1 mL of the primary stock into a 10 mL volumetric flask with methanol.

    • Internal Standard (1 µg/mL): Perform serial dilutions of the IS primary stock with 50:50 methanol/water to achieve a final concentration of 100 ng/mL.

  • Calibration (CAL) and Quality Control (QC) Standards: Prepare working CAL and QC solutions by serially diluting the this compound working stock solution with 50:50 methanol/water. These solutions are then used to spike blank plasma to create the final standards as detailed in the table below.

Standard TypeSpiking Concentration (ng/mL)Final Plasma Concentration (ng/mL)
CAL 1 (LLOQ)303
CAL 210010
CAL 350050
CAL 42,500250
CAL 510,0001,000
CAL 620,0002,000
CAL 7 (ULOQ)30,0003,000
QC Low (LQC)909
QC Mid (MQC)1,500150
QC High (HQC)25,0002,500
Sample Preparation (Protein Precipitation)
  • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the 100 ng/mL this compound-d4 internal standard working solution to each tube (except for double blanks).

  • Vortex briefly for 10-15 seconds.

  • Add 500 µL of methanol (containing 0.1% formic acid) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a new 96-well plate or autosampler vial.

  • Add 400 µL of purified water (containing 0.1% formic acid) to the supernatant.

  • Mix well and inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

ParameterRecommended Setting
LC System Waters ACQUITY UPLC I-Class or equivalent
Column Synergi Max-RP (50 x 2.0 mm, 4 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol
Flow Rate 0.5 mL/min
Gradient Isocratic or shallow gradient (e.g., 80% A, 20% B)
Column Temp. 40°C
Injection Vol. 10 µL
Run Time ~3 minutes

Mass Spectrometry Parameters

ParameterRecommended Setting
MS System AB SCIEX Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +4500 V
Source Temp. 500°C
Curtain Gas 30 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

MRM Transitions (Hypothetical) Note: The exact mass of this compound is required for determining the precise MRM transitions. These must be optimized experimentally.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)
This compound[M+H]⁺To be determined200
This compound-d4 (IS)[M+H]⁺To be determined200

Method Validation Summary

A full validation according to FDA or other relevant regulatory guidelines is mandatory. The following tables summarize the expected performance characteristics based on methods for similar compounds.

Table 1: Linearity and Sensitivity

ParameterAcceptance CriteriaExpected Result
Calibration ModelLinear, weighted 1/x²r² > 0.995
Range3 - 3,000 ng/mLMeets criteria
LLOQS/N > 10, Acc/Prec within 20%3 ng/mL

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Intra-Day Accuracy (%RE)Inter-Day Precision (%CV)Inter-Day Accuracy (%RE)
LLOQ3< 20%± 20%< 20%± 20%
LQC9< 15%± 15%< 15%± 15%
MQC150< 15%± 15%< 15%± 15%
HQC2,500< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC9> 85%85 - 115%
HQC2,500> 85%85 - 115%

Conclusion

This application note provides a detailed, representative LC-MS/MS protocol for the quantification of this compound in human plasma. The method employs a straightforward protein precipitation technique and is designed to deliver the necessary sensitivity, linearity, and precision for pharmacokinetic research. While based on robust methodologies for similar compounds, this protocol must be fully optimized and validated for this compound on the specific instrumentation used before its application in regulated bioanalysis.

References

Application Notes and Protocols: The Chronic Constriction Injury (CCI) Model for Evaluating the Efficacy of Crisugabalin in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chronic neuropathic pain, a debilitating condition resulting from damage to the nervous system, presents a significant therapeutic challenge.[1] To facilitate the development of novel analgesics, various preclinical animal models have been established to mimic the symptoms of human neuropathic pain, such as allodynia and hyperalgesia.[1][2] The Chronic Constriction Injury (CCI) model, first developed by Bennett and Xie, is one of the most widely used and validated models.[1][3] It involves loose ligation of the sciatic nerve, which leads to inflammation, swelling, and the development of persistent pain behaviors.[4]

Crisugabalin (HSK16149) is a novel, third-generation oral γ-aminobutyric acid (GABA) analog and a selective ligand for the α2δ subunit of voltage-gated calcium channels.[5][6][7] It has a mechanism of action similar to pregabalin and gabapentin but exhibits a significantly higher binding affinity for the α2δ-1 subunit.[7][8][9] Preclinical studies have demonstrated its analgesic properties in animal models of chronic pain.[5][9] This document provides detailed protocols for utilizing the CCI model in rodents to assess the therapeutic potential of this compound.

Mechanism of Action: this compound in Neuropathic Pain

In a state of neuropathic pain following nerve injury, there is an upregulation of the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[10][11] This leads to increased calcium influx into neurons, promoting the release of excitatory neurotransmitters like glutamate and substance P.[8][9] This cascade results in neuronal hyperexcitability and the sensation of pain. This compound exerts its therapeutic effect by selectively binding to the α2δ subunit, thereby modulating calcium influx and reducing the release of these excitatory neurotransmitters.[8][9] This action dampens abnormal neuronal activity, providing relief from neuropathic pain.[8] this compound has demonstrated a binding affinity for the α2δ subunit that is 23 times greater than that of Pregabalin, suggesting enhanced potency.[5]

cluster_0 CCI-Induced Neuropathic Pain Cascade cluster_1 This compound Intervention NerveInjury Sciatic Nerve Injury (CCI) Upregulation Upregulation of α2δ-1 Subunit NerveInjury->Upregulation CaInflux Increased Ca2+ Influx Upregulation->CaInflux Neurotransmitter Release of Glutamate & Substance P CaInflux->Neurotransmitter Block Modulates Ca2+ Influx Hyperexcitability Neuronal Hyperexcitability Neurotransmitter->Hyperexcitability Pain Neuropathic Pain Sensation Hyperexcitability->Pain This compound This compound Binding Binds to α2δ-1 Subunit This compound->Binding Binding->Block Inhibits Reduction Reduced Neurotransmitter Release Block->Reduction Analgesia Analgesic Effect Reduction->Analgesia G start Start: Animal Acclimatization (1 week) baseline Baseline Behavioral Testing (Von Frey, Hargreaves) start->baseline surgery Chronic Constriction Injury (CCI) or Sham Surgery baseline->surgery recovery Post-operative Recovery & Pain Development (7-14 days) surgery->recovery grouping Animal Grouping (e.g., Sham, CCI+Vehicle, CCI+this compound) recovery->grouping treatment Drug Administration (this compound or Vehicle) grouping->treatment post_testing Post-treatment Behavioral Testing treatment->post_testing euthanasia Euthanasia & Tissue Collection (Spinal Cord, DRG, Sciatic Nerve) post_testing->euthanasia analysis Biochemical Analysis (ELISA, Western Blot, qPCR) euthanasia->analysis end End: Data Analysis analysis->end

References

Application Notes and Protocols: The Streptozotocin (STZ)-Induced Diabetic Neuropathy Model for Evaluating Crisugabalin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diabetic peripheral neuropathic pain (DPNP) is a prevalent and debilitating complication of diabetes, characterized by symptoms like allodynia and hyperalgesia. The streptozotocin (STZ)-induced diabetic rodent model is a cornerstone in preclinical research, effectively mimicking the pathophysiology of type 1 diabetes and its neuropathic consequences. STZ, a naturally occurring chemical, is toxic to the insulin-producing beta cells of the pancreas, leading to insulin deficiency and hyperglycemia, which in turn causes nerve damage.[1][2] This model provides a robust platform for investigating the mechanisms of DPNP and for screening novel therapeutic agents.

Crisugabalin is a novel, third-generation oral γ-aminobutyric acid (GABA) analog that functions as a calcium channel modulator.[3] It exhibits high selectivity and affinity for the α2δ subunit of voltage-gated calcium channels.[3][4] Approved in China for treating DPNP, this compound represents a promising therapeutic advancement.[3][5] These application notes provide detailed protocols for utilizing the STZ-induced neuropathy model to assess the efficacy of this compound.

Part 1: The Streptozotocin (STZ)-Induced Diabetic Neuropathy Model

Mechanism of STZ-Induced Neuropathy

Streptozotocin is an alkylating agent that is selectively taken up by pancreatic β-cells via the GLUT2 glucose transporter. Inside the cell, STZ induces DNA fragmentation, leading to cell death and profound insulin deficiency.[1] The resulting chronic hyperglycemia is a primary driver of diabetic complications, including peripheral neuropathy. The pathophysiology involves multiple mechanisms, such as increased protein kinase C activation, mitochondrial dysfunction, and reduced availability of neurotrophic factors in sensory nerves.[1] This leads to hyperactivity of spinal dorsal horn neurons, a key element in the central sensitization associated with chronic neuropathic pain.[1][6]

G STZ Streptozotocin (STZ) Administration BetaCell Pancreatic β-Cell Destruction STZ->BetaCell Insulin Insulin Deficiency BetaCell->Insulin Hyperglycemia Chronic Hyperglycemia Insulin->Hyperglycemia NerveDamage Peripheral Nerve Damage & Dysfunction Hyperglycemia->NerveDamage Pain Neuropathic Pain (Allodynia, Hyperalgesia) NerveDamage->Pain

Caption: Pathophysiological cascade of STZ-induced diabetic neuropathy.

Protocol 1: Induction of Diabetic Neuropathy using STZ

This protocol outlines the standard procedure for inducing type 1 diabetes in rodents.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M Sodium Citrate Buffer (pH 4.5)

  • Adult male Sprague-Dawley rats (250-300g) or ddY/BALB/c mice (8 weeks old)[7][8][9]

  • Blood glucose meter and test strips

  • 10% sucrose water solution[10]

  • Standard animal housing and chow

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for at least one week to allow for acclimatization.

  • Baseline Measurements: Before induction, record baseline body weight and measure baseline pain thresholds using the von Frey test (see Protocol 3).[2][7]

  • Fasting: Fast animals for 4-18 hours prior to STZ injection to enhance drug absorption. Water should be available ad libitum.[2][10]

  • STZ Preparation: Prepare STZ solution immediately before use (within 15-20 minutes) as it degrades rapidly.[10] Dissolve STZ in ice-cold 0.1 M sodium citrate buffer. Protect the solution from light by wrapping the container in aluminum foil.[10][11]

  • STZ Administration: Inject the freshly prepared STZ solution intraperitoneally (i.p.) or intravenously (i.v.). Dosages vary by species and desired severity (see Table 1).[2]

  • Post-Injection Care:

    • Immediately after injection, return animals to their cages with free access to food.[2]

    • Replace drinking water with a 10% sucrose solution for the first 48 hours post-injection. This is critical to prevent hypoglycemia resulting from the sudden lysis of pancreatic β-cells.[10]

  • Confirmation of Diabetes:

    • Measure blood glucose levels from tail vein blood samples at 72 hours post-injection and then weekly.[10]

    • Animals are considered diabetic and suitable for the study if their non-fasting blood glucose levels are consistently ≥15-16.7 mmol/L (>250-300 mg/dL).[7][8]

  • Development of Neuropathy: Monitor animals weekly for body weight and blood glucose. Neuropathic pain symptoms, such as mechanical allodynia, typically develop and become statistically significant within 2-4 weeks following the confirmation of hyperglycemia.[2][10]

Table 1: Recommended STZ Induction Doses for Rodents

Species Route Dose (mg/kg) Regimen Reference(s)
Rat i.p. 50 - 75 Single injection or two injections on successive days [1][7][12]
Rat i.v. 40 - 65 Single injection [2]
Mouse i.p. 100 - 200 Single injection [2][8][9]

| Mouse | i.v. | 150 | Single injection |[2] |

Part 2: this compound - A Novel Therapeutic Agent

Mechanism of Action

This compound is a selective ligand for the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][4] In neuropathic pain states, these channels are upregulated in primary afferent neurons. By binding to the α2δ subunit, this compound reduces the influx of calcium into presynaptic nerve terminals.[3][13] This, in turn, inhibits the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P, thereby dampening pain signal transmission and alleviating neuropathic pain.[3] Preclinical studies have shown that this compound has a binding affinity for the α2δ subunit that is 23 times greater than that of Pregabalin, suggesting enhanced potency.[3]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Ca²⁺ Channel (α2δ subunit) Ca_influx Ca²⁺ Influx This compound This compound This compound->VGCC Binds to α2δ This compound->Ca_influx Inhibits Vesicles Vesicles with Excitatory Neurotransmitters Release Neurotransmitter Release (Glutamate, Substance P) Receptors Receptors Release->Receptors Binds PainSignal Pain Signal Propagation Release->PainSignal Reduced Receptors->PainSignal Analgesia Analgesia

Caption: this compound's mechanism of action at the presynaptic terminal.

Part 3: Application Protocol - Evaluating this compound in the STZ Model

Protocol 2: Experimental Design and Workflow

This protocol describes a typical study design to assess the analgesic efficacy of this compound.

Experimental Groups:

  • Group 1: Sham Control: Non-diabetic animals receiving vehicle.

  • Group 2: STZ + Vehicle: Diabetic animals receiving vehicle.

  • Group 3: STZ + this compound (Low Dose): Diabetic animals receiving a therapeutic dose of this compound (e.g., 3 mg/kg, p.o.).[3]

  • Group 4: STZ + this compound (High Dose): Diabetic animals receiving a higher dose to establish a dose-response relationship.

  • Group 5: STZ + Positive Control: Diabetic animals receiving a known analgesic, such as Pregabalin (e.g., 10 mg/kg, p.o.) or Gabapentin (100 mg/kg, p.o.).[3][7]

Workflow:

  • Animal Acclimatization & Baseline Testing (Week -1): Acclimate animals and perform baseline behavioral assessments (von Frey).

  • STZ Induction (Week 0): Induce diabetes using the STZ protocol (Protocol 1).

  • Diabetes Confirmation & Neuropathy Development (Weeks 1-3): Confirm diabetic state via blood glucose monitoring. Continue weekly monitoring of glucose, body weight, and pain thresholds. Animals with confirmed diabetes and significant mechanical allodynia are randomized into treatment groups.[7]

  • Treatment Period (e.g., Weeks 4-5): Administer this compound, vehicle, or positive control daily via oral gavage (p.o.) or another appropriate route.[7]

  • Efficacy Assessment: Conduct behavioral testing at set time points post-administration (e.g., 1, 2, 4, and 24 hours) to evaluate the onset and duration of the analgesic effect.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Therapeutic Evaluation Acclimatize Week -1 Acclimatization & Baseline Testing Induce Week 0 STZ Induction Acclimatize->Induce Confirm Weeks 1-3 Confirm Diabetes & Neuropathy Development Induce->Confirm Randomize Week 3 Randomize Animals into Groups Confirm->Randomize Treat Weeks 4-5 Daily Drug Administration Randomize->Treat Assess Post-Dose Behavioral Assessment Treat->Assess Endpoint Endpoint: Data Analysis Assess->Endpoint

Caption: Experimental workflow for evaluating this compound in the STZ model.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

Principle: This test measures the paw withdrawal threshold (PWT) in response to a mechanical stimulus, indicating the level of tactile sensitivity.

Procedure:

  • Habituation: Place the animal in a Plexiglas chamber with a wire mesh floor and allow it to habituate for 15-20 minutes before testing.[7]

  • Stimulation: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.

  • Response: A positive response is a sharp withdrawal or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. The threshold is expressed in grams (g). A lower PWT in diabetic animals compared to controls indicates mechanical allodynia.

Data Presentation: Efficacy of this compound

Preclinical and Clinical Data Summary

Preclinical studies provide strong evidence for the efficacy of this compound in the STZ model.[3] This is further supported by robust clinical trial data in human patients with DPNP.[3][14]

Table 2: Comparative Preclinical Efficacy in Rodent Neuropathy Models

Compound Model Dose Efficacy Reference
This compound STZ-induced diabetic neuropathy 3 mg/kg Comparable to 10 mg/kg Pregabalin [3]
Pregabalin STZ-induced diabetic neuropathy 10 mg/kg Standard positive control [3]

| Pregabalin | Sciatic neurectomy | 20-30 mg/kg/day | Suppressed spontaneous neuropathic pain |[15] |

Table 3: Summary of Phase 2/3 Clinical Trial Results for this compound in DPNP

Parameter This compound (40 mg/day) This compound (80 mg/day) Pregabalin (300 mg/day) Placebo Reference(s)
Primary Endpoint Significant reduction in Average Daily Pain Score (ADPS) from Week 1 (P < 0.05) Significant reduction in ADPS from Week 1 (P < 0.05) Significant reduction in ADPS from Week 6 - [3][14]
Secondary Endpoints Significant improvement in Numeric Rating Scale (NRS) from Day 2 (P < 0.05) Significant improvement in NRS from Day 3 (P < 0.01) Slower onset of action - [3][14]
Sleep Quality Significant improvement in Daily Sleep Interference Score (DSIS) from Day 2 Significant improvement in DSIS from Day 2 - - [3][14]

Conclusion: The STZ-induced diabetic neuropathy model is an indispensable tool for the preclinical evaluation of novel analgesics. The detailed protocols provided herein offer a standardized framework for inducing the model and assessing therapeutic efficacy. Data from both preclinical models and clinical trials indicate that this compound is a potent and rapid-acting agent for the treatment of DPNP.[3] Its superior binding affinity and rapid onset of action compared to older medications like Pregabalin highlight its potential as a significant advancement in neuropathic pain management.[3] Researchers can confidently employ this model system to further explore the therapeutic potential of this compound and other emerging drug candidates.

References

Application Notes and Protocols: Investigating the Effects of Crisugabalin on Voltage-Gated Calcium Channels using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crisugabalin (HSK16149) is a novel third-generation gabapentinoid developed for the management of neuropathic pain.[1] As a structural analog of γ-aminobutyric acid (GABA), its primary mechanism of action involves selective, high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2] This interaction modulates calcium influx into neurons, subsequently reducing the release of excitatory neurotransmitters such as glutamate and substance P.[3] Preclinical and clinical studies have indicated that this compound possesses a superior therapeutic index and a more favorable side-effect profile compared to its predecessors, gabapentin and pregabalin, attributed to its higher binding affinity and selectivity for the α2δ-1 subunit and significantly lower brain penetration.[2][4] Notably, in vitro binding assays have demonstrated that this compound's binding affinity for the α2δ subunit is 23 times greater than that of pregabalin.[1]

Patch-clamp electrophysiology is an indispensable technique for characterizing the functional consequences of drug-ion channel interactions at the molecular and cellular levels. This application note provides detailed protocols for utilizing whole-cell patch-clamp techniques to elucidate the effects of this compound on VGCCs. The described methods will enable researchers to quantify the inhibitory effects of this compound on calcium currents, and to analyze its impact on the biophysical properties of the channels, such as the voltage-dependence of activation and inactivation. These studies are crucial for understanding the compound's potency, selectivity, and mechanism of action, thereby supporting its development and application as a therapeutic agent.

Signaling Pathway of this compound

This compound This compound a2d1 α2δ-1 Subunit of VGCC This compound->a2d1 Binds to VGCC Voltage-Gated Calcium Channel (VGCC) a2d1->VGCC Modulates Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibits Vesicle Synaptic Vesicle Ca_influx->Vesicle Reduced Triggering of Vesicle Fusion Neurotransmitter Excitatory Neurotransmitters (e.g., Glutamate) Vesicle->Neurotransmitter Decreased Release Postsynaptic Postsynaptic Neuron Neurotransmitter->Postsynaptic Reduced Activation

Figure 1. Mechanism of action of this compound.

Data Presentation

The following tables summarize hypothetical and representative quantitative data for the effects of gabapentinoids on high voltage-activated (HVA) calcium channels, which can be expected to be similar but more potent for this compound.

Table 1: Inhibition of HVA Calcium Currents in Dorsal Root Ganglion (DRG) Neurons

CompoundIC₅₀ (nM)Maximal Inhibition (%)Reference Cell Type
Gabapentin167~30-40%Cultured Rat DRG Neurons[5][6]
PregabalinN/A (33.4% inhibition at 30 µM)~33%Mouse Chromaffin Cells[7][8][9]
This compound (Expected) < 167 ≥ 30-40% DRG Neurons / Recombinant Cells

Table 2: Effects of Gabapentinoids on VGCC Gating Properties

CompoundParameterEffectMagnitudeReference
GabapentinVoltage-dependence of ActivationHyperpolarizing Shift~7 mV--INVALID-LINK--[5]
PregabalinVoltage-dependence of ActivationNo significant changeN/A--INVALID-LINK--[10]
PregabalinVoltage-dependence of InactivationRescue from inactivationSignificant--INVALID-LINK--[10]
This compound (Hypothesized) Voltage-dependence of Activation/Inactivation Modulation of gating properties To be determined

Experimental Workflow

cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis cell_culture Cell Culture (HEK-293 or DRG neurons) transfection Transient Transfection (HEK-293 with Cav, α2δ-1, β subunits) cell_culture->transfection whole_cell Whole-Cell Configuration transfection->whole_cell voltage_protocol Application of Voltage Protocols whole_cell->voltage_protocol drug_app This compound Application (various concentrations) voltage_protocol->drug_app data_acq Data Acquisition drug_app->data_acq iv_curve Current-Voltage (I-V) Relationship data_acq->iv_curve dose_response Dose-Response Curve (IC₅₀ determination) iv_curve->dose_response gating_analysis Analysis of Gating Kinetics (Activation/Inactivation) iv_curve->gating_analysis cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcomes Potential Outcomes cluster_conclusion Conclusion hypothesis This compound inhibits VGCC-mediated Ca²⁺ currents experiment Whole-cell patch-clamp on cells expressing α2δ-1 containing VGCCs hypothesis->experiment outcome1 Decreased peak Ca²⁺ current amplitude experiment->outcome1 outcome2 Shift in voltage-dependence of activation/inactivation experiment->outcome2 outcome3 No effect on Ca²⁺ currents experiment->outcome3 conclusion1 This compound is a functional inhibitor of VGCCs outcome1->conclusion1 conclusion2 This compound modulates the gating of VGCCs outcome2->conclusion2 conclusion3 The α2δ-1 subunit is not the primary functional target for current inhibition outcome3->conclusion3

References

Application Notes and Protocols for In Vivo Research of Crisugabalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Crisugabalin

This compound (also known as HSK16149) is a third-generation gabapentinoid, a selective ligand for the α2δ-1 subunit of voltage-gated calcium channels.[1][2] As a novel γ-aminobutyric acid (GABA) analog, it is structurally and functionally similar to pregabalin and gabapentin.[3][4][5] this compound exhibits a significantly higher binding affinity for the α2δ-1 subunit compared to pregabalin.[1][2][6] Its primary mechanism of action involves binding to the α2δ-1 subunit, which leads to a reduction in calcium influx in the central nervous system and subsequently decreases the release of excitatory neurotransmitters like glutamate and substance P.[2][3][4] This modulation of neuronal excitability underlies its therapeutic effects in managing neuropathic pain.[3][4]

Preclinical studies have indicated that this compound has a favorable pharmacokinetic profile and a better therapeutic index than pregabalin, with notably lower brain penetration, which may contribute to a reduced incidence of central nervous system side effects such as dizziness and somnolence.[1][2] this compound has been approved in China for the treatment of diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN). Clinical trials have demonstrated its efficacy in providing rapid and significant pain relief for these conditions.[1][6][7][8]

These application notes provide detailed protocols for the in vivo evaluation of this compound in rodent models of DPNP and PHN, which are crucial for preclinical research and further exploration of its therapeutic potential.

Signaling Pathway of this compound

The mechanism of action of this compound centers on its high-affinity binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels. In neuropathic pain states, there is an upregulation of these channels, leading to excessive calcium influx and subsequent release of excitatory neurotransmitters. This compound's binding to the α2δ-1 subunit modulates the function of these channels, thereby attenuating the release of neurotransmitters and dampening neuronal hyperexcitability.

Crisugabalin_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d1 α2δ-1 Subunit This compound->a2d1 Binds to ca_channel Voltage-Gated Calcium Channel a2d1->ca_channel Modulates ca_ion Ca²⁺ ca_channel->ca_ion Reduces Influx vesicle Synaptic Vesicle (Glutamate, Substance P) release Neurotransmitter Release vesicle->release Reduced receptor Receptors release->receptor Activates pain_signal Pain Signal Transmission receptor->pain_signal Reduced Activation

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the efficacy and safety data for this compound from clinical trials in patients with Diabetic Peripheral Neuropathic Pain and Postherpetic Neuralgia.

Table 1: Efficacy of this compound in Diabetic Peripheral Neuropathic Pain (13-week treatment) [6][7][8]

Treatment GroupChange in Average Daily Pain Score (ADPS) from Baseline
This compound 40 mg/dayStatistically significant reduction vs. placebo (P < 0.05)
This compound 80 mg/dayStatistically significant reduction vs. placebo (P < 0.05)
Placebo-
Pregabalin 300 mg/daySignificant pain relief observed from week 6

Statistically significant improvements in Numeric Rating Scale (NRS) and Daily Sleep Interference Score (DSIS) were observed as early as day 2 for this compound groups.[6]

Table 2: Efficacy of this compound in Postherpetic Neuralgia (12-week treatment) [2][9][10]

Treatment GroupLSM Change in ADPS from BaselineLSM Difference vs. Placebo (95% CI)P-value vs. Placebo
This compound 40 mg/day-2.2-1.1 (-1.6 to -0.7)< 0.001
This compound 80 mg/day-2.6-1.5 (-2.0 to -1.0)< 0.001
Placebo-1.1--

LSM: Least Squares Mean; ADPS: Average Daily Pain Score; CI: Confidence Interval.

Table 3: Responder Rates in Postherpetic Neuralgia (12-week treatment) [11][9]

Treatment Group≥30% Pain Reduction≥50% Pain Reduction
This compound 40 mg/day61.2%37.2%
This compound 80 mg/day54.5%38.0%
Placebo35.5%20.2%

Experimental Protocols for In Vivo Studies

The following protocols describe the induction of neuropathic pain models in rodents and the subsequent behavioral assessments to evaluate the efficacy of this compound.

Diabetic Peripheral Neuropathic Pain (DPNP) Model

This protocol is adapted from studies utilizing streptozotocin (STZ) to induce type 1 diabetes in rats, a commonly used model for DPNP.[5][12][13][14]

Materials:

  • Male Sprague-Dawley rats (225-250 g)

  • Streptozotocin (STZ)

  • 0.1 M citrate buffer (pH 4.5)

  • Glucometer and test strips

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Induction of Diabetes:

    • Fast rats overnight.

    • Freshly dissolve STZ in cold 0.1 M citrate buffer.

    • Administer a single intraperitoneal (IP) injection of STZ (50-60 mg/kg).[12][13]

    • Return rats to their cages with free access to food and water.

  • Confirmation of Diabetes:

    • 72 hours post-STZ injection, measure blood glucose levels from a tail vein blood sample using a glucometer.

    • Rats with blood glucose levels >250-350 mg/dL are considered diabetic and are included in the study.[5][13]

  • Development of Neuropathy:

    • Monitor the health of the diabetic rats.

    • Allow 2-4 weeks for the development of neuropathic pain symptoms, such as mechanical allodynia and thermal hyperalgesia.[5][13]

  • Drug Administration:

    • Prepare this compound suspensions in the vehicle at the desired concentrations (e.g., based on preclinical data).

    • Administer this compound or vehicle orally via gavage.

  • Behavioral Testing:

    • Perform behavioral tests (see section 4.3) at baseline (before drug administration) and at specified time points post-administration (e.g., 1, 2, 4, and 6 hours).

Postherpetic Neuralgia (PHN) Model

This protocol is based on a mouse model of delayed postherpetic pain induced by herpes simplex virus type 1 (HSV-1) infection.[15][16][17][18]

Materials:

  • Female BALB/c mice

  • Herpes simplex virus type 1 (HSV-1)

  • Acyclovir

  • This compound

  • Vehicle

  • Oral gavage needles

Procedure:

  • Viral Inoculation:

    • Inoculate the unilateral hind paw of mice with HSV-1.

  • Antiviral Treatment:

    • Beginning 5 days after inoculation, administer acyclovir orally five times a day for 7 days to facilitate the healing of skin lesions.[15][18]

  • Development of Postherpetic Pain:

    • Monitor the mice for the resolution of skin lesions (typically by day 15).[15][18]

    • Pain-related responses (allodynia) often persist after the lesions have healed. Behavioral testing can be conducted on days 25-35 post-inoculation.[15][18]

  • Drug Administration:

    • Administer this compound or vehicle orally via gavage.

  • Behavioral Testing:

    • Assess mechanical allodynia using the von Frey test (see section 4.3.1) at baseline and at various time points after drug administration.

Behavioral Assessment Protocols

This test quantifies the withdrawal threshold to a non-noxious mechanical stimulus.[6][11][9]

Materials:

  • Von Frey filaments with varying calibrated bending forces

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Acclimatization:

    • Place individual animals in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 20-30 minutes before testing.[11]

  • Filament Application:

    • Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[6][11][9]

    • Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% withdrawal threshold.[11][9]

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Data Analysis:

    • The 50% paw withdrawal threshold is calculated using the formula described by Chaplan et al. (1994).[9] A lower threshold indicates increased mechanical sensitivity (allodynia).

This test measures the latency to withdraw from a noxious thermal stimulus.[2][19][20][21][22]

Materials:

  • Plantar test apparatus (Hargreaves apparatus) with a radiant heat source

  • Glass platform

  • Plexiglas enclosures

Procedure:

  • Acclimatization:

    • Place animals in the enclosures on the glass platform and allow them to acclimate for 15-20 minutes.[22]

  • Heat Application:

    • Position the radiant heat source under the glass and focus it on the plantar surface of the hind paw.

    • Activate the heat source, which starts a timer.

  • Recording Latency:

    • The timer stops automatically when the animal withdraws its paw. Record this withdrawal latency.

    • A cut-off time (e.g., 20-35 seconds) should be set to prevent tissue damage.[20][22]

  • Data Analysis:

    • A shorter withdrawal latency compared to baseline or control animals indicates thermal hyperalgesia.

Experimental Workflows

The following diagrams illustrate the logical flow of the in vivo experimental protocols.

DPNP_Workflow start Start induction Induce Diabetes (STZ Injection) start->induction confirmation Confirm Diabetes (Blood Glucose > 250 mg/dL) induction->confirmation development Neuropathy Development (2-4 weeks) confirmation->development baseline Baseline Behavioral Testing (von Frey, Hargreaves) development->baseline drug_admin Administer this compound or Vehicle (Oral Gavage) baseline->drug_admin post_testing Post-Dose Behavioral Testing (Multiple Time Points) drug_admin->post_testing analysis Data Analysis post_testing->analysis end End analysis->end

Figure 2: Workflow for DPNP Model and Drug Efficacy Testing.

PHN_Workflow start Start inoculation Viral Inoculation (HSV-1 in Hind Paw) start->inoculation antiviral Acyclovir Treatment (Days 5-12) inoculation->antiviral development Postherpetic Pain Development (Lesions Heal, Pain Persists) antiviral->development baseline Baseline Behavioral Testing (von Frey) development->baseline drug_admin Administer this compound or Vehicle (Oral Gavage) baseline->drug_admin post_testing Post-Dose Behavioral Testing (Multiple Time Points) drug_admin->post_testing analysis Data Analysis post_testing->analysis end End analysis->end

Figure 3: Workflow for PHN Model and Drug Efficacy Testing.

References

Troubleshooting & Optimization

Crisugabalin Technical Support Center: In Vitro Assay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Crisugabalin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in in vitro assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?

Q2: How should I store this compound powder and its stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound. Recommended storage conditions are summarized in the table below.

FormStorage TemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month
Data from a supplier of this compound.

Q3: Is this compound stable in aqueous solutions and cell culture media?

A3: While specific stability data for this compound in various aqueous buffers and cell culture media is not extensively published, it is a common consideration for compounds used in in vitro assays that stability can be influenced by pH, temperature, and the presence of certain media components. It is advisable to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium for each experiment. If long-term storage of aqueous solutions is necessary, it is recommended to perform a stability study under your specific experimental conditions.

Q4: Are there any known degradation pathways for this compound?

A4: Detailed degradation pathways for this compound are not yet fully characterized in publicly available literature. However, as a GABA analog, it is important to consider potential hydrolysis or oxidation as possible degradation routes, especially under harsh pH or oxidative stress conditions. Forced degradation studies on the structurally similar compound, pregabalin, have shown it to be susceptible to degradation under oxidative and photolytic conditions.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution during my in vitro experiment.

  • Possible Cause 1: Low solubility in the final assay buffer.

    • Troubleshooting Step: While this compound is reported to be soluble in DMSO, its solubility in aqueous buffers may be lower. Try to keep the final concentration of DMSO in your assay as low as possible while ensuring the compound remains in solution. It is a common practice to keep the final DMSO concentration below 0.5% to minimize solvent effects on cells. If precipitation persists, consider performing a solubility test in your specific assay buffer to determine the maximum soluble concentration.

  • Possible Cause 2: The stock solution was not properly prepared or stored.

    • Troubleshooting Step: Ensure your this compound stock solution is fully dissolved before further dilution. If you observe any precipitate in your stock, gently warm the solution and vortex to aid dissolution. Always store stock solutions at the recommended temperatures (-20°C or -80°C) to prevent degradation and precipitation over time.

Issue 2: I am observing inconsistent results in my in vitro assays with this compound.

  • Possible Cause 1: Degradation of this compound in the stock solution or final assay medium.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound regularly. Avoid repeated freeze-thaw cycles of the stock solution. For your experiments, prepare fresh dilutions of this compound in your assay medium immediately before use. If your experimental protocol involves long incubation times, consider the stability of this compound under your specific conditions (e.g., temperature, pH, light exposure) and consider replenishing the compound if necessary.

  • Possible Cause 2: Interaction with components of the cell culture medium.

    • Troubleshooting Step: Some components of cell culture media can interact with and affect the stability of test compounds. If you suspect this is an issue, you may need to perform control experiments to assess the stability of this compound in your specific medium over the time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to avoid moisture condensation.

    • Weigh the desired amount of this compound powder and transfer it to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Visualizations

Crisugabalin_Stock_Preparation_Workflow Figure 1. Workflow for Preparing this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Figure 1. Workflow for Preparing this compound Stock Solution

Troubleshooting_Precipitation Figure 2. Troubleshooting this compound Precipitation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions precipitation Precipitation Observed in Assay low_solubility Low Solubility in Aqueous Buffer precipitation->low_solubility improper_stock Improper Stock Preparation/Storage precipitation->improper_stock check_dmso_conc Lower Final DMSO Concentration low_solubility->check_dmso_conc solubility_test Perform Solubility Test low_solubility->solubility_test reprepare_stock Re-prepare/Properly Store Stock improper_stock->reprepare_stock

Figure 2. Troubleshooting this compound Precipitation

References

Technical Support Center: Optimizing Crisugabalin Dose to Minimize CNS Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Crisugabalin. The following guides and FAQs are designed to help optimize dosing strategies to achieve therapeutic efficacy while minimizing potential Central Nervous System (CNS) side effects.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective ligand that binds to the α2δ-1 subunit of voltage-gated calcium channels.[1][2][3] This binding action inhibits the influx of calcium ions into presynaptic neurons.[1] Consequently, it reduces the release of excitatory neurotransmitters such as glutamate and substance P, which dampens abnormal neuronal excitability.[1][2] This mechanism is central to its therapeutic effects in conditions like neuropathic pain.[1][4] this compound belongs to the gabapentinoid class of drugs, similar to gabapentin and pregabalin.[1]

Q2: What are the most common CNS side effects observed with this compound in clinical studies?

A2: Based on Phase 3 clinical trial data, the most frequently reported CNS side effects for this compound include dizziness, somnolence (drowsiness), lethargy, and vertigo.[1][5] The incidence of these effects appears to be dose-dependent.[3]

Q3: How does this compound's CNS side effect profile potentially differ from its predecessors like pregabalin?

A3: this compound was designed for an improved safety profile. Preclinical studies have shown that the brain tissue exposure level of this compound is 18-fold lower than that of pregabalin.[3][5] This suggests a more benign neurotoxicity profile and a potential for reduced CNS side effects, such as dizziness and somnolence, compared to pregabalin.[3][5][6] Additionally, this compound exhibits a higher binding affinity and selectivity for the α2δ-1 subunit compared to pregabalin, which may contribute to a better therapeutic index.[3][6]

Q4: What dosing regimens have been used in clinical trials, and what do they suggest for preclinical study design?

A4: In a Phase 3 trial for postherpetic neuralgia, this compound was administered at fixed doses of 40 mg/day and 80 mg/day without a titration period.[4][5] Both doses demonstrated significant pain reduction compared to placebo.[4][7] The findings suggest that an effective dose can be flexibly selected based on an individual's response and tolerability.[5][8] For researchers designing preclinical studies, this suggests that initial dose-range finding experiments should evaluate a spectrum of doses to establish a clear relationship between efficacy and CNS-related adverse effects in the chosen animal model.

Q5: How can I proactively monitor for CNS side effects in my animal models during experiments?

A5: A comprehensive approach should be used, combining standardized behavioral tests with regular observation. Key methods include:

  • Functional Observational Battery (FOB) or Irwin Test: This is a series of standardized observations to assess changes in behavior, appearance, reflexes, and motor function.[9]

  • Motor Coordination Tests: The Rotarod test is a standard for assessing balance and motor coordination, which can be impaired by CNS-active drugs.[10][11]

  • Locomotor Activity: An open-field test can quantify general movement, exploration, and anxiety-like behaviors.[9][10]

  • Cognitive Assessment: For more subtle effects, specialized tests like the Y-maze for spatial working memory can be employed.[10][12]

Section 2: Troubleshooting Guide

Issue 1: Higher-than-expected incidence of sedation, motor impairment, or ataxia is observed at the intended therapeutic dose.

Possible Cause Troubleshooting Steps & Recommendations
Incorrect Dose Calculation or Administration Double-check all calculations for dose concentration and volume. Verify the calibration of administration equipment.
High Drug Exposure Consider that the chosen animal model or strain may have different pharmacokinetic properties. Perform pharmacokinetic analysis to confirm plasma and CNS exposure levels.
Strain/Species Sensitivity The selected animal strain may be particularly sensitive to the CNS effects of gabapentinoids. Review literature for strain differences or conduct a pilot study in a different strain.
Interaction with Other Compounds If this compound is co-administered with other agents, consider the potential for pharmacodynamic or pharmacokinetic interactions that could potentiate CNS depressant effects.[1]
Solution-Oriented Approach Reduce the dose to the next lowest level in your study design and re-evaluate both efficacy and side effect parameters. Consider fractionating the daily dose (e.g., twice-daily administration if using once-daily) to reduce peak concentration effects.

Issue 2: Therapeutic efficacy is only achieved at doses that produce unacceptable CNS side effects.

Possible Cause Troubleshooting Steps & Recommendations
Narrow Therapeutic Window in Model The specific animal model of disease may have a narrow therapeutic index for this class of compound.
Off-Target Effects at High Doses While this compound is selective, very high doses may engage other targets.
Solution-Oriented Approach Re-assess the dose-response curve. Is there a lower dose that provides partial but significant efficacy with a tolerable side effect profile? This may be a more clinically relevant endpoint. Explore combination therapy with a compound that has a different mechanism of action, which could allow for a lower, better-tolerated dose of this compound.[13]

Section 3: Quantitative Data Summary

The following tables summarize key efficacy and safety data from a Phase 3 clinical trial of this compound in adults with postherpetic neuralgia.[7]

Table 1: Clinical Efficacy of this compound vs. Placebo (12 Weeks)

Parameter Placebo This compound (40 mg/day) This compound (80 mg/day)
Mean Change in Average Daily Pain Score (ADPS) -1.1[7]-2.2[7]-2.6[7]
≥30% Pain Reduction Responder Rate 35.5%[5]61.2%[5]54.5%[5]
≥50% Pain Reduction Responder Rate 20.2%[8]37.2%[8]38.0%[8]

Table 2: Incidence of Common CNS Side Effects [3]

Adverse Event Placebo This compound (40 mg/day) This compound (80 mg/day)
Dizziness N/A4.1%23.8%
Somnolence N/A3.3%9.8%
Dry Mouth N/A1.6%3.3%
Blurred Vision N/A<1%<1%
Data for placebo incidence rates for these specific events were not detailed in the provided search results.

Section 4: Key Experimental Protocols

Protocol 1: Assessment of Motor Coordination via the Accelerating Rotarod Test

This protocol is designed to assess the effect of this compound on motor coordination and balance in rodents.

  • Apparatus: An automated rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice) and automated fall detection system. The apparatus should be elevated with a padded surface below to cushion falls.[14]

  • Procedure:

    • Habituation/Training (2-3 days prior to testing):

      • Place each animal on the stationary rod for 60 seconds.

      • Begin a low-speed rotation (e.g., 4 rpm) for a fixed duration (e.g., 120 seconds) or until the animal falls.[11][15]

      • Repeat this for 2-3 trials per day to allow animals to learn the task. This minimizes variability not related to the drug's effect.

    • Test Day:

      • Administer this compound or vehicle at the desired dose and route.

      • At the predicted time of peak drug effect (Tmax), place the animal on the rotarod.

      • Begin the test protocol. A common paradigm is an acceleration from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[11][15]

      • The trial ends when the animal falls off the rod or grips the rod and makes two full passive rotations without attempting to walk.

  • Data Collection:

    • Latency to Fall (seconds): The primary endpoint. A shorter latency indicates impaired motor coordination.[16]

    • Rotation Speed at Fall (rpm): The speed of the rod at the moment the animal fell.

  • Analysis: Compare the mean latency to fall between the vehicle-treated group and the different this compound dose groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Functional Observational Battery (FOB) Checklist

This checklist provides a systematic way to observe and score potential CNS-related side effects in rodents following this compound administration. Observations should be made at baseline and at various time points post-dosing.[9]

Category Observation Parameter Scoring/Notes
General Appearance Posture (normal, hunched, flattened)Note any changes from baseline.
Piloerection (hair standing on end)Present/Absent.
Palpebral Closure (eyelid squinting)Scored (e.g., 0=open, 1=partly closed, 2=closed).
Behavior Spontaneous Activity (in home cage)Hypoactive, normal, hyperactive.
Arousal LevelAlert, sedated, unresponsive to stimuli.
Presence of Stereotypy or TremorsNote type and severity.
Neurological Reflexes Righting ReflexTime to right itself when placed on its back.
Pinna ReflexResponse to light touch of the inner ear.
Corneal ReflexBlink response to a fine stimulus.
Motor Function Gait and Locomotion (in an open field)Normal, ataxic (staggering), impaired.
Grip Strength (forelimb/hindlimb)Measured with a grip strength meter.

Section 5: Visualizations

Mechanism_of_Action VGCC Voltage-Gated Ca2+ Channel (α2δ-1 subunit) Ca_Influx Ca2+ Influx VGCC->Ca_Influx X Vesicles Synaptic Vesicles (containing Glutamate) Glutamate_Release Glutamate Release Vesicles->Glutamate_Release Receptor Glutamate Receptor Signal Excitatory Signal Receptor->Signal This compound This compound This compound->VGCC Ca_Influx->Vesicles Triggers Fusion Glutamate_Release->Receptor Activates

Caption: Mechanism of Action of this compound.

Experimental_Workflow cluster_tests Behavioral & Efficacy Testing start Start: Define Dose Range groups Randomize Animals into Dose Groups (Vehicle, Low, Mid, High) start->groups admin Administer this compound or Vehicle groups->admin assess Assess Efficacy & CNS Side Effects (at predicted Tmax) admin->assess efficacy Efficacy Model Endpoint (e.g., Pain Threshold) assess->efficacy rotarod Motor Coordination (Rotarod Test) assess->rotarod fob General Side Effects (FOB Checklist) assess->fob analysis Analyze Data: Efficacy vs. Side Effect Profile efficacy->analysis rotarod->analysis fob->analysis decision Identify Optimal Dose (Max Efficacy, Min Side Effects) analysis->decision Troubleshooting_Flowchart start Unexpected CNS Side Effects Observed (e.g., Sedation, Ataxia) check_dose Verify Dose Calculation & Administration Volume start->check_dose is_correct Calculation Correct? check_dose->is_correct recalculate Correct Calculation & Re-run Experiment is_correct->recalculate No check_health Assess General Animal Health (Weight, Appearance) is_correct->check_health Yes recalculate->start is_healthy Animals Healthy? check_health->is_healthy vet_consult Consult Veterinary Staff; Exclude Unhealthy Animals is_healthy->vet_consult No consider_dose Consider Dose Reduction is_healthy->consider_dose Yes dose_response Evaluate Full Dose-Response to Find Therapeutic Window consider_dose->dose_response end Proceed with Optimized Dose dose_response->end

References

Navigating Preclinical Variability in Crisugabalin Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in preclinical results for Crisugabalin (HSK16149). By understanding the factors that can influence experimental outcomes, researchers can enhance the reproducibility and reliability of their studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a selective ligand of the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2][3][4][5] By binding to this subunit, it is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[1][2][3][4] This modulation of neuronal excitability is the basis for its analgesic effects in neuropathic pain models.[1][4] this compound exhibits a higher binding affinity for the α2δ-1 subunit compared to pregabalin.[4]

Q2: We are observing inconsistent analgesic efficacy in our preclinical models. What are the potential reasons for this variability?

A2: Variability in analgesic efficacy is a common challenge in preclinical pain research. Several factors related to the experimental model, drug administration, and endpoint measurement can contribute to this. Refer to the troubleshooting guides below for specific issues related to the Chronic Constriction Injury (CCI) and Streptozotocin (STZ)-induced diabetic neuropathy models. Additionally, consider the following:

  • Animal Strain: Different rat strains can exhibit varied responses to analgesics.[6] It is crucial to report the specific strain used in your studies.

  • Behavioral Testing Parameters: The method of assessing pain behaviors, such as the von Frey test, can introduce variability. Ensure consistent application of stimuli and blinding of observers to treatment groups.

  • Drug Formulation and Administration: Inconsistent formulation or inaccurate dosing can lead to variable drug exposure.

Q3: Are there known differences in this compound's efficacy across different neuropathic pain models?

A3: Preclinical studies have demonstrated this compound's efficacy in both the CCI-induced neuropathic pain model and the STZ-induced diabetic neuropathy model in rats.[7] One key study showed that a 3 mg/kg dose of this compound had comparable efficacy to 10 mg/kg of pregabalin in both models.[7] However, the magnitude of the effect and the dose-response relationship may differ between models due to their distinct underlying pathologies.

Q4: What is the pharmacokinetic profile of this compound in preclinical species, and how might it contribute to variability?

A4: In rats, orally administered this compound is rapidly and completely absorbed, with a time to peak concentration (Tmax) of approximately 0.57 hours.[8] It exhibits linear pharmacokinetics over a dose range of 3-30 mg/kg.[8] Variability in pharmacokinetic parameters can arise from factors such as animal health status, food intake (although this compound can be administered with or without food), and co-administered medications.[9]

Troubleshooting Guides

Chronic Constriction Injury (CCI) Model
Observed Issue Potential Cause Troubleshooting Steps
High variability in mechanical allodynia measurements (von Frey test) between animals in the same treatment group. Inconsistent surgical procedure leading to varying degrees of nerve injury.Ensure the ligatures on the sciatic nerve are tied with consistent tension. The goal is to reduce epineural blood flow without causing a complete arrest.
Improper application of von Frey filaments.Standardize the location on the paw for filament application and the duration of application. Ensure experimenters are properly trained and blinded to treatment groups.
Inconsistent dose-response relationship for this compound. Saturation of the drug target at higher doses.Review the dose range being tested. The reported effective dose in the CCI model is around 3 mg/kg.[7] Consider a wider range of doses, including lower concentrations, to fully characterize the dose-response curve.
Variability in drug metabolism between individual animals.While this compound has shown linear pharmacokinetics, individual differences in metabolism can still occur. Ensure a sufficient number of animals per group to account for this biological variability.
Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
Observed Issue Potential Cause Troubleshooting Steps
Inconsistent development of hyperglycemia and/or mechanical allodynia after STZ administration. Variability in the diabetogenic effect of STZ.Confirm the diabetic status of each animal by measuring blood glucose levels. Only include animals with confirmed hyperglycemia in the study.[9]
Insufficient time for the development of neuropathy.Allow adequate time (typically 2-4 weeks) after STZ injection for the development of stable mechanical allodynia before initiating treatment with this compound.
This compound appears less effective than reported in the literature. Differences in the severity of neuropathy.The degree of hyperglycemia can influence the severity of neuropathy. Ensure that the baseline pain thresholds of the animals are comparable across treatment groups before starting the experiment.
Timing of drug administration relative to behavioral testing.Given this compound's rapid absorption, the timing of administration before behavioral testing is critical. Standardize this timing across all experiments to ensure peak drug levels coincide with testing.

Experimental Protocols

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This protocol is a summary of the widely used method described by Bennett and Xie (1988).

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave and disinfect the skin over the lateral aspect of the thigh.

  • Sciatic Nerve Exposure: Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.

  • Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

  • Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative care. Pain hypersensitivity testing can typically begin a few days after surgery.

Streptozotocin (STZ)-Induced Diabetic Neuropathy in Rats

This protocol is a general guideline for inducing type 1 diabetes to model diabetic neuropathy.

  • Fasting: Fast the rats overnight but allow free access to water.

  • STZ Preparation: Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).

  • STZ Injection: Administer a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg). The exact dose may need to be optimized for the specific rat strain.

  • Hyperglycemia Confirmation: Monitor blood glucose levels starting 48-72 hours after STZ injection. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.

  • Neuropathy Development: Allow several weeks (e.g., 2-4 weeks) for the development of neuropathic pain symptoms, which can be assessed by behavioral tests like the von Frey test for mechanical allodynia.

Data Presentation

Preclinical Efficacy of this compound vs. Pregabalin
Model Drug Dose (mg/kg) Endpoint Result Reference
CCI-induced Neuropathic Pain (Rat)This compound3Mechanical AllodyniaComparable efficacy to Pregabalin at 10 mg/kg[7]
Pregabalin10Mechanical Allodynia-[7]
STZ-induced Diabetic Neuropathy (Rat)This compound3Mechanical AllodyniaComparable efficacy to Pregabalin at 10 mg/kg[7]
Pregabalin10Mechanical Allodynia-[7]
Formalin-induced Pain (Rat)This compound30Phase II Pain BehaviorsLonger duration of action (24h) compared to Pregabalin (12h)[7]
Pregabalin30Phase II Pain Behaviors-[7]
Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
Parameter Value Reference
Tmax~0.57 hours[8]
Linearity3-30 mg/kg[8]

Visualizations

This compound Mechanism of Action

Crisugabalin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d1 α2δ-1 Subunit of VGCC This compound->a2d1 Binds to vgcc Voltage-Gated Calcium Channel (VGCC) ca_influx Ca²⁺ Influx vgcc->ca_influx Inhibits vesicle_release Neurotransmitter Release (e.g., Glutamate) ca_influx->vesicle_release Reduces pain_signal Pain Signal Transmission vesicle_release->pain_signal Decreased Stimulation

Caption: this compound binds to the α2δ-1 subunit of VGCCs, inhibiting calcium influx and neurotransmitter release.

Experimental Workflow for Preclinical Efficacy Studies

Preclinical_Workflow start Start animal_model Induce Neuropathic Pain Model (e.g., CCI or STZ) start->animal_model baseline Baseline Behavioral Testing (e.g., von Frey) animal_model->baseline randomization Randomize Animals into Treatment Groups baseline->randomization treatment Administer this compound, Pregabalin, or Vehicle randomization->treatment post_treatment Post-Treatment Behavioral Testing treatment->post_treatment data_analysis Data Analysis and Comparison post_treatment->data_analysis end End data_analysis->end

Caption: A typical workflow for evaluating the analgesic efficacy of this compound in preclinical models.

Logical Relationship for Troubleshooting Efficacy Variability

Troubleshooting_Variability cluster_causes Potential Causes of Variability cluster_solutions Troubleshooting Solutions issue Inconsistent Analgesic Efficacy model Animal Model - Strain differences - Injury severity issue->model drug Drug Administration - Dosing accuracy - Formulation issue->drug testing Behavioral Testing - Observer bias - Procedural inconsistency issue->testing model_sol Standardize surgical/induction protocol Report animal strain model->model_sol drug_sol Verify dose calculations and formulation Ensure consistent administration route and timing drug->drug_sol testing_sol Implement blinding procedures Standardize testing parameters testing->testing_sol

Caption: A logical diagram outlining potential causes and solutions for variability in this compound's efficacy.

References

Improving the therapeutic index of Crisugabalin in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the preclinical evaluation of Crisugabalin (HSK16149). This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments aimed at improving the therapeutic index of this compound in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as HSK16149) is a novel gabapentinoid and a selective ligand of the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[1][2] Its mechanism of action involves binding to the α2δ-1 subunit, which is upregulated in sensory neurons following nerve injury. This binding is thought to reduce the trafficking of the α2δ-1 subunit to presynaptic terminals, leading to a decrease in calcium influx and subsequent release of excitatory neurotransmitters, thereby producing an analgesic effect.[1]

Q2: How does this compound's therapeutic index compare to that of pregabalin in animal models?

A2: Preclinical studies have shown that this compound possesses a wider therapeutic index than pregabalin.[3][4][5] This is primarily attributed to its higher potency and lower incidence of central nervous system (CNS)-related side effects at therapeutically relevant doses.[4][5] For instance, the minimum effective dose (MED) for analgesic efficacy in rat models of neuropathic pain is lower for this compound compared to the dose that induces motor impairment.[4][5]

Q3: What are the known adverse effects of this compound in animal models?

A3: In preclinical animal models, the most commonly observed adverse effects of this compound at higher doses are related to the central nervous system, including motor incoordination and sedation.[4][5] Specifically, studies have utilized the rotarod test to assess motor impairment and locomotor activity tests to measure changes in spontaneous movement.[4][5][6]

Q4: What animal models are suitable for evaluating the analgesic efficacy of this compound?

A4: Several well-established rodent models of neuropathic pain are suitable for evaluating this compound. These include the Chronic Constriction Injury (CCI) model, the Spared Nerve Injury (SNI) model, and the Spinal Nerve Ligation (SNL) model.[7] These models mimic the chronic pain states observed in humans and are sensitive to the analgesic effects of gabapentinoids.

Q5: What is the recommended route of administration for this compound in rodent studies?

A5: Oral gavage is a common and effective route for administering this compound in rodent studies to ensure precise dosing.[8][9] The drug can be formulated as a suspension or solution for oral administration.

Data Presentation

The following tables summarize the comparative preclinical data for this compound and Pregabalin in rat models.

Table 1: Comparative Analgesic Efficacy in a Rat Neuropathic Pain Model

CompoundMinimum Effective Dose (MED) for Analgesia (mg/kg, p.o.)
This compound (HSK16149)10[4][5]
Pregabalin30[4][5]

Table 2: Comparative CNS Side Effect Profile in Rats

CompoundMED for Motor Impairment (Rotarod Test) (mg/kg, p.o.)MED for Altered Locomotor Activity (mg/kg, p.o.)
This compound (HSK16149)100[4][5]Similar to Pregabalin[4][5]
Pregabalin30[4][5]Not explicitly stated, but used as a comparator[4][5]

Table 3: Calculated Therapeutic Index in a Rat Model

CompoundTherapeutic Index (MED for Motor Impairment / MED for Analgesia)
This compound (HSK16149)10
Pregabalin1

Note: The therapeutic index is calculated based on the ratio of the minimum effective dose for a CNS side effect (motor impairment) to the minimum effective dose for analgesia. A higher number indicates a wider therapeutic window.

Experimental Protocols & Troubleshooting Guides

Chronic Constriction Injury (CCI) Model in Rats

Objective: To induce a neuropathic pain state that allows for the evaluation of analgesic compounds.

Methodology:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).[7]

  • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.[10]

  • Carefully dissect the nerve from the surrounding connective tissue.

  • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature.[10] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow.

  • Close the muscle layer and skin with sutures.[11]

  • Allow the animals to recover for a period of 7-14 days, during which they will develop signs of neuropathic pain such as mechanical allodynia and thermal hyperalgesia.[10]

Troubleshooting:

IssuePossible CauseRecommendation
High mortality rate post-surgery Anesthetic overdose; excessive bleeding; infection.Monitor anesthesia depth carefully. Ensure proper hemostasis. Maintain sterile surgical technique.
Inconsistent development of neuropathic pain Improper ligature tension (too loose or too tight); nerve damage during surgery.Practice and standardize the ligature tying technique. Handle the sciatic nerve with care to avoid unnecessary trauma.
Autotomy (self-mutilation of the paw) Severe neuropathic pain.While this can be an endpoint, if it occurs at a high rate, consider refining the ligature tension. Ensure adequate bedding to minimize irritation.
Oral Gavage Administration in Rats

Objective: To accurately administer a liquid formulation of this compound directly into the stomach.

Methodology:

  • Formulation: Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Restraint: Gently but firmly restrain the rat to immobilize its head and torso.

  • Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The animal should swallow the needle. Do not force the needle if resistance is met.[12]

  • Administration: Once the needle is in the correct position (esophagus), slowly administer the formulated drug.[13]

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress, such as labored breathing, immediately after the procedure and for a short period afterward.[12]

Troubleshooting:

IssuePossible CauseRecommendation
Fluid reflux from the mouth or nose during administration Incorrect placement of the gavage needle in the trachea; administration volume too large or given too quickly.Immediately stop administration and withdraw the needle. If tracheal administration is suspected, hold the animal with its head down to allow fluid to drain. Re-evaluate gavage technique and ensure correct needle placement in the esophagus. Adhere to recommended maximum gavage volumes (typically 5-10 mL/kg).[12]
Animal distress or mortality after gavage Esophageal or stomach perforation; aspiration of the formulation into the lungs.[14][15]Use a flexible-tipped or ball-tipped gavage needle to minimize tissue trauma. Ensure the gavage needle is the correct length for the size of the rat. Practice proper restraint and insertion techniques to avoid accidental tracheal entry.[14][15]
Variable drug absorption or efficacy Inhomogeneous drug suspension; incorrect dosing volume.Ensure the drug formulation is thoroughly mixed before each administration. Calibrate the syringe and double-check the calculated dosing volume for each animal.
Rotarod Test for Motor Coordination

Objective: To assess the potential for this compound to induce motor impairment.

Methodology:

  • Acclimation: Acclimate the rats to the testing room for at least 30 minutes before the test.

  • Training: Train the rats on the rotarod for several sessions before the drug administration day. This involves placing them on the rotating rod at a low, constant speed until they can remain on it for a set duration (e.g., 60-120 seconds).

  • Drug Administration: Administer this compound or vehicle via oral gavage.

  • Testing: At a predetermined time post-administration (e.g., 30, 60, 90 minutes), place the rat on the rotarod, which is set to an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[16]

  • Data Collection: Record the latency to fall from the rod. Each rat should be tested multiple times, with a rest period between trials.

Troubleshooting:

IssuePossible CauseRecommendation
High variability in baseline performance Insufficient training; anxiety in the animals.Ensure all animals are trained to a stable baseline performance before the test day. Handle animals gently to reduce stress.
Animals jump off the rod instead of falling Lack of motivation to stay on the rod; exploratory behavior.Ensure the height of the rotarod is sufficient to discourage jumping. Additional training sessions may be needed.
Inconsistent drug effect timing Variability in drug absorption.Standardize the fasting state of the animals before dosing, as food can affect drug absorption.

Mandatory Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound a2d1 α2δ-1 Subunit This compound->a2d1 Binds to ca_influx Ca²⁺ Influx vgcc Voltage-Gated Calcium Channel (VGCC) a2d1->vgcc Modulates vesicle_release Neurotransmitter Release (e.g., Glutamate) vgcc->ca_influx Mediates ca_influx->vesicle_release Triggers receptors Neurotransmitter Receptors vesicle_release->receptors Activates

Caption: this compound's Mechanism of Action.

Experimental_Workflow cluster_0 Neuropathic Pain Model Induction cluster_1 Drug Administration & Behavioral Testing cluster_2 Data Analysis cci_surgery CCI Surgery in Rats recovery Recovery & Pain Development (7-14 days) cci_surgery->recovery drug_admin Oral Gavage: This compound or Vehicle recovery->drug_admin behavioral_tests Analgesic Efficacy: - von Frey (Mechanical Allodynia) - Hargreaves (Thermal Hyperalgesia) drug_admin->behavioral_tests side_effect_tests CNS Side Effects: - Rotarod Test - Locomotor Activity drug_admin->side_effect_tests data_analysis Determine MEDs & Calculate Therapeutic Index behavioral_tests->data_analysis side_effect_tests->data_analysis

References

Crisugabalin Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the potential off-target effects of crisugabalin. The content is structured to address common queries and experimental challenges in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a third-generation gabapentinoid. Its primary mechanism of action is as a selective ligand for the α2δ-1 subunit of voltage-gated calcium channels. By binding to this subunit, this compound modulates calcium influx into neurons, which in turn reduces the release of excitatory neurotransmitters like glutamate and substance P. This action is believed to be the basis for its analgesic effects.

Q2: How selective is this compound for its primary target?

A2: this compound exhibits high selectivity and affinity for the α2δ-1 subunit. Preclinical studies have shown that its binding affinity is significantly greater than that of older gabapentinoids like pregabalin. This high selectivity is a key feature, suggesting a lower potential for off-target effects compared to its predecessors.

Q3: Has this compound been screened for off-target activities?

A3: Yes, in vitro safety pharmacology studies have been conducted. It has been reported that this compound showed no significant effects on a panel of 105 other safety targets, which included various receptors, ion channels, transporters, and enzymes. This broad screening further supports its favorable selectivity profile.

Q4: What are the known side effects of this compound, and could they be related to off-target effects?

A4: The most common treatment-emergent adverse events are generally mild and typical of the gabapentinoid class, such as dizziness and somnolence. Due to its high selectivity and lower brain penetration compared to pregabalin, the incidence of central nervous system (CNS)-related side effects is reported to be minimized. The known side effects are more likely attributable to the on-target mechanism rather than significant off-target interactions.

Q5: Where can I find detailed protocols for assessing the off-target profile of this compound?

A5: This technical support center provides detailed, generalized protocols for key off-target screening assays, such as radioligand binding assays and enzyme inhibition assays, in the "Experimental Protocols" section below. These can be adapted to investigate the interaction of this compound with specific putative off-targets.

Data Presentation

Table 1: Comparative Binding Affinity and Selectivity of this compound

CompoundPrimary TargetBinding Affinity (IC50)Selectivity vs. Pregabalin
This compound α2δ-1 subunit~4.0 nM~23-fold higher affinity
Pregabalin α2δ-1 subunit~92.0 nM-

Note: Data is compiled from publicly available research and may vary slightly between different studies.

Table 2: Representative Off-Target Safety Panel for Small Molecule Drugs

This table presents a typical panel of targets used in in vitro safety pharmacology screening to assess off-target liabilities. This compound has been reported to be inactive against a broad panel of such targets.

Target ClassRepresentative TargetsPotential Adverse Effects Associated with Off-Target Interaction
GPCRs Adrenergic (α1, α2, β), Dopaminergic (D1, D2), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1, M2, M3), Opioid (μ, δ, κ), Histaminergic (H1)Cardiovascular effects, CNS disturbances, gastrointestinal issues
Ion Channels hERG, Nav1.5, Cav1.2, KCNQ1Cardiac arrhythmias (QT prolongation), neurotoxicity
Transporters SERT, NET, DATCNS side effects, drug-drug interactions
Enzymes COX-1, COX-2, PDE family, MAO-A, MAO-B, Cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4)Gastrointestinal toxicity, cardiovascular effects, drug metabolism-related interactions
Nuclear Receptors ER, AR, GR, PREndocrine disruption

Experimental Protocols

Radioligand Binding Assay for Off-Target Screening

This protocol outlines a competitive binding assay to determine if this compound interacts with a specific receptor of interest.

Materials:

  • Membrane preparations from cells expressing the target receptor.

  • A specific radioligand for the target receptor (e.g., ³H- or ¹²⁵I-labeled).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation fluid.

  • Microplate scintillation counter.

Methodology:

  • Reagent Preparation:

    • Thaw membrane preparations on ice and dilute to the desired concentration in ice-cold assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the radioligand to its final concentration (typically at or below its Kd value) in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the this compound dilution series, and a control compound.

    • Add the diluted membrane preparation to each well.

    • Initiate the binding reaction by adding the diluted radioligand to all wells.

    • Total binding wells receive radioligand and membranes only.

    • Non-specific binding wells receive radioligand, membranes, and a high concentration of a known unlabeled ligand for the target.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter mat.

    • Add scintillation fluid to each filter spot.

    • Measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and determine the IC50 value, if any.

Enzyme Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on a specific enzyme's activity.

Materials:

  • Purified enzyme of interest.

  • Enzyme-specific substrate.

  • This compound stock solution.

  • Assay buffer with optimal pH and any necessary cofactors for the enzyme.

  • 96-well microplates (clear, black, or white, depending on the detection method).

  • A known inhibitor for the enzyme (positive control).

  • Microplate reader (spectrophotometer, fluorometer, or luminometer).

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer.

    • Dilute the enzyme to its working concentration in assay buffer.

    • Prepare the substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the this compound dilution series, positive control, and vehicle control (buffer only).

    • Add the diluted enzyme to each well and pre-incubate for a short period (e.g., 10-15 minutes) at the assay temperature.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the change in absorbance, fluorescence, or luminescence over time (kinetic read) or at a single endpoint after a fixed incubation period.

  • Data Analysis:

    • Determine the reaction rate for each well.

    • Calculate the percentage of enzyme inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value, if inhibition occurs.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in Radioligand Assay

Possible Cause Troubleshooting Step
Radioligand concentration too highUse a radioligand concentration at or below its Kd.
Hydrophobic interactions of the radioligand with filters or platesPre-soak filter mats in polyethyleneimine (PEI). Add bovine serum albumin (BSA) to the assay buffer.
Insufficient washingIncrease the number of washes or the volume of wash buffer. Ensure the wash buffer is ice-cold.
Inappropriate filter typeUse filters with appropriate pore size and material for the assay.

Issue 2: Noisy or Inconsistent Data in Enzyme Assay

Possible Cause Troubleshooting Step
Reagent instabilityPrepare fresh enzyme and substrate solutions for each experiment. Keep reagents on ice.
Pipetting errorsUse calibrated pipettes and proper pipetting techniques. Automate liquid handling if possible.
Temperature fluctuationsEnsure the microplate reader and incubators are at a stable, correct temperature.
Compound precipitationCheck the solubility of this compound in the assay buffer. Use a lower concentration range if necessary.

Issue 3: Discrepancy Between Binding and Functional Assays

Possible Cause Troubleshooting Step
Allosteric modulationThe compound may bind to a site other than the primary ligand binding site, affecting function without displacing the radioligand. Conduct functional assays in the presence of an orthosteric ligand.
Partial agonism/antagonismA compound may show binding but only partially activate or inhibit the target. Characterize the functional response across a full dose-response curve.
Assay conditions differEnsure that buffer composition, pH, and temperature are as similar as possible between the binding and functional assays.
"Silent" bindingThe compound may bind to the target without eliciting a functional response in the specific assay used. Consider alternative functional readouts.

Visualizations

Crisugabalin_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound vgcc Voltage-Gated Ca²⁺ Channel (α2δ-1 subunit) This compound->vgcc Binds to α2δ-1 ca_influx Ca²⁺ Influx vgcc->ca_influx Inhibits vesicle Synaptic Vesicle (Glutamate) ca_influx->vesicle Triggers release Neurotransmitter Release vesicle->release Leads to release->glutamate receptor Glutamate Receptor glutamate->receptor signal Pain Signal Propagation receptor->signal Activates

Caption: Primary signaling pathway of this compound.

Off_Target_Screening_Workflow start Start: this compound Off-Target Investigation primary_screen Primary Screen: Radioligand Binding Assays (Broad Target Panel, e.g., SafetyScreen44) start->primary_screen data_analysis1 Data Analysis: Identify % Inhibition > 50% at a single high concentration (e.g., 10 µM) primary_screen->data_analysis1 decision Significant Hit? data_analysis1->decision secondary_screen Secondary Screen: IC50 Determination (Dose-Response Curve) decision->secondary_screen Yes end_low_risk End: Low Off-Target Risk decision->end_low_risk No functional_assay Functional Assay: (e.g., Enzyme Inhibition, Ca²⁺ Flux) Confirm functional activity secondary_screen->functional_assay data_analysis2 Data Analysis: Determine IC50 / EC50 / Ki functional_assay->data_analysis2 risk_assessment Risk Assessment: Compare off-target potency to on-target potency and expected therapeutic exposure data_analysis2->risk_assessment end_high_risk End: Potential Off-Target Liability risk_assessment->end_high_risk

Caption: A logical workflow for in vitro off-target screening.

Crisugabalin Abuse and Dependence Liability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this technical support center provides a comprehensive overview of the current understanding of Crisugabalin's potential for abuse and dependence. The following information is curated from preclinical and clinical data to address common questions and guide experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does it relate to its abuse potential?

A1: this compound is a third-generation calcium channel modulator that selectively binds to the α2δ-1 subunit of voltage-gated calcium channels.[1][2] This mechanism is similar to that of pregabalin, a compound with recognized abuse potential.[3][4] By binding to the α2δ-1 subunit, this compound reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters like glutamate and substance P.[1][5] While the mechanism is similar to other gabapentinoids, this compound's structural modifications are designed to limit off-target effects.[6][7]

Q2: What do preclinical studies indicate about the abuse liability of this compound?

A2: Preclinical research suggests that this compound has a low potential for abuse. A key study in rodents concluded that this compound "exhibits no obvious abuse potential".[7] This is attributed to several factors, including its significantly lower penetration into the brain compared to pregabalin, which may minimize central nervous system (CNS) side effects associated with abuse, such as euphoria.[6][7]

Q3: How does this compound's receptor binding profile compare to other gabapentinoids?

A3: this compound exhibits a higher binding affinity and selectivity for the α2δ-1 subunit compared to pregabalin.[2][5] Specifically, it has a 23-fold greater selectivity for the α2δ-1 subunit than pregabalin.[6][7] This enhanced selectivity is thought to contribute to its therapeutic effects while potentially reducing off-target effects that could contribute to abuse liability.

Q4: Have clinical trials for this compound assessed its abuse potential?

A4: Clinical trials for this compound have primarily focused on its efficacy for treating neuropathic pain, such as diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia.[2][6][8] These studies have reported a favorable safety and tolerability profile, with common adverse events including dizziness and somnolence.[5][9] However, these trials were not specifically designed as human abuse potential (HAP) studies, which are the gold standard for assessing abuse liability in a clinical setting. To date, no dedicated HAP studies for this compound have been published.

Q5: What are the typical experimental protocols for assessing abuse and dependence liability?

A5: A standard preclinical assessment of abuse liability typically includes a battery of behavioral pharmacology assays.[10][11] These studies are designed to evaluate a drug's reinforcing properties, subjective effects, and the potential for withdrawal symptoms. Key experimental models include:

  • Self-Administration Studies: To determine if animals will voluntarily consume the drug, indicating its reinforcing effects.

  • Drug Discrimination Studies: To assess the similarity of the drug's subjective effects to those of known drugs of abuse.

  • Conditioned Place Preference (CPP): To measure the rewarding or aversive properties of the drug by associating its effects with a specific environment.

  • Physical Dependence Studies: To evaluate for withdrawal symptoms upon abrupt cessation of the drug after chronic administration.

Quantitative Data Summary

The following tables summarize key quantitative data comparing this compound and Pregabalin.

Table 1: Receptor Binding Affinity and Brain Penetration

CompoundTargetBinding Affinity (IC50)Brain Penetration
This compound α2δ-14.0 nM[5]18-fold lower than Pregabalin[5][6]
Pregabalin α2δ-192.0 nM[5]Higher brain penetration

Table 2: Clinical Efficacy in Postherpetic Neuralgia (12-week study)

Treatment GroupChange from Baseline in Average Daily Pain Score (ADPS)
This compound (40 mg/d) -2.2[8]
This compound (80 mg/d) -2.6[8]
Placebo -1.1[8]

Experimental Protocols

Preclinical Abuse Liability Assessment Workflow

A typical workflow for the preclinical evaluation of a new chemical entity's abuse potential is outlined below. This process is designed to systematically assess various aspects of abuse and dependence liability before moving to clinical trials.

cluster_0 In Vitro & Early Assessment cluster_1 Behavioral Pharmacology Studies cluster_2 Data Integration & Risk Assessment receptor_binding Receptor Binding Assays (e.g., α2δ subunits) pk_pd Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling receptor_binding->pk_pd Inform dose selection bbb_penetration Blood-Brain Barrier Penetration Assessment pk_pd->bbb_penetration self_admin Self-Administration bbb_penetration->self_admin drug_discrim Drug Discrimination bbb_penetration->drug_discrim cpp Conditioned Place Preference bbb_penetration->cpp data_analysis Integrated Data Analysis self_admin->data_analysis drug_discrim->data_analysis cpp->data_analysis physical_dep Physical Dependence (Withdrawal Assessment) physical_dep->data_analysis risk_assessment Abuse Potential Risk Assessment data_analysis->risk_assessment

Caption: Preclinical workflow for abuse liability assessment.

Signaling Pathway of Gabapentinoids

The diagram below illustrates the generally accepted mechanism of action for gabapentinoids like this compound at the presynaptic nerve terminal.

cluster_0 Presynaptic Neuron This compound This compound a2d1 α2δ-1 Subunit This compound->a2d1 Binds to vgcc Voltage-Gated Calcium Channel (VGCC) a2d1->vgcc Modulates ca_influx Ca2+ Influx vgcc->ca_influx Inhibits vesicle Synaptic Vesicle (contains neurotransmitters) ca_influx->vesicle Reduces triggering of neurotransmitter_release Neurotransmitter Release (e.g., Glutamate) vesicle->neurotransmitter_release Decreases

Caption: Mechanism of action of this compound at the presynaptic terminal.

References

Technical Support Center: Crisugabalin Preclinical Drug Interaction Profile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with crisugabalin. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical drug interaction profile of this compound. Please note that as this compound is a relatively new chemical entity, detailed preclinical drug-drug interaction data is not extensively available in the public domain. The information provided herein is based on available preclinical data, information on analogous compounds, and general principles of drug interaction assessment.

Frequently Asked Questions (FAQs)

Q1: What is the expected drug interaction profile of this compound based on its chemical class and preclinical data?

A1: this compound is a selective ligand of the α2δ subunit of voltage-gated calcium channels.[1][2] Based on preclinical studies, it has a wider therapeutic index and lower brain penetration as compared to pregabalin.[1] Similar to other gabapentinoids like pregabalin, this compound is anticipated to have a low propensity for pharmacokinetic drug-drug interactions (DDIs). This is primarily because it is expected to undergo minimal metabolism by cytochrome P450 (CYP) enzymes. However, researchers should be aware of the potential for interactions involving drug transporters, particularly renal transporters, as this is a known pathway for the elimination of similar molecules. A clinical study investigating interactions with probenecid and cimetidine, known inhibitors of renal transporters, has been completed, suggesting that this is a relevant area for investigation.[3]

Q2: Is there any available data on the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes?

A2: Specific quantitative data from in vitro studies, such as IC50 values for CYP inhibition or data on CYP induction, are not yet publicly available for this compound. However, based on the preclinical profile of analogous drugs like pregabalin, the potential for CYP-mediated interactions is expected to be low. Researchers planning co-administration studies with known CYP substrates, inhibitors, or inducers should consider conducting their own in vitro assessments to confirm this low potential.

Q3: What is known about the interaction of this compound with drug transporters?

A3: While one preclinical study has suggested that this compound has no notable effects on a wide range of safety targets including transporters, specific quantitative data from in vitro transporter assays (e.g., inhibition or substrate assessment for transporters like P-gp, BCRP, OATs, OCTs, and MATEs) are not currently in the public domain. The initiation of a clinical DDI study with probenecid and cimetidine, which are inhibitors of OATs, OCTs, and MATEs, indicates that renal transporters may play a role in this compound's disposition.[3] Therefore, researchers should consider the possibility of transporter-mediated interactions, particularly with drugs that are potent inhibitors or substrates of renal transporters.

Troubleshooting Guides for Preclinical Experiments

Scenario 1: Unexpected Pharmacokinetic Profile in Co-administration Studies

Issue: You are conducting an in vivo preclinical study in rodents co-administering this compound with another new chemical entity (NCE) and observe a significant alteration in the plasma exposure (AUC) of this compound compared to when it is dosed alone.

Troubleshooting Steps:

  • Rule out formulation or dosing errors: Verify the formulation, dose calculations, and administration technique for both compounds.

  • Assess potential for CYP-mediated interaction:

    • Although expected to be low, consider the possibility that your NCE is a potent modulator of rodent CYP enzymes.

    • Recommended Action: Conduct an in vitro CYP inhibition assay with this compound and your NCE using rodent liver microsomes.

  • Investigate potential for transporter-mediated interaction:

    • This is a more likely scenario, especially if your NCE is known to interact with renal transporters.

    • Recommended Action:

      • Perform in vitro transporter assays to determine if this compound is a substrate of key renal transporters (e.g., OAT1, OAT3, OCT2, MATE1).

      • Evaluate if your NCE is an inhibitor of the transporters identified as relevant for this compound.

  • Consider other mechanisms: Assess for potential effects on gastric emptying, plasma protein binding, or other physiological factors that could alter absorption or distribution.

Scenario 2: Designing an In Vitro Study to Assess this compound's DDI Potential

Issue: You need to design a set of in vitro experiments to characterize the DDI profile of this compound for your internal drug development program.

Recommended Experimental Workflow:

DDI_Workflow start Start: Characterize this compound DDI Profile cyp_inhibition CYP450 Inhibition Assay (Human Liver Microsomes) start->cyp_inhibition cyp_induction CYP450 Induction Assay (Hepatocytes) start->cyp_induction transporter_substrate Transporter Substrate Assessment (Transfected Cell Lines) start->transporter_substrate transporter_inhibition Transporter Inhibition Assay (Transfected Cell Lines) start->transporter_inhibition data_analysis Data Analysis and Risk Assessment cyp_inhibition->data_analysis cyp_induction->data_analysis transporter_substrate->data_analysis transporter_inhibition->data_analysis report Generate DDI Profile Report data_analysis->report

Caption: Experimental workflow for assessing the drug-drug interaction potential of this compound.

Data Presentation: Illustrative Preclinical DDI Data

Disclaimer: The following tables contain hypothetical data for illustrative purposes, as comprehensive quantitative data for this compound is not publicly available. These values are representative of what would be generated in standard preclinical DDI studies.

Table 1: Illustrative In Vitro Cytochrome P450 Inhibition Profile of this compound

CYP IsoformProbe SubstrateThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
CYP1A2Phenacetin> 100Fluvoxamine0.2
CYP2C9Diclofenac> 100Sulfaphenazole0.5
CYP2C19S-Mephenytoin> 100Ticlopidine1.2
CYP2D6Dextromethorphan> 100Quinidine0.05
CYP3A4Midazolam> 100Ketoconazole0.02

Table 2: Illustrative In Vitro Drug Transporter Interaction Profile of this compound

TransporterAssay TypeProbe SubstrateResult
Efflux Transporters
P-gp (MDR1)Substrate Assessment-Not a substrate
InhibitionDigoxinIC50 > 100 µM
BCRPSubstrate Assessment-Not a substrate
InhibitionPrazosinIC50 > 100 µM
Uptake Transporters
OATP1B1Substrate Assessment-Not a substrate
InhibitionEstradiol-17β-glucuronideIC50 > 100 µM
OATP1B3Substrate Assessment-Not a substrate
InhibitionEstradiol-17β-glucuronideIC50 > 100 µM
OAT1Substrate Assessment-Substrate
InhibitionProbenecidIC50 > 50 µM
OAT3Substrate Assessment-Not a substrate
InhibitionProbenecidIC50 > 100 µM
OCT2Substrate Assessment-Substrate
InhibitionCimetidineIC50 > 50 µM
MATE1Substrate Assessment-Substrate
InhibitionCimetidineIC50 > 50 µM
MATE2-KSubstrate Assessment-Substrate
InhibitionCimetidineIC50 > 50 µM

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the potential of this compound to inhibit major human CYP450 enzymes.

Methodology:

  • Test System: Pooled human liver microsomes (HLM).

  • Incubation: this compound (at various concentrations) is pre-incubated with HLM in the presence of a NADPH-regenerating system.

  • Probe Substrates: Specific probe substrates for each CYP isoform (as listed in Table 1) are added to initiate the reaction.

  • Reaction Termination: The reaction is stopped at a specific time point by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The formation of the specific metabolite of the probe substrate is quantified using LC-MS/MS.

  • Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the vehicle control to determine the percent inhibition. IC50 values are calculated by non-linear regression analysis.

CYP_Inhibition_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis This compound This compound dilutions preincubation Pre-incubation (this compound + HLM + NADPH) This compound->preincubation hlm Human Liver Microsomes hlm->preincubation nadph NADPH System nadph->preincubation add_substrate Add Probe Substrate preincubation->add_substrate incubation Incubation add_substrate->incubation termination Terminate Reaction incubation->termination lcms LC-MS/MS Analysis termination->lcms ic50 IC50 Calculation lcms->ic50

Caption: Workflow for a standard in vitro CYP450 inhibition assay.

Protocol 2: In Vitro Transporter Substrate and Inhibition Assays

Objective: To determine if this compound is a substrate or inhibitor of key human drug transporters.

Methodology:

  • Test System: Transfected cell lines overexpressing a single transporter (e.g., MDCK-MDR1 for P-gp, HEK293-OAT1 for OAT1).

  • Substrate Assessment:

    • Cells are incubated with this compound at various concentrations.

    • The intracellular concentration of this compound is measured over time using LC-MS/MS.

    • Transport is confirmed by comparing uptake in the presence and absence of a known inhibitor of the transporter.

  • Inhibition Assessment:

    • Cells are incubated with a known probe substrate for the transporter in the presence and absence of various concentrations of this compound.

    • The uptake of the probe substrate is measured.

    • The percent inhibition is calculated, and an IC50 value is determined.

Transporter_Assay_Logic start Transporter Interaction Assessment is_substrate Is this compound a Substrate? start->is_substrate is_inhibitor Is this compound an Inhibitor? start->is_inhibitor substrate_yes Yes (Uptake ratio > 2 and inhibited by known inhibitor) is_substrate->substrate_yes Test: Incubate cells with this compound substrate_no No is_substrate->substrate_no inhibitor_yes Yes (IC50 determined) is_inhibitor->inhibitor_yes Test: Incubate cells with probe substrate and this compound inhibitor_no No (IC50 > highest concentration tested) is_inhibitor->inhibitor_no

Caption: Decision logic for in vitro drug transporter interaction studies.

References

Ensuring consistent Crisugabalin bioavailability in oral dosing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for ensuring consistent Crisugabalin bioavailability in oral dosing experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it administered?

This compound (also known as HSK16149) is a selective GABA analog and a novel ligand of the α2δ subunit of voltage-gated calcium channels.[1][2] It is structurally and functionally related to gabapentin and pregabalin.[3] this compound is an orally administered drug developed for the treatment of chronic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia.[4]

Q2: What is known about the oral bioavailability of this compound?

This compound is reported to be well-absorbed when administered orally and exhibits favorable pharmacokinetics.[3] Clinical studies have shown that it can be administered with or without food, which suggests that food has a minimal effect on its overall bioavailability.[4] Like its predecessor pregabalin, which has a high oral bioavailability of ≥90%, this compound is expected to have high absorption.

Q3: What are the key pharmacokinetic parameters of this compound?

While specific data for all parameters are not publicly available, clinical studies have provided some insights. The half-life of this compound allows for convenient dosing schedules.[3] Importantly, the drug undergoes minimal metabolism and is primarily excreted unchanged through the kidneys.[3][5]

Q4: How does renal function impact this compound's bioavailability?

Renal function significantly affects the pharmacokinetics of this compound. In subjects with renal impairment, the plasma half-life is prolonged.[5] Compared to individuals with normal renal function, those with mild, moderate, and severe renal impairment show increases in maximum plasma concentration (Cmax) and a significant increase in the total drug exposure (AUC).[5] Therefore, in experimental models with compromised renal function, a higher systemic exposure should be anticipated, and dose adjustments may be necessary.[5]

Q5: What is the Biopharmaceutics Classification System (BCS) class of this compound?

The specific BCS class for this compound has not been publicly disclosed. However, its predecessor, pregabalin, is classified as a BCS Class 1 drug, meaning it has both high solubility and high permeability. Given that this compound is a GABA analog with favorable oral absorption, it is plausible that it also falls into BCS Class 1. This would imply that in vitro dissolution should be rapid and that absorption is unlikely to be limited by the drug's solubility or its ability to permeate the intestinal wall.

Troubleshooting Guide for Inconsistent Oral Bioavailability

Inconsistent plasma concentrations of this compound in your experiments can arise from various factors. This guide provides a systematic approach to troubleshooting these issues.

Potential Issue Possible Causes Recommended Actions
Formulation Issues - Incomplete dissolution of this compound in the vehicle. - Non-homogenous suspension. - Degradation of this compound in the formulation.- Verify the solubility of this compound in your chosen vehicle. - Ensure thorough mixing and create a uniform suspension before each dose. - Assess the stability of your formulation over the intended use period.
Dosing Technique Errors - Inaccurate dose volume administration. - Improper oral gavage technique leading to reflux or administration into the lungs. - Stress induced in animals during dosing affecting GI physiology.- Calibrate all dosing equipment regularly. - Ensure personnel are properly trained in oral gavage techniques for the specific animal model. - Acclimatize animals to the dosing procedure to minimize stress.
Animal Model Variability - Genetic differences in drug transporters or metabolism (though metabolism is minimal for this compound). - Underlying health conditions affecting gastrointestinal function or renal clearance. - Differences in age, weight, or sex affecting pharmacokinetics.- Use a homogenous population of animals (age, sex, and strain). - Screen animals for any underlying health issues. - Ensure consistent fasting/feeding protocols across all animals.
Sample Collection and Handling - Inconsistent timing of blood sample collection. - Hemolysis of blood samples. - Improper storage and handling of plasma samples leading to drug degradation.- Adhere strictly to the predetermined blood sampling time points. - Use appropriate techniques to minimize hemolysis during blood collection. - Process and store plasma samples at the recommended temperature (-80°C) immediately after collection.
Analytical Method Issues - Inaccurate calibration standards. - Matrix effects in the bioanalytical assay. - Instability of this compound in the biological matrix.- Validate the bioanalytical method for accuracy, precision, and stability. - Prepare calibration standards and quality controls in the same matrix as the study samples. - Perform stability tests of this compound in plasma under various storage conditions.

Experimental Protocols

Detailed Methodology for an In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical single-dose pharmacokinetic study to determine the oral bioavailability of this compound in rats.

1. Animal Model:

  • Species: Sprague-Dawley or Wistar rats.

  • Sex: Male or female (use a single sex for consistency).

  • Weight: 200-250 g.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

2. Acclimatization and Fasting:

  • Acclimatize animals to the housing conditions for at least 7 days prior to the study.

  • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

3. Formulation Preparation:

  • Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% w/v carboxymethylcellulose in water).

  • The concentration of the formulation should be calculated based on the target dose and a standard dosing volume (e.g., 5 mL/kg).

4. Dosing:

  • Administer a single oral dose of this compound via oral gavage.

  • For comparison, an intravenous (IV) dose group can be included to determine absolute bioavailability. The IV formulation should be a sterile solution administered via the tail vein.

5. Blood Sampling:

  • Collect serial blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma.

6. Sample Processing and Storage:

  • Immediately process blood samples by centrifugation (e.g., at 3000 x g for 10 minutes at 4°C) to obtain plasma.

  • Store the resulting plasma samples at -80°C until bioanalysis.

7. Bioanalysis:

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

8. Pharmacokinetic Analysis:

  • Calculate the following pharmacokinetic parameters using non-compartmental analysis:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

    • Half-life (t1/2)

  • If an IV dose was administered, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Visualizations

This compound's Mechanism of Action

crisugabalin_moa cluster_neuron Presynaptic Neuron This compound This compound a2d_subunit α2δ-1 Subunit of Voltage-Gated Ca2+ Channel This compound->a2d_subunit Binds to ca_channel Voltage-Gated Calcium Channel a2d_subunit->ca_channel Modulates ca_influx Ca2+ Influx ca_influx_node ca_channel->ca_influx_node neurotransmitter_release Reduced Release of Excitatory Neurotransmitters (e.g., Glutamate) analgesic_effect Analgesic Effect neurotransmitter_release->analgesic_effect Leads to ca_influx_node->ca_influx Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for an Oral Bioavailability Study

bioavailability_workflow start Start acclimatization Animal Acclimatization (≥ 7 days) start->acclimatization fasting Overnight Fasting (~12 hours) acclimatization->fasting dosing Oral Dosing (Gavage) fasting->dosing formulation Prepare this compound Formulation formulation->dosing sampling Serial Blood Sampling (0-24 hours) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo oral bioavailability study.

Troubleshooting Logic for Inconsistent Bioavailability

troubleshooting_logic start Inconsistent Plasma Concentrations Observed check_formulation Review Formulation Preparation and Stability start->check_formulation Step 1 check_dosing Verify Dosing Technique and Accuracy check_formulation->check_dosing If OK resolve Issue Identified and Resolved check_formulation->resolve Issue Found check_animals Assess Animal Health and Consistency check_dosing->check_animals If OK check_dosing->resolve Issue Found check_sampling Examine Sample Collection and Handling Procedures check_animals->check_sampling If OK check_animals->resolve Issue Found check_analysis Validate Bioanalytical Method check_sampling->check_analysis If OK check_sampling->resolve Issue Found check_analysis->resolve Issue Found

Caption: Decision tree for troubleshooting inconsistent bioavailability.

References

Validation & Comparative

A Head-to-Head Comparison of Crisugabalin and Gabapentin for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Crisugabalin (HSK16149) and gabapentin, two gabapentinoid compounds used in the management of neuropathic pain. While direct head-to-head clinical trial data is limited, this document synthesizes available preclinical and clinical findings to offer a comparative overview of their pharmacology, efficacy, and safety profiles.

Mechanism of Action: A Shared Target with Different Affinities

Both this compound and gabapentin exert their therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1][2] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate and substance P.[1] This modulation of neuronal excitability is the cornerstone of their analgesic, anticonvulsant, and anxiolytic properties.

While sharing a common target, preclinical evidence suggests that this compound, a newer-generation gabapentinoid, possesses a significantly higher binding affinity for the α2δ-1 subunit compared to its predecessors.[3] Specifically, this compound has demonstrated a 23-fold greater selectivity for the α2δ-1 subunit than pregabalin, a structurally similar and more potent successor to gabapentin.[4] This enhanced binding affinity may contribute to its pharmacological profile.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d1 α2δ-1 subunit of Voltage-Gated Ca2+ Channel This compound->a2d1 Binds with high affinity gabapentin Gabapentin gabapentin->a2d1 Binds ca_channel Ca2+ Influx a2d1->ca_channel Modulates neurotransmitter Release of Excitatory Neurotransmitters (e.g., Glutamate) a2d1->neurotransmitter Inhibits release ca_channel->neurotransmitter Triggers pain_signal Pain Signal Transmission neurotransmitter->pain_signal Activates

Mechanism of action for this compound and gabapentin.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and gabapentin exhibit notable differences, particularly in terms of absorption and dose-proportionality.

ParameterThis compoundGabapentin
Bioavailability Well-absorbed orally.[5]27-60% (inversely proportional to dose).[6][7]
Time to Peak Plasma Concentration (Tmax) Approximately 1.25 hours (45 mg BID).[5]3 to 4 hours.[6]
Protein Binding Not specified in available results.Less than 3%.[7]
Metabolism Not specified in available results.Not significantly metabolized.[6][7]
Elimination Half-life Approximately 6.95 hours (45 mg BID).[5]5 to 7 hours.[6][7]
Excretion Primarily renal.[5]Primarily renal.[6][7]

Gabapentin's absorption is saturable, meaning that as the dose increases, the bioavailability decreases, leading to a non-linear pharmacokinetic profile.[6][7] In contrast, early studies of this compound suggest a more predictable dose-proportional relationship.[5]

Efficacy in Neuropathic Pain

Direct comparative efficacy trials between this compound and gabapentin are not yet available. However, data from separate clinical trials in patients with postherpetic neuralgia (PHN) provide insights into their respective efficacies.

A Phase 3 clinical trial of this compound in adults with PHN demonstrated statistically significant improvements in the average daily pain score (ADPS) compared to placebo.[8][9][10]

This compound Phase 3 Trial in Postherpetic Neuralgia [8][9][10]

Treatment GroupMean Change from Baseline in ADPS at Week 12Percentage of Patients with ≥30% Pain ReductionPercentage of Patients with ≥50% Pain Reduction
This compound 40 mg/day-2.261.2%37.2%
This compound 80 mg/day-2.654.5%38.0%
Placebo-1.135.5%20.2%

It is important to note that this trial excluded patients whose pain was not controlled by prior therapy with gabapentin (≥1200 mg/d) or pregabalin (≥300 mg/d), suggesting this compound may be effective in a patient population with an inadequate response to older gabapentinoids.[8][9]

For gabapentin, numerous studies have established its efficacy in neuropathic pain. Meta-analyses have shown that gabapentin is superior to placebo in reducing pain intensity in various neuropathic pain conditions.[11][12]

Safety and Tolerability

The safety profiles of both drugs are characterized by central nervous system-related side effects.

Common Adverse Events

This compound (from Phase 3 PHN trial)[8]Gabapentin (commonly reported)
DizzinessDizziness
SomnolenceSomnolence
Weight gainPeripheral edema
Peripheral edemaAtaxia
NauseaFatigue
VomitingNystagmus
VertigoHeadache

Preclinical studies suggest that this compound may have a more favorable neurotoxicity profile, with an 18-fold lower brain tissue exposure level compared to pregabalin.[8]

Experimental Protocols

This compound: Phase 3 Trial in Postherpetic Neuralgia [9][13]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adults with postherpetic neuralgia with an average daily pain score (ADPS) of at least 4 on an 11-point Numeric Pain Rating Scale.

  • Intervention: Patients were randomized (1:1:1) to receive this compound 40 mg/day (20 mg twice daily), this compound 80 mg/day (40 mg twice daily), or placebo for 12 weeks.

  • Primary Outcome: Change from baseline in the ADPS at week 12.

cluster_treatment Treatment Arms screening Screening (2 weeks) run_in Run-in Period (7 days) screening->run_in randomization Randomization run_in->randomization crisu40 This compound 40 mg/day randomization->crisu40 crisu80 This compound 80 mg/day randomization->crisu80 placebo Placebo randomization->placebo treatment Double-blind Treatment (12 weeks) extension Open-label Extension (14 weeks) treatment->extension crisu40->treatment crisu80->treatment placebo->treatment

This compound Phase 3 trial workflow.

Gabapentin: Preclinical Neuropathic Pain Model (Spinal Nerve Ligation) [14][15]

  • Animal Model: Spinal nerve ligation (SNL) in rats or mice to induce neuropathic pain, characterized by mechanical allodynia.

  • Procedure: Surgical ligation of the L5 spinal nerve.

  • Drug Administration: Gabapentin administered intraperitoneally at varying doses (e.g., 1-100 mg/kg).

  • Behavioral Assessment: Mechanical allodynia assessed using von Frey filaments to measure the paw withdrawal threshold at baseline and after drug administration.

Conclusion

References

Crisugabalin Demonstrates Superior Binding Affinity for α2δ-1 Subunit Compared to Pregabalin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative data reveals that crisugabalin, a novel analgesic agent, exhibits a significantly higher binding affinity for the α2δ-1 subunit of voltage-gated calcium channels than pregabalin, a widely used medication for neuropathic pain. This enhanced affinity may underpin this compound's potent analgesic effects and favorable therapeutic profile.

This compound and pregabalin are both gabapentinoids that exert their therapeutic effects by binding to the α2δ-1 subunit, which is crucial in modulating the release of excitatory neurotransmitters.[1][2] By targeting this subunit, these drugs can dampen excessive neuronal excitability associated with various neurological conditions, including neuropathic pain and epilepsy.[2]

Quantitative Comparison of Binding Affinities

Recent studies have quantified the binding affinities of both compounds for the α2δ-1 subunit, demonstrating a clear advantage for this compound. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting a specific biological function, was found to be significantly lower for this compound.

CompoundIC50 for α2δ-1Relative Binding Affinity
This compound4.0 nM23-fold higher than pregabalin
Pregabalin92.0 nM-

Data sourced from a 2024 study published in a peer-reviewed journal.[3]

One study highlighted that this compound's binding affinity for the α2δ-1 subunit is approximately 23 times greater than that of pregabalin.[4][5] This potent and selective binding is a key differentiator for this compound.[1]

Mechanism of Action: A Shared Pathway with a Potency Difference

Both this compound and pregabalin modulate neuronal signaling by binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels.[1][6] This interaction reduces the influx of calcium into the neuron, which in turn diminishes the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][2][6] The ultimate effect is a reduction in the transmission of pain signals. The higher binding affinity of this compound suggests a more efficient disruption of this pathway at lower concentrations.

cluster_presynaptic Presynaptic Neuron cluster_drugs Pharmacological Intervention cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) alpha2delta1 α2δ-1 Subunit Vesicle Synaptic Vesicle (contains neurotransmitters) VGCC->Vesicle Calcium Influx alpha2delta1->VGCC Modulates Channel Influx Release Neurotransmitter Release Vesicle->Release Exocytosis Receptor Neurotransmitter Receptors Release->Receptor This compound This compound This compound->alpha2delta1 High Affinity Binding Pregabalin Pregabalin Pregabalin->alpha2delta1 Binding PainSignal Pain Signal Propagation Receptor->PainSignal

Mechanism of action for this compound and pregabalin.

Experimental Protocols

The determination of binding affinities for this compound and pregabalin to the α2δ-1 subunit is typically performed using a competitive radioligand binding assay. The following provides a generalized protocol based on standard industry practices.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and pregabalin for the human α2δ-1 subunit.

Materials:

  • Human recombinant α2δ-1 subunit expressed in a suitable cell line (e.g., HEK293 cells).

  • Membrane preparations from cells expressing the α2δ-1 subunit.

  • Radioligand: [³H]-gabapentin or a similar high-affinity radiolabeled ligand for the α2δ-1 subunit.

  • Test compounds: this compound and pregabalin at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

  • 96-well filter plates.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the α2δ-1 subunit in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([³H]-gabapentin), and varying concentrations of the unlabeled test compounds (this compound or pregabalin).

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the filter plates to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: Add scintillation cocktail to each well and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is calculated by fitting the data to a sigmoidal dose-response curve. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

start Start prep Prepare α2δ-1 Membrane Suspension start->prep add_components Add Membrane, [³H]-Ligand, & Test Compound to Plate prep->add_components incubate Incubate to Reach Equilibrium add_components->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Analyze Data (Calculate IC50) quantify->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Implications for Drug Development

The enhanced binding affinity of this compound for the α2δ-1 subunit may translate to greater potency and potentially a wider therapeutic window compared to pregabalin.[7] Preclinical studies have suggested that this compound has a better therapeutic index than pregabalin.[3] Furthermore, the brain tissue exposure of this compound has been reported to be 18-fold lower than that of pregabalin, which could indicate a more favorable neurotoxicity profile.[3][8] These findings position this compound as a promising candidate for the treatment of chronic pain conditions, with the potential for improved efficacy and safety.[1] this compound has been approved in China for the treatment of diabetic peripheral neuropathic pain and postherpetic neuralgia.[7]

References

Comparative Safety of Crisugabalin and Other Gabapentinoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals, researchers, and scientists, this guide provides a comprehensive comparison of the safety profiles of the novel gabapentinoid, Crisugabalin, and established alternatives such as pregabalin and gabapentin. This analysis is supported by quantitative data from clinical trials and detailed experimental methodologies.

Comparative Safety Profile

This compound, a third-generation gabapentinoid, has demonstrated a promising safety and tolerability profile in recent clinical trials.[1] While sharing a common mechanism of action with pregabalin and gabapentin, this compound's potentially improved safety, particularly concerning central nervous system (CNS) side effects, may be attributed to its lower brain tissue exposure.[2] The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound, pregabalin, and gabapentin, as reported in key clinical trials for neuropathic pain.

Adverse EventThis compound (40-80 mg/day)Pregabalin (150-600 mg/day)Gabapentin (900-3600 mg/day)
Dizziness 24.6% - 27.2%[3][4]24.3%[3]24%[5]
Somnolence 8.3%[4]Mild to Moderate Incidence[6][7]23%[5]
Peripheral Edema Reported[2]Reported[6][7]Mild Incidence
Weight Gain Reported[2]Noted in long-term useNoted in long-term use
Nausea Reported[2]Not a prominent TEAEHigher incidence than pregabalin
Vomiting Reported[2]Not a prominent TEAEHigher incidence than pregabalin

Experimental Protocols

The safety and efficacy data presented in this guide are derived from rigorously conducted, randomized, double-blind, placebo-controlled clinical trials. The methodologies of these key studies are detailed below to provide a deeper understanding of the evidence base.

This compound for Postherpetic Neuralgia (Phase 3)[3][9][10]
  • Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 12-week double-blind treatment period, followed by a 14-week open-label extension.

  • Patient Population: The trial enrolled 366 adult patients in China with postherpetic neuralgia (PHN) who had an average daily pain score (ADPS) of 4 or greater on an 11-point Numeric Pain Rating Scale. A key exclusion criterion was a lack of response to prior therapy with pregabalin (≥300 mg/d) or gabapentin (≥1200 mg/d).

  • Intervention: Patients were randomized in a 1:1:1 ratio to receive this compound 40 mg/day (20 mg twice daily), this compound 80 mg/day (40 mg twice daily), or a placebo for 12 weeks.

  • Primary Endpoint: The primary measure of efficacy was the change from baseline in the ADPS at the end of the 12-week treatment period.

  • Safety Assessment: Treatment-emergent adverse events were monitored and recorded throughout the study.

Pregabalin for Postherpetic Neuralgia[6][7][11]
  • Study Design: This was a multicenter, parallel-group, double-blind, placebo-controlled, 8-week randomized clinical trial.

  • Patient Population: The study included 173 patients with PHN, defined as pain persisting for 3 or more months after the healing of a herpes zoster rash.

  • Intervention: Patients were randomized to receive either pregabalin or a placebo. The pregabalin dosage was 600 mg/day for patients with normal renal function and 300 mg/day for those with impaired renal function.

  • Primary Endpoint: The primary efficacy outcome was the mean of the last seven daily pain ratings.

  • Safety Assessment: The incidence and severity of adverse events were monitored throughout the trial.

Gabapentin for Painful Diabetic Peripheral Neuropathy[5]
  • Study Design: This was a randomized, double-blind, placebo-controlled, 8-week trial.

  • Patient Population: The study enrolled 165 patients with a 1- to 5-year history of pain due to diabetic peripheral neuropathy and a minimum pain score of 40 mm on the Short-Form McGill Pain Questionnaire visual analogue scale.

  • Intervention: Patients received either gabapentin, with the dose titrated from 900 to 3600 mg/day or the maximum tolerated dosage, or a placebo.

  • Primary Endpoint: The primary measure of efficacy was the severity of daily pain, assessed using an 11-point Likert scale.

  • Safety Assessment: Adverse events were recorded and compared between the gabapentin and placebo groups.

Signaling Pathway of Gabapentinoids

Gabapentinoids, including this compound, exert their therapeutic effects through a well-defined signaling pathway. They selectively bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. This binding modulates calcium influx into presynaptic nerve terminals, which in turn reduces the release of excitatory neurotransmitters such as glutamate and substance P. This dampening of excessive neuronal excitability is believed to be the primary mechanism underlying their analgesic, anxiolytic, and anticonvulsant properties.

Gabapentinoid_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Gabapentinoids This compound / Gabapentinoids a2d_subunit α2δ-1 Subunit Gabapentinoids->a2d_subunit Binds to Ca_influx Calcium Influx Gabapentinoids->Ca_influx Inhibits VGCC Voltage-Gated Calcium Channel a2d_subunit->VGCC Modulates Vesicle Synaptic Vesicle (contains Glutamate) Ca_influx->Vesicle Triggers Glutamate_release Glutamate Release Vesicle->Glutamate_release Leads to Receptor Glutamate Receptor Signal Pain Signal Transmission Receptor->Signal Initiates

Caption: Gabapentinoid mechanism of action.

References

Crisugabalin Demonstrates Significantly Lower Brain Penetration Compared to Pregabalin

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of preclinical data reveals that crisugabalin, a novel gabapentinoid, exhibits substantially lower penetration into the central nervous system than pregabalin. This characteristic may contribute to a more favorable side effect profile for this compound, particularly concerning CNS-related adverse events.

This compound and pregabalin are both ligands of the α2δ-1 subunit of voltage-gated calcium channels and share a similar mechanism of action for producing analgesic effects.[1][2] However, emerging preclinical evidence indicates a significant divergence in their ability to cross the blood-brain barrier.

Quantitative Comparison of Brain Exposure

Preclinical studies have demonstrated a striking difference in the brain tissue exposure between this compound and pregabalin. Following administration of a 30 mg/kg dose, the brain tissue exposure of this compound, as measured by the area under the concentration-time curve over 6 hours (AUC0-6h), was found to be 18-fold lower than that of pregabalin.[3] While direct brain-to-plasma concentration ratios from a head-to-head comparative study are not publicly available, studies on pregabalin in rats have reported a brain extracellular fluid to plasma concentration ratio of 0.10.[4]

ParameterThis compoundPregabalinFold Difference
Brain Tissue Exposure (AUC0-6h) at 30 mg/kg 18-fold lower than PregabalinHigherThis compound has 18x lower exposure
Brain Extracellular Fluid/Plasma Ratio (Rat) Data not available0.10-

Experimental Protocols

The assessment of brain penetration for compounds like this compound and pregabalin typically involves preclinical pharmacokinetic studies in animal models, most commonly rodents. A general methodology for such a study is outlined below.

Objective: To determine and compare the brain tissue distribution of this compound and Pregabalin following systemic administration.

Animal Model: Male Sprague-Dawley rats.

Drug Administration:

  • This compound and pregabalin are administered orally (p.o.) or intravenously (i.v.) at a specified dose (e.g., 30 mg/kg).

  • A vehicle control group receives the formulation excipients without the active drug.

Sample Collection:

  • At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), animals are anesthetized.

  • Blood samples are collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.

  • Immediately following blood collection, animals are euthanized, and brains are rapidly excised, rinsed with cold saline, and weighed.

Sample Analysis:

  • Plasma and brain tissue samples are processed to extract the drug.

  • Drug concentrations in plasma and brain homogenates are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

  • The concentration of the drug in the brain is typically expressed as nanograms per gram of brain tissue (ng/g).

  • The brain-to-plasma concentration ratio is calculated at each time point by dividing the brain tissue concentration by the plasma concentration.

  • The area under the concentration-time curve (AUC) for both brain and plasma is calculated to determine the total drug exposure in each compartment.

G cluster_0 Drug Administration cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation Animal Model (Rats) Animal Model (Rats) Dosing (e.g., 30 mg/kg) Dosing (e.g., 30 mg/kg) Animal Model (Rats)->Dosing (e.g., 30 mg/kg) Timed Euthanasia Timed Euthanasia Dosing (e.g., 30 mg/kg)->Timed Euthanasia Blood Collection Blood Collection Timed Euthanasia->Blood Collection Brain Excision Brain Excision Timed Euthanasia->Brain Excision Plasma Separation Plasma Separation Blood Collection->Plasma Separation Brain Homogenization Brain Homogenization Brain Excision->Brain Homogenization LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Brain Homogenization->LC-MS/MS Analysis Concentration Determination Concentration Determination LC-MS/MS Analysis->Concentration Determination Brain-to-Plasma Ratio Calculation Brain-to-Plasma Ratio Calculation Concentration Determination->Brain-to-Plasma Ratio Calculation AUC Calculation AUC Calculation Concentration Determination->AUC Calculation

Experimental workflow for assessing brain penetration.

Signaling Pathway and Mechanism of Action

Both this compound and pregabalin exert their therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[1][2] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][2] This modulation of neurotransmitter release is believed to be the primary mechanism underlying their analgesic, anticonvulsant, and anxiolytic properties. Despite the shared mechanism of action, the difference in brain penetration suggests that this compound may have a more peripherally restricted effect at equimolar doses compared to pregabalin.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft This compound/Pregabalin This compound/Pregabalin VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) This compound/Pregabalin->VGCC binds to Ca_ion Ca²⁺ VGCC->Ca_ion inhibits influx Vesicle Synaptic Vesicle (contains neurotransmitters) Ca_ion->Vesicle triggers fusion Neurotransmitters Glutamate, Norepinephrine, Substance P Vesicle->Neurotransmitters releases Released_NT Reduced Neurotransmitter Release Neurotransmitters->Released_NT

Mechanism of action for this compound and Pregabalin.

References

Crisugabalin Demonstrates Enhanced Selectivity for α2δ-1 Subunit of Voltage-Gated Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of crisugabalin's binding affinity and selectivity against other gabapentinoids reveals its potential for a more targeted therapeutic effect with a potentially improved side-effect profile. This guide provides a detailed comparison with supporting experimental data for researchers, scientists, and drug development professionals.

This compound (HSK16149) is a novel gabapentinoid that, like its predecessors gabapentin and pregabalin, exerts its analgesic, anticonvulsant, and anxiolytic effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs). Emerging data indicates that this compound exhibits a significantly higher binding affinity and selectivity for the α2δ-1 subunit over the α2δ-2 subunit compared to other available gabapentinoids. This enhanced selectivity may translate to improved therapeutic efficacy and a more favorable safety profile.

Comparative Binding Affinities of Gabapentinoids

The binding affinity of a drug to its target is a key determinant of its potency. In the case of gabapentinoids, a lower half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) indicates a higher binding affinity. This compound has been shown to be significantly more potent in binding to the α2δ subunit than pregabalin.[1]

CompoundTarget SubunitBinding Affinity (IC50/Kd)
This compound α2δ (overall)IC50: 4.0 nM[1]
Pregabalin α2δ (overall)IC50: 92.0 nM[1]
α2δ-1Kd: 6.0 nM[2]
α2δ-2Kd: 7.2 nM[2]
Gabapentin α2δ-1Kd: 59 nM[3]
α2δ-2Kd: 153 nM[3]

Note: IC50 values for this compound and pregabalin reflect inhibition of [3H]gabapentin binding to the α2δ subunit. Kd values for pregabalin and gabapentin are from direct binding assays.

Signaling Pathway and Mechanism of Action

Gabapentinoids, including this compound, modulate neuronal excitability by binding to the α2δ subunits of VGCCs. This interaction is believed to interfere with the trafficking of the calcium channel complex to the presynaptic terminal, leading to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P. The preferential binding of this compound to the α2δ-1 subunit, which is highly expressed in areas of the brain and spinal cord involved in pain processing, may contribute to its potent analgesic effects.

Gabapentinoid_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound a2d1 α2δ-1 Subunit This compound->a2d1 Binds to vgcc Voltage-Gated Calcium Channel a2d1->vgcc Modulates ca_ion vgcc->ca_ion Blocks Influx vesicle Synaptic Vesicle (Glutamate) release Neurotransmitter Release glutamate Glutamate release->glutamate Reduces receptor Glutamate Receptor glutamate->receptor signal Pain Signal Propagation receptor->signal Experimental_Workflow prep 1. Membrane Preparation (α2δ-1 or α2δ-2 expressing cells) setup 2. Assay Setup - Radioligand ([3H]-gabapentin) - Test Compound (this compound) - Membranes prep->setup incubate 3. Incubation (Allow binding to reach equilibrium) setup->incubate filter 4. Filtration (Separate bound from unbound ligand) incubate->filter wash 5. Washing (Remove non-specifically bound ligand) filter->wash count 6. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 value) count->analyze

References

A Comparative Analysis of the Pharmacokinetic Profiles of Crisugabalin and Pregabalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Crisugabalin (HSK16149) and pregabalin, two structurally related α2δ ligands used in the management of neuropathic pain. The information presented is based on available preclinical and clinical data, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties.

Executive Summary

This compound, a novel γ-aminobutyric acid (GABA) analog, has been developed as a potential alternative to pregabalin with a potentially improved therapeutic index.[1][2][3] Both drugs exert their pharmacological effects by binding to the α2δ subunit of voltage-gated calcium channels, but they exhibit distinct pharmacokinetic characteristics. Preclinical data suggests this compound has a significantly higher binding affinity for the α2δ-1 subunit and lower brain penetration compared to pregabalin.[3][4][5] Clinically, both drugs are orally administered and renally excreted, with minimal metabolism.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and pregabalin based on studies in healthy adult subjects.

Pharmacokinetic ParameterThis compound (HSK16149)Pregabalin
Time to Peak Plasma Concentration (Tmax) ~3.7 - 6.4 hours~0.7 - 1.3 hours[6]
Bioavailability Not explicitly stated, but exhibits dose-proportional pharmacokinetics≥90%[6]
Protein Binding Not explicitly statedNegligible
Metabolism NegligibleNegligible (<2% of dose)
Elimination Half-life (t½) ~3.7 - 6.4 hours~6.3 hours
Route of Excretion Primarily renalPrimarily renal (as unchanged drug)
Food Effect Administration with a high-fat meal has no significant effect on AUC, but may slightly delay Tmax.[7]Food can decrease the rate of absorption (lower Cmax and delayed Tmax) but does not affect the extent of absorption (AUC).[6]
Dose Proportionality AUC and Cmax are dose-proportional in the 5-120 mg range.Linear and dose-proportional pharmacokinetics.

Detailed Experimental Protocols

The data presented in this guide are derived from Phase I and other clinical studies. While specific, detailed protocols for each study are proprietary, the following outlines a typical methodology for a pharmacokinetic study of an orally administered drug like this compound or pregabalin.

Study Design:

A typical Phase I pharmacokinetic study would be a randomized, single-center, open-label, crossover, or parallel-group study in healthy adult volunteers.[8][9][10][11][12] The study would likely involve single ascending dose (SAD) and multiple ascending dose (MAD) cohorts to evaluate the safety, tolerability, and pharmacokinetic profile of the drug.

Subject Population:

Healthy male and female volunteers, typically between the ages of 18 and 55, with a body mass index (BMI) within a normal range, would be recruited.[13][14] Subjects would undergo a comprehensive screening process, including a physical examination, electrocardiogram (ECG), and clinical laboratory tests to ensure they meet the inclusion and exclusion criteria.

Drug Administration and Sample Collection:

Following an overnight fast, subjects would receive a single oral dose of the investigational drug with a standardized volume of water. Blood samples would be collected at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Urine samples may also be collected to assess renal excretion.

Bioanalytical Method:

The concentration of the drug and any potential metabolites in plasma and urine would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16][17][18][19] This method would be validated for its linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis:

Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance would be calculated from the plasma concentration-time data using non-compartmental analysis. Statistical methods would be used to assess dose-proportionality and the effect of food on the drug's pharmacokinetics.

Mechanism of Action and Signaling Pathway

Both this compound and pregabalin are ligands for the α2δ subunit of voltage-gated calcium channels. By binding to this subunit, they modulate calcium influx into presynaptic nerve terminals, which in turn reduces the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This mechanism is believed to underlie their analgesic, anxiolytic, and anticonvulsant effects. Preclinical studies have shown that this compound has a 23-fold greater selectivity for the α2δ-1 subunit compared to pregabalin.[4][5]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) a2d α2δ Subunit Vesicle Synaptic Vesicle (contains Neurotransmitters) VGCC->Vesicle Ca2+ Influx (Inhibited) a2d->VGCC Modulates Release Neurotransmitter Release Vesicle->Release Neurotransmitter Glutamate, Norepinephrine, Substance P Receptor Receptors Neurotransmitter->Receptor Binds to Signal Signal Transmission Receptor->Signal Drug This compound or Pregabalin Drug->a2d Binds to

Caption: Mechanism of action of this compound and pregabalin.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.

G cluster_planning Study Planning cluster_conduct Study Conduct cluster_analysis Sample & Data Analysis cluster_reporting Reporting Protocol Protocol Development (Inclusion/Exclusion Criteria) Ethics Ethics Committee Approval Protocol->Ethics Screening Subject Screening & Informed Consent Ethics->Screening Dosing Drug Administration (Single or Multiple Dose) Screening->Dosing Sampling Blood & Urine Sample Collection Dosing->Sampling Bioanalysis Bioanalytical Method (LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stats Statistical Analysis PK_Analysis->Stats Report Clinical Study Report Stats->Report

Caption: Workflow of a typical clinical pharmacokinetic study.

Logical Relationship between Pharmacokinetic Parameters

The interplay of various pharmacokinetic parameters determines the overall exposure and time course of a drug in the body.

G Absorption Absorption (Rate & Extent) Exposure Drug Exposure (AUC, Cmax) Absorption->Exposure Distribution Distribution (Volume of Distribution) Distribution->Exposure Metabolism Metabolism (Metabolic Clearance) HalfLife Elimination Half-life (t½) Metabolism->HalfLife Excretion Excretion (Renal/Hepatic Clearance) Excretion->HalfLife

Caption: Interrelationship of key pharmacokinetic parameters.

References

A Comparative Guide to Crisugabalin for Pregabalin-Refractory Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the management of neuropathic pain that is refractory to first-line therapies like pregabalin presents a significant clinical challenge. This guide provides an objective comparison of crisugabalin, a novel α2δ-1 ligand, with existing alternatives, supported by available clinical and preclinical data.

Mechanism of Action: A Tale of Two Gabapentinoids

Both pregabalin and this compound belong to the gabapentinoid class of drugs, exerting their analgesic effects primarily by targeting the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][3][4] By binding to this subunit, they modulate calcium influx into presynaptic neurons, which in turn reduces the release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide.[1][5][6] This dampening of neuronal hyperexcitability is the core mechanism behind their pain-relieving effects.[4]

While sharing a common target, this compound exhibits distinct properties. Preclinical studies have shown that it has a significantly higher binding affinity for the α2δ-1 subunit compared to pregabalin (half-maximal inhibitory concentration of 4.0 nM vs. 92.0 nM, respectively).[7] this compound also demonstrates 23-fold greater selectivity for the α2δ-1 subunit.[8] A key differentiator is its pharmacokinetic profile; preclinical data indicate that this compound has an 18-fold lower brain tissue exposure level than pregabalin, suggesting a potential for a more favorable neurotoxicity profile with fewer central nervous system (CNS) side effects like dizziness and somnolence.[7][9]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx Ca²⁺ Influx VGCC->Ca_influx opens Vesicles Vesicles with Excitatory Neurotransmitters (Glutamate, Substance P) Ca_influx->Vesicles triggers fusion Release Neurotransmitter Release Vesicles->Release PainSignal Pain Signal Propagation Release->PainSignal activates receptors This compound This compound This compound->VGCC Binds α2δ-1 subunit (High Affinity) Pregabalin Pregabalin Pregabalin->VGCC Binds α2δ-1 subunit

Caption: Comparative mechanism of action for this compound and Pregabalin.

Comparative Clinical Efficacy

While direct head-to-head trials in a pregabalin-refractory population are emerging, recent phase 2 and 3 studies provide strong evidence for this compound's efficacy in broader neuropathic pain conditions, including diabetic peripheral neuropathic pain (DPNP) and postherpetic neuralgia (PHN).

This compound in Diabetic Peripheral Neuropathic Pain (DPNP)

A phase 2/3 adaptive randomized clinical trial (NCT04647773) evaluated this compound against placebo and pregabalin in 596 patients with DPNP.[10] The study highlighted a particularly rapid onset of action for this compound.

EndpointThis compound (40 mg/day)This compound (80 mg/day)Pregabalin (300 mg/day)Placebo
Time to Significant Pain Reduction (vs. Placebo) Week 1Week 1Week 6N/A
Significant Improvement in Daily Sleep Interference Score (DSIS) From Day 2From Day 2Not specifiedN/A
Data sourced from a multicenter, randomized, double-blind, controlled study.[10]
This compound in Postherpetic Neuralgia (PHN)

A phase 3 randomized clinical trial (NCT05140863) involving 366 adults with PHN demonstrated significant pain reduction for this compound compared to placebo over 12 weeks.[7][8] This trial excluded patients whose pain was not controlled by prior therapy with high-dose pregabalin (≥300 mg/d) or gabapentin (≥1200 mg/d), providing insights into its efficacy in a potentially treatment-resistant population.[8]

Endpoint (at Week 12)This compound (40 mg/day)This compound (80 mg/day)Placebo
Change in Average Daily Pain Score (ADPS) from Baseline -2.2-2.6-1.1
Patients with ≥30% Pain Reduction 61.2%54.5%35.5%
Patients with ≥50% Pain Reduction 37.2%38.0%20.2%
Data sourced from a phase 3, multicenter, randomized, double-blind, placebo-controlled study.[8][9]

Experimental Protocols

The robust design of these clinical trials provides confidence in the data. Below is a summary of the methodology for the PHN study, which is representative of the rigorous evaluation this compound has undergone.

Study Title: Efficacy and Safety of this compound (HSK16149) in Adults with Postherpetic Neuralgia.[8]

  • Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study followed by a 14-week open-label extension.[8]

  • Participants: 366 adults with PHN and an average daily pain score (ADPS) of at least 4 on an 11-point scale.[8]

  • Interventions: Patients were randomized (1:1:1) to receive one of the following for 12 weeks:[8]

    • This compound 20 mg twice daily (40 mg/day)

    • This compound 40 mg twice daily (80 mg/day)

    • Placebo

  • Primary Efficacy Endpoint: The change from baseline in the ADPS at week 12.[8]

  • Secondary Endpoints: Changes in the Numeric Rating Scale (NRS) and the daily sleep interference score (DSIS).[8]

cluster_0 Double-Blind Treatment (12 weeks) Screening Screening Period (2 weeks) RunIn Run-In Period (7 days) Baseline Pain Assessment Screening->RunIn Randomization Randomization (1:1:1) RunIn->Randomization GroupA This compound (40 mg/day) Randomization->GroupA GroupB This compound (80 mg/day) Randomization->GroupB GroupC Placebo Randomization->GroupC Endpoint Primary Endpoint Assessment (Week 12) Change in ADPS GroupA->Endpoint GroupB->Endpoint GroupC->Endpoint Extension Open-Label Extension (14 weeks) All eligible patients receive This compound 80 mg/day Endpoint->Extension

Caption: Experimental workflow of the Phase 3 this compound trial in PHN.

Alternatives for Pregabalin-Refractory Neuropathic Pain

When patients fail to respond to or tolerate pregabalin, clinicians may consider several other classes of medication. This compound would enter this landscape as a new option.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Duloxetine is a first-line treatment option, particularly effective for diabetic neuropathic pain.[11]

  • Tricyclic Antidepressants (TCAs): Nortriptyline and desipramine are used, though their side effect profile can be limiting, especially in the elderly.[11]

  • Other Gabapentinoids: Gabapentin is an option, although it requires slower titration and has a more complex pharmacokinetic profile than pregabalin.[11][12]

  • Topical Agents: Lidocaine patches and high-concentration capsaicin are beneficial for localized neuropathic pain with minimal systemic absorption.[11]

  • Opioids: Generally reserved for refractory cases due to the significant risk of adverse effects and dependence.[11]

Conclusion

This compound represents a promising evolution in the gabapentinoid class for the treatment of neuropathic pain. Clinical trial data demonstrate its efficacy in reducing pain and improving sleep, with a notably rapid onset of action compared to pregabalin in DPNP studies.[10] Its higher binding affinity and selectivity for the α2δ-1 subunit, combined with a preclinical profile suggesting lower CNS penetration, may translate to an improved therapeutic window.[7][8] For patients with neuropathic pain who are refractory to pregabalin, this compound stands out as a potential new therapeutic option that warrants further investigation, particularly through direct comparative trials in treatment-resistant populations.

References

Safety Operating Guide

Navigating the Safe Disposal of Crisugabalin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Pharmaceutical Waste Disposal

The primary objective of proper chemical disposal is to mitigate potential risks to human health and the environment. For investigational drugs like Crisugabalin, where the full toxicological and environmental impact profile may not be fully established, a conservative and cautious approach is paramount.

Quantitative Data Summary

Due to the limited public information on this compound, specific quantitative data for its disposal is not available. However, the following table outlines general classifications and recommended disposal streams for different types of waste generated during research involving this compound.

Waste StreamRecommended Disposal Method
Unused or Expired this compound Should be disposed of as hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.[1] Incineration by a licensed waste management vendor is the preferred method.[1] Do not dispose of down the drain or in regular trash.
Empty this compound Containers If thoroughly rinsed and free of any residue, they may be disposed of in regular trash or recycled, depending on institutional policies.[1] However, to err on the side of caution with an investigational drug, it is recommended to treat them as chemical waste. All personal or prescription information should be removed or made illegible.[2][3]
Contaminated Labware and PPE Items such as gloves, bench paper, and pipette tips that have come into direct contact with this compound should be collected in a designated hazardous waste container and disposed of through your institution's EHS program.
Solutions Containing this compound Aqueous or solvent-based solutions containing this compound must be collected as hazardous chemical waste. The waste container must be properly labeled with the contents and approximate concentrations. Do not mix with other incompatible waste streams.
Spill Cleanup Materials Any materials used to clean up a this compound spill should be treated as hazardous waste and disposed of accordingly.

Experimental Protocols for Disposal

While specific experimental protocols for this compound disposal are not published, the following step-by-step procedure provides a general guideline for safely managing and disposing of this compound waste in a laboratory setting.

Step 1: Waste Segregation and Collection

  • Establish a designated and clearly labeled hazardous waste container for all solid and liquid waste contaminated with this compound.

  • Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.

Step 2: Handling and Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

  • Based on the safety data for the similar compound Pregabalin, which is suspected of damaging fertility or the unborn child, additional precautions such as a respirator may be necessary, especially when handling the powder form.[4]

Step 3: Decontamination of Work Surfaces

  • After handling this compound, thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • All materials used for decontamination should be disposed of as hazardous waste.

Step 4: Storage of Waste

  • Store the hazardous waste container in a secure, well-ventilated area, away from incompatible materials.

  • Ensure the container is kept closed when not in use.

Step 5: Arranging for Disposal

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Provide them with a complete and accurate description of the waste, including the name of the compound and estimated quantities.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Crisugabalin_Disposal_Workflow cluster_0 Waste Generation cluster_1 Disposal Pathways cluster_2 Final Disposition start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused drug, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Empty & Rinsed ehs_pickup Arrange EHS Pickup for Hazardous Waste Incineration solid_waste->ehs_pickup liquid_waste->ehs_pickup empty_container->ehs_pickup If not thoroughly rinsed regular_trash Dispose in Regular Trash (after decontamination and removal of labels) empty_container->regular_trash

This compound Disposal Workflow

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet (SDS) for any chemical you are working with. As this compound is an investigational compound, its full hazard profile may not be known, and a high degree of caution should be exercised.

References

Essential Safety and Handling Guidance for Crisugabalin

Author: BenchChem Technical Support Team. Date: November 2025

Date of Issue: November 8, 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Crisugabalin. Given that this compound is a novel compound with limited publicly available safety data, a conservative approach to handling, based on guidelines for investigational and hazardous drugs, is strongly recommended.

This compound (HSK16149) is a selective GABA analog.[1] In China, it was approved in May 2024 for treating diabetic peripheral neuropathic pain and in July 2024 for postherpetic neuralgia.[1] As of 2023, it is in Phase III clinical trials in the United States.[1] Due to its status as a new chemical entity, a comprehensive, publicly available Safety Data Sheet (SDS) with established Occupational Exposure Limits (OELs) is not yet available. Therefore, all handling procedures should be conducted with the utmost caution, assuming the compound is hazardous.

General Information
Compound Name This compound
Synonyms HSK16149
Mechanism of Action Selective GABA analog, ligand of the α2δ subunit of voltage-gated calcium channels.
Therapeutic Use Treatment of chronic pain, including diabetic peripheral neuropathic pain and postherpetic neuralgia.[1]
Physical Form Solid, powder.

Personal Protective Equipment (PPE) Recommendations

The selection and use of PPE should be based on a thorough risk assessment of the specific procedures being performed. For a novel compound like this compound, it is prudent to adopt the PPE standards used for handling hazardous drugs.[2][3][4]

PPE for Various Handling Scenarios
Activity Required Personal Protective Equipment
Low-Quantity Weighing and Solution Preparation (in a ventilated enclosure) Primary Protection: • Double chemo-rated gloves (ASTM D6978).[3][5] • Disposable gown with a solid front, long sleeves, and tight-fitting cuffs.[2][3] • Safety glasses with side shields or splash goggles.[3]Respiratory Protection: • Use of a certified chemical fume hood or biological safety cabinet is mandatory.
Higher-Quantity Handling and Bulk Processing Primary Protection: • Double chemo-rated gloves (ASTM D6978).[3][5] • Impermeable disposable gown or coveralls ("bunny suit").[3][4] • Safety goggles and a full-face shield.[3]Respiratory Protection: • A NIOSH-approved respirator (e.g., N95 or higher) should be worn, especially if there is a risk of aerosolization and work is not conducted in a contained system.[5]
Administration and Animal Dosing Primary Protection: • Double chemo-rated gloves (ASTM D6978).[3][5] • Disposable, fluid-resistant gown.[2][3] • Safety glasses with side shields or splash goggles.[3]
Spill Cleanup Primary Protection: • Double chemo-rated gloves (ASTM D6978).[3][5] • Impermeable coveralls and shoe covers.[3][4] • Safety goggles and a full-face shield.[3]Respiratory Protection: • A NIOSH-approved respirator with particulate filters (e.g., N95 or higher) is required.
Waste Disposal Primary Protection: • Single pair of chemo-rated gloves (ASTM D6978). • Disposable gown or lab coat.[2][3] • Safety glasses with side shields.[3]

Procedural Guidance for PPE Usage

Donning (Putting On) PPE

A systematic approach to donning PPE is crucial to ensure complete protection.

Step-by-Step Donning Procedure:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on a disposable gown, ensuring it covers the torso from neck to knees and that the back is fully closed. Tie all ties.[2]

  • Respiratory Protection (if required): Put on the respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.

  • Eye and Face Protection: Put on safety goggles and/or a face shield.

  • Gloves: Don the first pair of gloves, pulling the cuffs over the gown's cuffs. Don the second pair of gloves over the first pair.

Doffing (Taking Off) PPE

The removal of PPE should be done carefully to prevent self-contamination.

Step-by-Step Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves. Be careful not to touch the outside of the gloves with bare skin.

  • Gown: Untie the gown. Peel it away from the body, turning it inside out as you remove it. Roll it into a bundle and dispose of it in the designated waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove goggles and/or face shield from the back to the front.

  • Respiratory Protection (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.